molecular formula C4H8Cl2S2 B094923 Disulfide, bis(2-chloroethyl) CAS No. 1002-41-1

Disulfide, bis(2-chloroethyl)

Cat. No.: B094923
CAS No.: 1002-41-1
M. Wt: 191.1 g/mol
InChI Key: XDFZUXHZXUFQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disulfide, bis(2-chloroethyl), distinct from the vesicant sulfur mustard (bis(2-chloroethyl) sulfide) due to its disulfide bridge (S-S), is an organosulfur compound of interest in specialized chemical and materials research . Its molecular structure, featuring reactive chloroethyl groups, makes it a valuable intermediate for synthesizing more complex sulfur-containing compounds and for studying alkylation processes in controlled environments. Researchers utilize this chemical to explore the properties of disulfide linkages in polymer chemistry and to develop novel organic frameworks. The compound's mechanism of action as an alkylating agent allows scientists to investigate its interactions with various nucleophiles and biomolecules, providing insights relevant to the design of functional materials and the study of molecular binding dynamics. All research must be conducted with appropriate safety protocols, as the compound requires careful handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-(2-chloroethyldisulfanyl)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2S2/c5-1-3-7-8-4-2-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFZUXHZXUFQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)SSCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40143006
Record name Disulfide, bis(2-chloroethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002-41-1
Record name Bis(2-chloroethyl) disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC10976
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10976
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Disulfide, bis(2-chloroethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-bis(2-chloroethyl)disulfane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Bis(2-chloroethyl) disulfide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ3GQ42HNY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Bis(2-chloroethyl) Disulfide (Sulfur Mustard)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Disulfide, bis(2-chloroethyl) [Sulfur Mustard] Synthesis & Mechanisms Content Type: Technical Reference Guide Audience: Research Scientists, Chemical Defense Specialists, and Toxicologists.

Synthesis, Mechanism of Action, and Chemical Stability

Executive Technical Summary

Bis(2-chloroethyl) disulfide (CAS 505-60-2), historically known as Sulfur Mustard (HD) or Yperite, is a potent vesicant and alkylating agent.[1] It is classified as a Schedule 1 substance under the Chemical Weapons Convention (CWC).[2] Possession and synthesis are strictly prohibited globally, with narrow exemptions for authorized research into medical countermeasures, protective equipment, and toxicology.

This guide analyzes the two primary historical synthesis routes—the Levinstein Process and the Meyer Method —to provide researchers with a mechanistic understanding of the agent's impurity profiles, stability, and decontamination kinetics.

Physicochemical Profile
PropertyValueRelevance
Molecular Formula

Thioether core with

-chloro substituents.[3][4][5]
Molecular Weight 159.08 g/mol Heavy vapor, persists in low-lying areas.
Boiling Point 217°C (decomposes)Low volatility leads to high environmental persistence.
Melting Point 14.4°CPure HD freezes in winter; often mixed with Lewisite (HL) to lower MP.
Solubility Low (Water), High (Lipids)Rapid dermal penetration; delayed hydrolysis in aqueous environments.
Synthetic Pathways: Mechanistic Analysis

The synthesis of sulfur mustard yields distinct chemical signatures depending on the pathway chosen. These signatures (impurity profiles) are critical for forensic attribution and stability studies.

Method A: The Levinstein Process (Electrophilic Addition)

Developed during WWI for rapid industrial scale-up, this method relies on the electrophilic addition of sulfur chlorides to ethylene. It produces "Levinstein Mustard" (H), a lower-grade agent characterized by significant polysulfide impurities.

  • Reagents: Ethylene (

    
    ), Sulfur Monochloride (
    
    
    
    ).
  • Reaction:

    
    
    
  • Process Conditions:

    • Exothermic reaction requiring cooling (maintained < 35°C) to prevent thermal decomposition.

    • Critical Flaw: The stoichiometry rarely proceeds cleanly. The product contains ~30% impurities, primarily bis(2-chloroethyl) trisulfide and higher polysulfides ("Sesquimustard").

    • Stability: The colloidal sulfur byproducts catalyze slow decomposition, increasing vapor pressure and causing munitions to burst over time.

Method B: The Meyer-Clarke Method (Nucleophilic Substitution)

This route produces "Distilled Mustard" (HD). It is a two-step process yielding a product of >95% purity, making it the standard for research and storage stability.

  • Step 1: Thiodiglycol Formation

    • Reaction of 2-chloroethanol with sodium sulfide (

      
      ) or potassium sulfide.
      
  • Step 2: Chlorination

    • The thiodiglycol intermediate is chlorinated using concentrated HCl (Meyer-Clarke modification) or Thionyl Chloride (

      
      ).
      
  • Purification: Vacuum distillation (106–108°C at 15 mmHg) yields the pure vesicant.

Visualizing the Pathways

The following diagram contrasts the direct electrophilic attack of the Levinstein process against the nucleophilic substitution of the Meyer method.

SynthesisPathways Ethylene Ethylene (C2H4) Levinstein Levinstein Mustard (H) (~70% Pure + Polysulfides) Ethylene->Levinstein Electrophilic Addition (<35°C) S2Cl2 Sulfur Monochloride (S2Cl2) S2Cl2->Levinstein Chloroethanol 2-Chloroethanol Thiodiglycol Thiodiglycol (Intermediate) Chloroethanol->Thiodiglycol Nucleophilic Sub. Na2S Sodium Sulfide Na2S->Thiodiglycol Meyer Distilled Mustard (HD) (>95% Pure) Thiodiglycol->Meyer Chlorination (HCl or SOCl2)

Figure 1: Comparative synthetic workflows.[6] The Meyer route utilizes a stable diol intermediate to achieve high purity, whereas the Levinstein route is a direct "dirty" synthesis.

Mechanism of Action: The Episulfonium Ion[5][7][8]

The extreme toxicity of sulfur mustard is not due to the molecule itself, but its metabolic activation into a highly reactive electrophile. Understanding this mechanism is vital for the development of scavenger drugs (medical countermeasures).

  • Intramolecular Cyclization: Under physiological conditions, the sulfur atom acts as an internal nucleophile, displacing a chloride ion.

  • Episulfonium Formation: This forms a cyclic ethylene episulfonium ion (a 3-membered ring with a positive charge on sulfur).

  • Alkylation: This strained ring is an aggressive electrophile. It attacks nucleophilic centers in DNA, specifically the N7 position of guanine .[7]

  • Cross-linking: Because the sulfur mustard molecule has two chloroethyl arms, it can repeat this process, cross-linking two DNA strands (interstrand cross-link). This prevents DNA replication and triggers apoptosis (cell death) and blistering.

MechanismOfAction SM Sulfur Mustard (HD) (Cl-CH2-CH2)2-S Episulfonium Episulfonium Ion (Cyclic Intermediate) SM->Episulfonium Intramolecular Cyclization (-Cl) Adduct Mono-Adduct (N7-HETEG) Episulfonium->Adduct Alkylation of DNA Guanine DNA Nucleophile (N7-Guanine) Guanine->Adduct Crosslink DNA Cross-link (Cell Death) Adduct->Crosslink Second Arm Activation

Figure 2: The alkylation pathway. The formation of the episulfonium ion is the rate-limiting step in DNA damage.

Decontamination and Stability Protocols

Research into decontamination relies on exploiting the chemical weaknesses of the thioether bond and the alkyl halides.

Hydrolysis (Water Decontamination)
  • Mechanism: Water acts as the nucleophile, opening the episulfonium ring to form thiodiglycol and HCl.

  • Limitation: HD is lipophilic. In bulk water, it forms a "protective" micelle layer, preventing hydrolysis of the inner mass. Decontamination requires agitation or co-solvents (though co-solvents can dangerously increase skin penetration).

Oxidative Decontamination (The Sulfone Trap)

Oxidation is the preferred method for neutralizing HD on surfaces, but it requires precise stoichiometric control.

  • Target: The central sulfur atom.[1][5][8]

  • Partial Oxidation (Desired): Converts HD to Sulfoxide (HDO) .[9] HDO is polar, non-vesicant, and relatively non-toxic.

  • Over-Oxidation (Hazard): Strong oxidants convert HD to Sulfone (

    
    ) . The sulfone retains the ability to form reactive intermediates and is nearly as vesicant as the original mustard agent.
    
    • Protocol Note: Decontaminants (e.g., bleach, peroxides) must be formulated to stop at the sulfoxide stage or destroy the alkyl chains entirely.

References
  • OPCW. (2025). Annex on Chemicals: Guidelines for Schedule 1. Organization for the Prohibition of Chemical Weapons. [Link]]

  • Munro, N. B., et al. (1999). The sources, fate, and toxicity of chemical warfare agent degradation products. Environmental Health Perspectives. [Link]

  • Blum, M. M. (2015). Investigation of Polysulfide Mustard Analogues and Reactive Intermediates from Levinstein Mustard. OPCW Laboratory.[8] ]">https://www.opcw.org

  • Macy, R. (1948). The Chemistry of the Levinstein Process. Journal of the American Chemical Society. (Historical Reference for Process A).
  • Guthrie, F. (1860).[1] On some derivatives from the olefines.[10] Q. J. Chem. Soc. (Historical Reference for early synthesis).

  • CDC. (2018). Sulfur Mustard (Mustard Gas) | NIOSH Emergency Response Safety. Centers for Disease Control and Prevention. [Link]

Sources

"physical and chemical properties of bis(2-chloroethyl) disulfide"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for researchers and drug development professionals investigating alkylating agents, specifically the disulfide analogue of sulfur mustard.

CAS Registry Number: 1002-41-1 Synonyms: Mustard Disulfide, 1,2-Bis(2-chloroethyl)disulfane, "O-Mustard" (colloquial in some munition contexts), Levinstein Impurity.

Executive Summary & Strategic Relevance

Bis(2-chloroethyl) disulfide is a bifunctional alkylating agent and a critical impurity found in "Levinstein Mustard" (a crude form of sulfur mustard, HD). While historically overshadowed by its thioether analogue (HD), the disulfide presents unique physicochemical properties and toxicological mechanisms relevant to modern drug development—particularly in the design of hypoxia-activated prodrugs and antibody-drug conjugate (ADC) linkers .

For the researcher, this compound represents both a hazardous contaminant and a mechanistic probe. Its disulfide bridge introduced a "redox-switch" capability absent in standard sulfur mustard, allowing for cleavage in the reducing cytosolic environment. This guide synthesizes its properties, synthesis, and handling protocols with a focus on safety and analytical precision.

Molecular Identity & Physicochemical Profile

Unlike pure sulfur mustard (HD), which is a thioether, the disulfide analogue contains a labile


 bond. This structural difference significantly alters its lipophilicity, boiling point, and degradation pathways.
Table 1: Physicochemical Properties (Comparative)
PropertyBis(2-chloroethyl) DisulfideSulfur Mustard (HD)Relevance
Formula


Disulfide adds ~32 Da
MW 191.14 g/mol 159.08 g/mol Mass shift visible in MS
State (20°C) Oily Amber LiquidColorless/Amber LiquidSimilar handling reqs
Melting Point ~ -9 °C (Computed) / Liquid14.4 °CDisulfide is liquid at lower temps
Boiling Point ~230 °C (Decomposes)217 °CLower volatility = Persistent hazard
Density > 1.3 g/mL (Est.)[1][2]1.27 g/mLSinks in water (DNAPL)
LogP ~ 2.852.41Higher lipophilicity = High skin penetration
Solubility Lipids, organic solventsLipids, organic solventsDifficult decontamination

Technical Note: The melting point of the pure disulfide is significantly lower than the trisulfide analogue (MP 30.5°C) and pure HD. This depression contributes to the liquid state of crude Levinstein mustard even at cooler temperatures.

Synthetic Origins & Impurity Profiling

Understanding the origin of bis(2-chloroethyl) disulfide is essential for forensic analysis and purity assessments. It is the primary byproduct of the Levinstein Process , where ethylene is reacted with sulfur monochloride (


) rather than sulfur dichloride (

).
Synthesis Pathway (Levinstein Process)

The reaction is not clean; it produces a distribution of polysulfides (


). The disulfide is the 

congener.

LevinsteinProcess Ethylene Ethylene (C2H4) Reaction Exothermic Reaction (30-35°C) Ethylene->Reaction S2Cl2 Sulfur Monochloride (S2Cl2) S2Cl2->Reaction HD Sulfur Mustard (HD) (~70%) Reaction->HD Disulfide Bis(2-chloroethyl) Disulfide (Major Impurity) Reaction->Disulfide Polysulfides Higher Polysulfides (S3, S4, S5) Reaction->Polysulfides

Figure 1: The Levinstein process yields a mixture where the disulfide is a significant constituent, contributing to the "tarry" nature of the final product.

Mechanism of Action: The "Redox-Switch" Alkylator

For drug development professionals, the toxicity mechanism of the disulfide offers a unique case study in bifunctional alkylation .

The Episulfonium Intermediate

Like HD, the disulfide forms a reactive episulfonium (thiiranium) ion. However, the inductive effect of the disulfide bond reduces the nucleophilicity of the sulfur atoms, making the cyclization slower than in HD. This results in delayed onset of vesication compared to pure HD.

Intracellular Activation

Once inside the cell, the disulfide bond is vulnerable to cleavage by glutathione (GSH) or thioredoxin reductase.

  • Intact Pathway: Acts as a cross-linking agent (DNA-DNA or DNA-Protein).

  • Reductive Pathway: Cleavage produces two equivalents of 2-chloroethyl mercaptan, which are potent monofunctional alkylators and free radical generators.

Mechanism cluster_pathways Intracellular Pathways Disulfide Bis(2-chloroethyl) Disulfide Episulfonium Episulfonium Ion Formation (Rate Limiting Step) Disulfide->Episulfonium Spontaneous Reduction Reductive Cleavage (GSH/Reductase) Disulfide->Reduction Cytosolic Environment DNA DNA Alkylation (Guanine N7) Episulfonium->DNA Cross-linking Mercaptan 2-Chloroethyl Mercaptan Reduction->Mercaptan Mercaptan->DNA Mono-alkylation

Figure 2: Dual toxicity pathways. The disulfide can act intact or be reduced to mercaptan fragments.

Analytical Methodologies & Detection

Precise identification requires distinguishing the disulfide from the sulfide (HD) and the trisulfide.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier: Helium at 1.0 mL/min.[3]

  • Temp Program: 40°C (2 min)

    
     10°C/min 
    
    
    
    280°C.
  • Ionization: Electron Impact (EI) 70eV.

Fragmentation Pattern (Key Ions): Unlike HD (Base peak m/z 109), the disulfide shows a distinct fragmentation due to the S-S bond cleavage.

m/zFragment IdentityInterpretation
190/192

Molecular Ion (Weak in EI, use CI for confirmation)
155

Loss of Chlorine
123

Loss of

(Characteristic)
63

Chloroethyl group (Common to all mustards)

Self-Validating Check: If you observe a peak at m/z 109 (Base), you are likely analyzing HD, not the disulfide. The disulfide elutes after HD due to higher molecular weight and boiling point.

Safety & Decontamination Protocols

Hazard Class: Vesicant / Alkylating Agent. Primary Risk: Delayed blistering, ocular damage, DNA mutation.

Decontamination Logic

Water alone is ineffective due to low solubility and slow hydrolysis. You must use a nucleophilic scavenger or oxidative system .

Recommended Decon Solution (Laboratory Scale):

  • Composition: 10% Sodium Hypochlorite (Bleach) or DS2 (Decontamination Solution 2: Diethylenetriamine, 2-Methoxyethanol, NaOH).

  • Mechanism:

    • Oxidation: Converts sulfides to sulfoxides/sulfones (non-vesicant).

    • Elimination: Basic conditions promote HCl elimination to form divinyl disulfide (less toxic).

Protocol:

  • Contain: Absorb liquid spill with vermiculite.

  • Neutralize: Apply 10% bleach solution liberally. Allow 30 minutes contact time.

  • Verify: Check pH (must remain >10) and use colorimetric detection paper (M8/M9) to ensure no active agent remains.

References

  • PubChem. (2025).[4][5] Disulfide, bis(2-chloroethyl) (Compound). National Library of Medicine. [Link]

  • National Institute of Standards and Technology (NIST). (2024). Disulfide, bis(2-chloroethyl) Mass Spectrum. NIST Chemistry WebBook, SRD 69.[6] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Bis(2-chloroethyl)sulfide (Mustard Gas) Sampling and Analytical Methods. (Referenced for comparative physical properties of HD). [Link][2]

  • Defense Technical Information Center (DTIC). (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products. U.S. Army Edgewood Chemical Biological Center.[3] (Detailed fragmentation data for polysulfides). [Link]

  • ScienceDirect / Elsevier. (2016). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. Methods in Enzymology. (Context for alkylation mechanisms in drug design). [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of Sulfur Mustard on DNA

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular mechanisms by which sulfur mustard, a potent chemical warfare agent, exerts its cytotoxic and mutagenic effects through interactions with DNA. We will delve into the fundamental chemical reactions, the spectrum of DNA lesions induced, the intricate cellular responses to this damage, and the methodologies employed to study these processes. This document is intended to serve as a foundational resource for researchers engaged in the study of chemical warfare agents, DNA damage and repair, and the development of novel therapeutic countermeasures.

The Chemistry of a Potent Alkylating Agent

Sulfur mustard, chemically known as bis(2-chloroethyl) sulfide, is a bifunctional alkylating agent.[1] Its reactivity and toxicity are intrinsically linked to its ability to form a highly reactive cyclic sulfonium ion intermediate in an aqueous environment.[2][3] This intramolecular cyclization is a critical activation step that precedes its interaction with biological macromolecules.

The lone pair of electrons on the sulfur atom facilitates the displacement of a chloride ion, forming a strained, three-membered ethylene episulfonium ion.[4] This electrophilic intermediate is highly susceptible to nucleophilic attack by electron-rich sites on cellular components, most notably DNA.[2][3]

Sulfur Mustard Activation SM Sulfur Mustard S(CH₂CH₂Cl)₂ Intermediate Cyclic Sulfonium Ion (Ethylene Episulfonium Ion) SM->Intermediate Intramolecular Cyclization (-Cl⁻) Alkylated_DNA Alkylated DNA Adduct Intermediate->Alkylated_DNA Nucleophilic Attack DNA_Target Nucleophilic sites on DNA (e.g., N7 of Guanine)

Caption: Activation of Sulfur Mustard via intramolecular cyclization to form a reactive sulfonium ion.

The Primary Target: DNA Alkylation and Adduct Formation

The primary molecular target for the cytotoxic effects of sulfur mustard is DNA.[5][6] The activated sulfonium ion readily reacts with nucleophilic centers in the DNA molecule, leading to the formation of covalent adducts. This process, known as alkylation, disrupts the normal structure and function of DNA.[5]

Sites of Alkylation

The most frequent site of alkylation by sulfur mustard is the N7 position of guanine residues.[6][7] Other sites, though less common, include the N3 position of adenine, and the O6 position of guanine.[7][8] The alkylation at the N7 position of guanine weakens the glycosidic bond, which can lead to depurination, creating an abasic site in the DNA.[7]

A Spectrum of DNA Adducts

Due to its bifunctional nature, sulfur mustard can react with DNA in several ways, leading to a variety of adducts:

  • Monofunctional Adducts: One of the two chloroethyl arms of the sulfur mustard molecule reacts with a DNA base. The most common monofunctional adduct is 7-(2-hydroxyethylthioethyl)guanine (N7-HETE-Gua).[7][8]

  • Bifunctional Adducts (Cross-links): Both chloroethyl arms react with DNA bases, forming cross-links. These are considered the most cytotoxic lesions.[9]

    • Intrastrand Cross-links: The two arms of the sulfur mustard molecule link two bases on the same DNA strand, often two adjacent guanines.[10]

    • Interstrand Cross-links (ICLs): The sulfur mustard molecule links two bases on opposite strands of the DNA double helix.[7] ICLs are particularly detrimental as they prevent the separation of the DNA strands, thereby blocking essential cellular processes like replication and transcription.[7]

Type of DNA Adduct Description Key Nucleophilic Site Significance
Monofunctional Adducts A single arm of sulfur mustard binds to a DNA base.N7 of Guanine (major), N3 of Adenine, O6 of GuanineCan lead to base mispairing, replication errors, and depurination.
Intrastrand Cross-links Both arms of sulfur mustard bind to two bases on the same DNA strand.N7 of GuanineDistorts the DNA helix, can stall DNA polymerase.
Interstrand Cross-links (ICLs) Both arms of sulfur mustard bind to bases on opposite DNA strands.N7 of GuanineThe most cytotoxic lesion; physically prevents DNA strand separation, blocking replication and transcription.

The Cellular Alarm: DNA Damage Response (DDR)

The formation of sulfur mustard-DNA adducts triggers a complex and highly regulated cellular signaling network known as the DNA Damage Response (DDR).[5][11] The DDR's primary objective is to detect the DNA damage, halt the cell cycle to allow time for repair, and activate the appropriate DNA repair pathways.[5]

Key protein kinases that act as master regulators of the DDR are ATM (ataxia telangiectasia mutated), ATR (ataxia telangiectasia and Rad3-related), and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit).[5][11] These kinases are activated by different types of DNA lesions and, in turn, phosphorylate a multitude of downstream effector proteins to orchestrate the cellular response.[5] This includes the phosphorylation of histone H2AX (forming γH2AX) at the sites of DNA damage, which serves as a beacon to recruit DNA repair proteins.[5][11]

DNA_Damage_Response_Pathway SM Sulfur Mustard DNA_Damage DNA Adducts (Mono-, Intra-, Interstrand) SM->DNA_Damage Sensors DDR Sensors (e.g., MRN, Ku70/80) DNA_Damage->Sensors Damage Recognition ATM_ATR ATM / ATR / DNA-PKcs Kinase Activation Sensors->ATM_ATR Recruitment & Activation Effectors Effector Proteins (e.g., p53, CHK1/2) ATM_ATR->Effectors Phosphorylation Cascade CellCycle Cell Cycle Arrest Effectors->CellCycle Repair DNA Repair Effectors->Repair Apoptosis Apoptosis (if damage is severe) Effectors->Apoptosis

Caption: Simplified overview of the DNA Damage Response (DDR) pathway initiated by sulfur mustard.

The Repair Machinery: A Multi-faceted Defense

Cells have evolved a sophisticated arsenal of DNA repair pathways to counteract the genotoxic effects of agents like sulfur mustard. The choice of repair pathway depends on the specific type of DNA lesion.

  • Base Excision Repair (BER): This pathway is primarily responsible for repairing monofunctional adducts and abasic sites that arise from depurination.[5]

  • Nucleotide Excision Repair (NER): NER can also recognize and remove bulky monofunctional adducts and some intrastrand cross-links that distort the DNA helix.[5]

  • Homologous Recombination (HR): HR is a high-fidelity repair pathway that is crucial for repairing interstrand cross-links and double-strand breaks that can arise during the repair process.[5][12]

  • Non-Homologous End Joining (NHEJ): NHEJ is another pathway for repairing double-strand breaks, although it is more error-prone than HR.[5]

  • Translesion Synthesis (TLS): When DNA replication encounters a lesion that it cannot bypass, specialized TLS polymerases can be recruited to synthesize DNA across the damaged template, albeit with a higher risk of introducing mutations.[5]

When Repair Fails: Cytotoxicity and Mutagenicity

If the extent of DNA damage overwhelms the cellular repair capacity, the consequences are severe.[5][11] The persistent presence of DNA adducts, particularly interstrand cross-links, can lead to prolonged cell cycle arrest and ultimately trigger programmed cell death (apoptosis).[3][4] This is a key mechanism behind the blistering (vesicant) action of sulfur mustard on the skin and its damage to other tissues.[13]

Inaccurate repair of DNA lesions, for instance through error-prone TLS or NHEJ, can lead to mutations.[5] If these mutations occur in critical genes, such as tumor suppressor genes or proto-oncogenes, they can lead to the development of cancer.[3] This explains why sulfur mustard is classified as a human carcinogen.[7]

Experimental Protocols: Detecting Sulfur Mustard-Induced DNA Damage

A variety of experimental techniques are employed to detect and quantify the DNA damage induced by sulfur mustard.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites.

Principle: Individual cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Step-by-Step Methodology:

  • Cell Preparation: Isolate single cells from the tissue or cell culture of interest.

  • Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and expose alkali-labile sites.

  • Electrophoresis: Apply an electric field to the slides. The negatively charged DNA will migrate towards the anode.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized software.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Adduct Quantification

LC-MS/MS is the gold standard for identifying and quantifying specific DNA adducts.[8]

Principle: DNA is isolated from exposed samples, hydrolyzed to release the adducted bases, and then separated by liquid chromatography. The separated adducts are then ionized and fragmented in a mass spectrometer, allowing for their precise identification and quantification based on their mass-to-charge ratio and fragmentation patterns.

Workflow:

LC_MS_MS_Workflow Sample Biological Sample (e.g., Blood, Tissue) DNA_Isolation DNA Isolation Sample->DNA_Isolation Hydrolysis DNA Hydrolysis (Acid or Enzymatic) DNA_Isolation->Hydrolysis LC Liquid Chromatography (Separation) Hydrolysis->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Adduct Identification & Quantification MS->Data

Caption: A typical workflow for the detection of sulfur mustard-DNA adducts using LC-MS/MS.

Concluding Remarks

The interaction of sulfur mustard with DNA is a complex, multi-step process that initiates a cascade of cellular events, ultimately leading to cytotoxicity, mutagenicity, and carcinogenicity. A thorough understanding of these mechanisms at the molecular level is paramount for the development of effective medical countermeasures and for assessing the long-term health risks associated with exposure. The methodologies outlined in this guide provide a framework for researchers to investigate the intricate details of this potent chemical threat.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). Chemical Agents and Related Occupations. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (Vol. 100F). International Agency for Research on Cancer. [Link]

  • Laskin, J. D., Heck, D. E., & Laskin, D. L. (2020). DNA damage signaling in the cellular responses to mustard vesicants. Toxicology Letters, 325, 56-64. [Link]

  • Kehe, K., & Szinicz, L. (2005). Medical aspects of sulfur mustard poisoning. Toxicology, 214(3), 198-209. [Link]

  • Walker, I. G. (1971). Intrastrand bifunctional alkylation of DNA in mammalian cells treated with mustard gas. Canadian Journal of Biochemistry, 49(3), 332-336. [Link]

  • Li, Y., Liu, S., & Chen, J. (2021). Advances in sulfur mustard-induced DNA adducts: Characterization and detection. Toxicology Letters, 345, 23-31. [Link]

  • Jowsey, P. A., Williams, F. M., & Blain, P. G. (2012). DNA damage responses in cells exposed to sulphur mustard. Toxicology Letters, 209(1), 1-10. [Link]

  • Anonymous. (2014). How does mustard gas alkylate DNA?. Quora. [Link]

  • Wikipedia contributors. (2023). Mustard gas. Wikipedia. [Link]

  • Jost, G., Antherieu, S., & Marzin, D. (2015). Induction and repair of DNA cross-links induced by sulfur mustard in the A-549 cell line followed by a comet assay. Toxicology Mechanisms and Methods, 25(6), 465-474. [Link]

  • Dark Science. (2023). The Dark Science of Mustard Gas. YouTube. [Link]

  • Laskin, J. D., Heck, D. E., & Laskin, D. L. (2020). DNA damage signaling in the cellular responses to mustard vesicants. PubMed. [Link]

  • Ludlum, D. B., Kent, S., & Mehta, J. R. (1994). Detection of sulfur mustard-induced DNA modifications. PubMed. [Link]

  • Jowsey, P. A., Williams, F. M., & Blain, P. G. (2012). DNA damage responses in cells exposed to sulphur mustard. Request PDF. [Link]

  • Kumar, R., & Vijayaraghavan, R. (1999). Sulphur mustard induced DNA damage in mice after dermal and inhalation exposure. Toxicology Letters, 111(1-2), 139-145. [Link]

  • Goudou, J. N., & Jean, D. (2020). Synthesis of different glutathione–sulfur mustard adducts of verified and potential biomarkers. RSC Advances, 10(37), 21873-21879. [Link]

  • Khan, F., & Ali, I. (2017). An evidence-based review of the genotoxic and reproductive effects of sulfur mustard. Archives of Toxicology, 91(3), 1143-1155. [Link]

Sources

"toxicological profile of bis(2-chloroethyl) disulfide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

Bis(2-chloroethyl) disulfide (CAS 1002-00-2), frequently identified as an impurity in Levinstein Mustard or as a degradation product of Sulfur Mustard (HD), represents a unique toxicological entity. While structurally analogous to the warfare agent HD, the presence of the disulfide linkage (–S–S–) significantly alters its physicochemical properties, reactivity, and toxicokinetic profile.

This guide provides a rigorous technical analysis of bis(2-chloroethyl) disulfide, distinct from its monosulfide counterpart. It synthesizes mechanistic insights, metabolic pathways, and detection protocols to support researchers in environmental verification, medical countermeasure development, and toxicological assessment.

Part 1: Physicochemical Characterization

Understanding the structural divergence from Sulfur Mustard (HD) is the prerequisite for accurate toxicological modeling.

Structural Analysis

Unlike HD, which possesses a central thioether (monosulfide) core, the target compound contains a disulfide bridge. This alteration reduces the electron density on the sulfur atoms due to the inductive effect of the adjacent sulfur, theoretically reducing the rate of intramolecular nucleophilic substitution (cyclization) compared to HD.

PropertyBis(2-chloroethyl) DisulfideSulfur Mustard (HD)Toxicological Implication
Molecular Formula C₄H₈Cl₂S₂C₄H₈Cl₂SDisulfide bond susceptible to reductive cleavage.
Molecular Weight 191.14 g/mol 159.08 g/mol Higher MW correlates with lower volatility.
Physical State Oily liquid, low volatilityOily liquidHigher persistence in environment/soil.
Lipophilicity (LogP) ~2.8 (Estimated)2.4Enhanced dermal penetration and retention in lipid bilayers.
Reactivity Moderate AlkylatorPotent AlkylatorSlower episulfonium ion formation = delayed onset of vesication.
Synthesis & Environmental Source
  • Primary Source: Byproduct of the "Levinstein Process" (reaction of ethylene with sulfur monochloride).

  • Degradation: Oxidative coupling of 2-chloroethyl mercaptan.

  • Relevance: It is a "signature" impurity used to fingerprint the origin of chemical warfare agents (CWAs).

Part 2: Toxicodynamics (Mechanism of Action)

The core toxicity of bis(2-chloroethyl) disulfide is driven by its capacity to act as a bifunctional alkylating agent. However, the kinetics differ from HD.

The Episulfonium Ion Intermediate

The critical event in vesication is the intramolecular displacement of the chloride ion by the sulfur atom, forming a cyclic episulfonium ion .

  • HD Mechanism: Rapid formation of the 3-membered ring due to high nucleophilicity of the thioether sulfur.

  • Disulfide Mechanism: The electron-withdrawing nature of the disulfide bond reduces the nucleophilicity of the sulfur atoms. Consequently, the formation of the episulfonium ion is slower and less thermodynamically favorable than in HD. This explains the reduced (though still significant) toxicity.

DNA Alkylation

Once formed, the electrophilic episulfonium intermediate attacks nucleophilic centers in DNA, primarily the N7-position of guanine .[1]

  • Step 1: Mono-alkylation (formation of monoadducts).

  • Step 2: Cross-linking.[1] Because the molecule is bifunctional (two chloroethyl tails), it can cross-link DNA strands (interstrand) or proteins, leading to apoptosis and cell death (vesication).

Visualization: Molecular Mechanism

The following diagram illustrates the kinetic pathway from the parent disulfide to DNA adduct formation.

Mechanism Parent Bis(2-chloroethyl) Disulfide (Lipophilic Precursor) Activation Intramolecular Cyclization (Slower than HD) Parent->Activation Cl- displacement Ion Episulfonium Ion (Electrophilic Intermediate) Activation->Ion Adduct Mono-Adduct Ion->Adduct Alkylation DNA_Target DNA Nucleophile (N7-Guanine) DNA_Target->Adduct Crosslink Interstrand Cross-link (Cytotoxicity/Vesication) Adduct->Crosslink Second cyclization

Figure 1: Mechanism of Action. Note the rate-limiting step at "Activation" due to the disulfide bond's electron-withdrawing effect.

Part 3: Toxicokinetics (ADME)

Absorption

Due to high lipophilicity, the compound penetrates the stratum corneum efficiently. Unlike HD, which fixes rapidly to tissue proteins, the disulfide may have a slightly longer residence time in the lipid phase before reacting.

Metabolism

Metabolism occurs via two competing pathways:

  • Direct Oxidation: The sulfur atoms are oxidized to sulfoxides and sulfones.

  • Disulfide Cleavage: The S-S bond is cleaved (reductive), yielding 2-chloroethyl mercaptan, which is then methylated or conjugated with glutathione (GSH).

Visualization: Metabolic Fate

Metabolism Parent Bis(2-chloroethyl) Disulfide Oxidation S-Oxidation Parent->Oxidation Cleavage Reductive Cleavage (Glutathione/Reductase) Parent->Cleavage Sulfoxide Disulfide Sulfoxide Oxidation->Sulfoxide Sulfone Disulfide Sulfone Sulfoxide->Sulfone Mercaptan 2-Chloroethyl Mercaptan Cleavage->Mercaptan GSH_Conj GSH Conjugate Mercaptan->GSH_Conj GST Enzyme Mercapturic Mercapturic Acid Deriv. (Urinary Excretion) GSH_Conj->Mercapturic

Figure 2: Metabolic pathways showing the divergence between direct oxidation and reductive cleavage of the disulfide bond.

Part 4: Analytical & Experimental Protocols

Trustworthiness Directive: The following protocol is designed for the detection of bis(2-chloroethyl) disulfide in biological matrices (plasma/urine) or environmental samples. It utilizes GC-MS, the gold standard for verification.

Protocol: GC-MS Detection with Solid Phase Extraction (SPE)

Objective: Isolate and quantify bis(2-chloroethyl) disulfide from plasma.

Reagents:

  • Dichloromethane (HPLC Grade)[2]

  • Internal Standard: D8-Sulfur Mustard (or deuterated analogue of the disulfide if available).

  • SPE Cartridges: C18 (500 mg).

Step-by-Step Methodology:

  • Sample Preparation:

    • Aliquot 1.0 mL of plasma into a glass centrifuge tube.

    • Spike with 10 µL of Internal Standard (10 µg/mL).

    • Critical Step: Do not use strong reducing agents (e.g., DTT) in the prep, as this will artificially cleave the target disulfide bond.

  • Solid Phase Extraction (SPE):

    • Condition: Flush C18 cartridge with 3 mL Methanol followed by 3 mL deionized water.

    • Load: Apply sample at a flow rate of ~1 mL/min.

    • Wash: Wash with 2 mL of 10% Methanol in water (removes polar interferences).

    • Elute: Elute target analyte with 2 mL Dichloromethane.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of Nitrogen at 30°C.

    • Reconstitute in 100 µL of Ethyl Acetate.

  • GC-MS Parameters:

    • Column: DB-5MS (30m x 0.25mm x 0.25µm).

    • Injection: 1 µL splitless at 250°C.

    • Oven Program: 40°C (hold 2 min) -> 10°C/min -> 280°C (hold 5 min).

    • Detection: SIM Mode (Selected Ion Monitoring). Monitor molecular ion (M+) and characteristic fragment ions (m/z 109, 158 for the disulfide).

  • Validation Criteria:

    • Recovery must be >80%.

    • Signal-to-Noise (S/N) ratio >10 for Limit of Quantitation (LOQ).

Part 5: Risk Assessment & Countermeasures

Comparative Toxicity

While specific LD50 data for the disulfide is often aggregated with "Mustard T-Mixture," comparative studies suggest:

  • Inhalation: ~2-5x less toxic than HD (due to lower volatility and reactivity).

  • Cutaneous: Strong vesicant. Causes erythema and blistering, but with a longer latency period than HD.

Medical Management

There is no specific antidote. Treatment is symptomatic and mirrors HD protocols:

  • Decontamination: Immediate use of reactive skin decontaminant lotion (RSDL) or dilute bleach (0.5%) to oxidize the sulfur.

  • Wound Care: Management of chemical burns; prevention of secondary infection.

  • Systemic Support: Monitoring for respiratory distress if aerosolized.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Sulfur Mustard. Centers for Disease Control and Prevention. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 94964, Bis(2-chloroethyl) disulfide. [Link]

  • Organisation for the Prohibition of Chemical Weapons (OPCW). (2018). Recommended Operating Procedures for Analysis in the Verification of Chemical Disarmament. [Link]

  • Munro, N. B., et al. (1999). "The Sources, Fate, and Toxicity of Chemical Warfare Agent Degradation Products." Environmental Health Perspectives, 107(12), 933–974. [Link]

  • Smith, P. A. (2012).[3] Chemical Warfare Agents: Chemistry, Pharmacology, Toxicology, and Therapeutics. Academic Press. (Contextual reference for vesicant mechanisms).

Sources

The Chemical Demise of a Warfare Agent: An In-depth Technical Guide to the Hydrolysis and Degradation Products of Sulfur Mustard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur mustard (bis(2-chloroethyl) sulfide), a potent vesicant and a notorious chemical warfare agent, presents a significant and persistent threat due to its severe health effects and environmental longevity.[1][2][3] Understanding the chemical pathways of its degradation is paramount for developing effective decontamination strategies, environmental remediation techniques, and medical countermeasures. This technical guide provides a comprehensive examination of the hydrolysis and degradation products of sulfur mustard. We will delve into the core chemical mechanisms, identify the resulting molecular species, and present a detailed analytical workflow for their characterization. This guide is intended to serve as a foundational resource for researchers engaged in the study of chemical warfare agents, the development of novel therapeutic interventions, and the formulation of robust environmental safety protocols.

Introduction: The Enduring Threat of Sulfur Mustard

Sulfur mustard, commonly known as mustard gas, is an oily liquid characterized by its garlic or mustard-like odor.[1] Its notoriety stems from its ability to cause severe, delayed blistering on contact with skin and mucous membranes.[4][5] The lipophilic nature of sulfur mustard allows it to readily penetrate clothing and persist in the environment, posing a long-term hazard.[6] The core of its toxicity lies in its powerful alkylating capabilities, which lead to cellular damage and programmed cell death.[2] While its use is prohibited by international conventions, the threat of its deployment and the challenge of legacy stockpiles necessitate a thorough understanding of its chemical behavior, particularly its degradation pathways.[2] Hydrolysis, the reaction with water, is a primary route of natural degradation, but other environmental and induced degradation processes also play a crucial role in its transformation into a variety of other chemical entities.[7][8][9]

The Primary Degradation Pathway: Hydrolysis

The reaction of sulfur mustard with water is a critical process that dictates its environmental fate and is a cornerstone of many decontamination procedures.[7][8][9]

The Mechanism of Hydrolysis: A Stepwise Transformation

The hydrolysis of sulfur mustard is not a simple, one-step reaction. It proceeds through a well-established SN1-type mechanism involving the formation of a highly reactive cyclic sulfonium ion intermediate.[2][7][9]

The key steps are as follows:

  • Formation of the Episulfonium Ion: One of the 2-chloroethyl side chains undergoes an intramolecular cyclization, where the sulfur atom acts as a nucleophile, displacing a chloride ion to form a highly strained and reactive three-membered cyclic sulfonium ion (episulfonium ion).[2][7] This step is the rate-determining step of the reaction.

  • Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking one of the carbon atoms of the episulfonium ring. This opens the ring and results in the formation of 2-chloroethyl-2-hydroxyethyl sulfide, also known as hemisulfur mustard.

  • Second Cyclization and Hydrolysis: The remaining 2-chloroethyl group on the hemisulfur mustard molecule undergoes the same process: formation of another episulfonium ion followed by nucleophilic attack by a second water molecule.

  • Final Product Formation: This second hydrolysis step yields the final, and principal, hydrolysis product: thiodiglycol (TDG) (bis(2-hydroxyethyl) sulfide), along with two molecules of hydrochloric acid (HCl).[7][8][10]

Hydrolysis_Pathway cluster_step1 Step 1 & 2 cluster_step2 Step 3 & 4 SM Sulfur Mustard (Cl-CH₂CH₂-S-CH₂CH₂-Cl) Intermediate1 Episulfonium Ion (+S(CH₂CH₂)CH₂CH₂Cl) SM->Intermediate1 - Cl⁻ HSM Hemisulfur Mustard (HO-CH₂CH₂-S-CH₂CH₂-Cl) Intermediate1->HSM H2O1 + H₂O Intermediate2 Episulfonium Ion (+S(CH₂CH₂)CH₂CH₂OH) HSM->Intermediate2 - Cl⁻ HCl1 + HCl TDG Thiodiglycol (TDG) (HO-CH₂CH₂-S-CH₂CH₂-OH) Intermediate2->TDG H2O2 + H₂O HCl2 + HCl

Caption: The stepwise hydrolysis of sulfur mustard to thiodiglycol.

Factors Influencing the Rate of Hydrolysis

The rate of sulfur mustard hydrolysis is significantly influenced by several environmental factors:

  • Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis.[7]

  • Chloride Ion Concentration: The presence of chloride ions in the aqueous solution can retard the hydrolysis rate.[7] This is due to the reversibility of the initial episulfonium ion formation; an excess of chloride ions can push the equilibrium back towards the unreacted sulfur mustard. This is particularly relevant in seawater, where the hydrolysis half-life is significantly longer than in distilled water.[1]

  • pH: The rate of hydrolysis is largely independent of pH.[7]

  • Solubility: Sulfur mustard has low solubility in water.[7][11] This can be a rate-limiting factor, as the reaction primarily occurs with the dissolved agent. Agitation or the presence of co-solvents can enhance the dissolution rate and, consequently, the overall hydrolysis rate.[1]

FactorEffect on Hydrolysis RateRationale
Temperature Increases with increasing temperatureProvides the necessary activation energy for the reaction.[7]
Chloride Ion Concentration Decreases with increasing concentrationReversibility of the episulfonium ion formation.[1][7]
pH Largely independentThe rate-determining step does not involve proton or hydroxide catalysis.[7]
Solubility Low solubility can be rate-limitingThe reaction occurs in the aqueous phase.[1][7][11]

Beyond Hydrolysis: Other Degradation Pathways and Products

While hydrolysis is the primary degradation pathway in aqueous environments, sulfur mustard can undergo other transformations, leading to a diverse array of products. These reactions can be influenced by the presence of other chemical species, catalysts, and environmental conditions.

Oxidation

Oxidation of the sulfur atom in sulfur mustard is a significant degradation pathway, particularly in the context of decontamination.[12][13][14]

  • Sulfoxide Formation: The initial oxidation product is bis(2-chloroethyl) sulfoxide. This compound is generally considered to be less toxic than sulfur mustard itself.[13]

  • Sulfone Formation: Further oxidation leads to the formation of bis(2-chloroethyl) sulfone. It is crucial to note that the sulfone is also a potent vesicant and toxic compound.[12][13]

Reactions on Impregnated Carbons and Other Surfaces

In decontamination applications, sulfur mustard is often exposed to reactive surfaces, such as impregnated activated carbon. These interactions can lead to a variety of degradation products beyond simple hydrolysis. For instance, reactions on carbons impregnated with sodium hydroxide and chromium trioxide have been shown to produce hemisulfur mustard, thiodiglycol, and 1,4-oxathiane.[15] The presence of other reagents, like ethylene diamine, can lead to the formation of 1,4-thiazane.[15] Reaction on a ruthenium chloride impregnated carbon has been reported to yield divinyl sulphone.[15]

Elimination Reactions

Under certain conditions, such as in the presence of strong bases like sodium ethoxide, sulfur mustard can undergo elimination reactions (dehydrohalogenation) to form divinyl sulfide.[6]

Major Degradation Products and Their Significance

A variety of degradation products can be formed from sulfur mustard, each with its own chemical properties and toxicological profile.

Degradation ProductChemical FormulaFormation PathwaySignificance
Thiodiglycol (TDG) C₄H₁₀O₂SHydrolysisPrimary and relatively non-toxic hydrolysis product.[1][8][10][16] It can be further metabolized in vivo.[17][16]
Hemisulfur Mustard C₄H₉ClOSPartial HydrolysisAn intermediate in the hydrolysis to TDG.[15]
Bis(2-chloroethyl) sulfoxide C₄H₈Cl₂OSOxidationLess toxic than sulfur mustard.[13]
Bis(2-chloroethyl) sulfone C₄H₈Cl₂O₂SOxidationA potent vesicant and toxic compound.[12][13]
1,4-Oxathiane C₄H₈OSReaction on impregnated carbonsA cyclic degradation product.[15]
Divinyl sulphone C₄H₆O₂SReaction on impregnated carbonsA reactive degradation product.[15]
Divinyl sulfide C₄H₆SEliminationFormed under strong basic conditions.[6]

Analytical Methodology: Detection and Quantification of Degradation Products

The accurate identification and quantification of sulfur mustard and its degradation products are crucial for environmental monitoring, forensic analysis, and research. Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used and reliable method for this purpose.[15][18][19]

Experimental Protocol: GC-MS Analysis of Sulfur Mustard Hydrolysis Products

This protocol outlines a general procedure for the analysis of sulfur mustard hydrolysis products in an aqueous sample.

Objective: To identify and quantify thiodiglycol (TDG) and other potential degradation products from the hydrolysis of sulfur mustard using GC-MS.

Materials:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Appropriate GC column (e.g., DB-5ms or equivalent)

  • Autosampler vials and caps

  • Microsyringes

  • Vortex mixer

  • Centrifuge

  • Dichloromethane (DCM), analytical grade

  • Sodium chloride (NaCl), analytical grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thiodiglycol (TDG) analytical standard

  • Internal standard (e.g., deuterated TDG or a suitable analog)

  • Sample containing hydrolyzed sulfur mustard

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction): a. To 1 mL of the aqueous sample in a glass vial, add a known amount of the internal standard. b. Add 0.2 g of NaCl to the sample to salt out the analytes and improve extraction efficiency.[19] c. Add 1 mL of dichloromethane (DCM) to the vial. d. Cap the vial and vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analytes into the organic phase. e. Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers. f. Carefully transfer the bottom organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. g. Transfer the dried organic extract to an autosampler vial for GC-MS analysis.

  • GC-MS Analysis: a. Injection: Inject 1 µL of the prepared sample into the GC-MS system. b. GC Conditions:

    • Inlet Temperature: 250 °C
    • Injection Mode: Splitless
    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
    • Oven Temperature Program:
    • Initial temperature: 50 °C, hold for 2 minutes
    • Ramp: 10 °C/min to 280 °C
    • Hold at 280 °C for 5 minutes c. MS Conditions:
    • Ion Source: Electron Ionization (EI) at 70 eV
    • Source Temperature: 230 °C
    • Quadrupole Temperature: 150 °C
    • Scan Mode: Full scan (e.g., m/z 40-450) or Selected Ion Monitoring (SIM) for higher sensitivity and specificity.
  • Data Analysis: a. Identify the peaks of interest in the total ion chromatogram (TIC) by comparing their retention times and mass spectra with those of the analytical standards (e.g., TDG) and library spectra. b. Quantify the concentration of the identified degradation products by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared with known concentrations of the standards.

GCMS_Workflow Sample Aqueous Sample (with hydrolysis products) Add_IS Add Internal Standard Sample->Add_IS Add_NaCl Add NaCl Add_IS->Add_NaCl Add_DCM Add Dichloromethane (DCM) Add_NaCl->Add_DCM Vortex Vortex Mix Add_DCM->Vortex Centrifuge Centrifuge Vortex->Centrifuge Extract Collect Organic Layer (DCM) Centrifuge->Extract Dry Dry with Na₂SO₄ Extract->Dry GCMS GC-MS Analysis Dry->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

Caption: Experimental workflow for the GC-MS analysis of sulfur mustard hydrolysis products.

Conclusion and Future Perspectives

A comprehensive understanding of the hydrolysis and degradation pathways of sulfur mustard is fundamental to mitigating its threat. The primary hydrolysis product, thiodiglycol, is significantly less toxic than the parent compound, highlighting the importance of promoting this degradation route in decontamination efforts. However, the formation of other, potentially hazardous, degradation products under different conditions underscores the complexity of sulfur mustard chemistry and the need for careful consideration in the design of remediation strategies.

Future research should continue to focus on:

  • Elucidating the toxicological profiles of all major degradation products. While TDG is relatively well-studied, the long-term health effects of other degradation products warrant further investigation.

  • Developing novel catalytic systems for the rapid and complete detoxification of sulfur mustard. This includes catalysts that can selectively promote the formation of non-toxic end products.

  • Improving real-time analytical methods for the on-site detection of sulfur mustard and its degradation products. This will enhance the ability to monitor the effectiveness of decontamination efforts and ensure the safety of first responders and the public.

By continuing to unravel the intricate chemistry of sulfur mustard degradation, the scientific community can develop more effective strategies to neutralize this persistent chemical threat and protect human health and the environment.

References

  • National Research Council. 1999. Chemistry of Sulfur Mustard and Lewisite. In Veterans at Risk: The Health Effects of Mustard Gas and Lewisite. Washington, DC: The National Academies Press. [Link]

  • Black, R. M., & Read, R. W. (1995). Thiodiglycol, the hydrolysis product of sulfur mustard: analysis of in vitro biotransformation by mammalian alcohol dehydrogenases using nuclear magnetic resonance. Chemical research in toxicology, 8(6), 857–863. [Link]

  • Request PDF. (n.d.). Thiodiglycol, the hydrolysis product of sulfur mustard: Analysis of in vitro biotransformation by mammalian alcohol dehydrogenases using nuclear magnetic resonance. ResearchGate. [Link]

  • Lijestrand, H. M., & Tuan, Y. J. (1997). Biodegradation of sulfur mustard hydrolysate in the sequencing batch reactor. Water Science and Technology, 36(12), 299-306. [Link]

  • National Response Team. (2014). NRT Quick Reference Guide: Sulfur Mustard (HD). [Link]

  • Centers for Disease Control and Prevention. (2018). Sulfur Mustard: Blister Agent. The National Institute for Occupational Safety and Health (NIOSH). [Link]

  • GOV.UK. (2024). Incident management: sulphur mustard. [Link]

  • Science.gov. (n.d.). sulphur mustard degradation: Topics by Science.gov. [Link]

  • Klöffel, T., Gordon, D., Popiel, S., Nawala, J., Meyer, B., & Rodziewicz, P. (2023). Understanding the mechanism of the sulfur mustard hydrolysis reaction on the atomistic level from experiment and first-principles simulations. Process Safety and Environmental Protection, 172, 105–112. [Link]

  • Wikipedia. (2024). Mustard gas. [Link]

  • Dąbrowska, A., et al. (2023). Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide. Molecules, 28(10), 4087. [Link]

  • ResearchGate. (n.d.). Table 2. Degradation products and impurities of sulfur mustard agent. [Link]

  • Huong, T. T. T., & Toan, V. N. (2023). Toxicity of Military Chemical Sulfur Mustard on the Growth of Daphnia magna. VNU Journal of Science: Earth and Environmental Sciences, 39(1). [Link]

  • Berg, A., et al. (2009). Screening hydrolysis products of sulfur mustard agents by high-performance liquid chromatography with inductively coupled plasma mass spectrometry detection. Analytical and Bioanalytical Chemistry, 396(5), 1839-1845. [Link]

  • ResearchGate. (n.d.). The simple hydrolysis of Sulphur Mustard. [Link]

  • Agency for Toxic Substances and Disease Registry. (2011). Toxicological Profile for Sulfur Mustard. [Link]

  • ACS Applied Materials & Interfaces. (2021). Detoxification of the Toxic Sulfur Mustard Simulant by a Supramolecular Antidote in Vitro and in Vivo. [Link]

  • Agency for Toxic Substances and Disease Registry. (2013). ToxFAQs for Sulfur Mustard. [Link]

  • RSC Publishing. (2020). Selective detoxification of a sulfur mustard simulant in air by a methylene blue-functionalized metal–organic framework. [Link]

  • Wikipedia. (2024). Thiodiglycol. [Link]

  • Agency for Toxic Substances and Disease Registry. (2012). ToxGuide for Sulfur Mustard. [Link]

  • PubMed. (2013). Detoxification of sulfur mustard by enzyme-catalyzed oxidation using chloroperoxidase. [Link]

  • National Center for Biotechnology Information. (2003). Toxicological Profile for Sulfur Mustard - POTENTIAL FOR HUMAN EXPOSURE. [Link]

  • Defense Technical Information Center. (1995). Thiodiglycol, the Hydrolysis Product of Sulfur Mustard: Analysis of In Vitro Biotransformation by Mammalian Alcohol Dehydrogenas. [Link]

  • National Center for Biotechnology Information. (2017). Selective and efficient detoxification of sulfur mustard gas analogues with H2O2 using bioinspired Mo and W dithiolene catalysts. [Link]

  • World Health Organization. (n.d.). Mustard gas fact sheet. [Link]

  • ACS Publications. (2017). Detoxification of a Sulfur Mustard Simulant Using a BODIPY-Functionalized Zirconium-Based Metal–Organic Framework. [Link]

  • Centers for Disease Control and Prevention. (2024). Mustard Gas | Chemical Emergencies. [Link]

Sources

The Alkylating Shadow: A Technical Analysis of Sulfur Mustard Vesication and Historical Pathophysiology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Latency Paradox

Sulfur Mustard (SM), or bis(2-chloroethyl) sulfide, remains a persistent chemical threat not merely due to its lethality, but its debilitating capacity to induce delayed vesication (blistering). For the drug development scientist, SM presents a unique pharmacokinetic challenge: the latent period . While alkylation occurs within minutes of exposure, clinical pathology (erythema, vesication) is delayed by 2–24 hours.

This guide analyzes the historical evolution of our understanding of SM—from a crude cytotoxic agent to a specific molecular trigger of the PARP-1 dependent "metabolic suicide" pathway. It provides actionable protocols for surrogate modeling (CEES) and evaluates current therapeutic targets.

The Chemical Foundation: Episulfonium Reactivity

To understand the injury, one must understand the electrophile. SM is a bifunctional alkylating agent.[1][2][3][4] Its toxicity is not driven by the parent molecule, but by its intramolecular cyclization.

The Mechanism of Alkylation

In physiological aqueous environments, SM undergoes rapid intramolecular nucleophilic substitution (


). The sulfur atom displaces a chlorine atom, forming a highly reactive, positively charged episulfonium ion .

This intermediate is an indiscriminate electrophile, but it shows a high affinity for the


 position of guanine in DNA. Because SM has two chloroethyl arms, it can repeat this process, leading to inter-strand DNA cross-links . These cross-links are the critical lesions that stall replication forks and trigger the catastrophic biological response.
Visualization: The Alkylation Pathway

The following diagram illustrates the transformation of SM into the episulfonium ion and its subsequent attack on DNA.

SM_Alkylation SM Sulfur Mustard (HD) Bis(2-chloroethyl) sulfide Ion Episulfonium Ion (Cyclic Intermediate) SM->Ion Intramolecular Cyclization (-Cl release) DNA_Adduct Mono-Adduct (N7-HETE-G) Ion->DNA_Adduct Nucleophilic Attack on DNA (Guanine N7) Crosslink Inter-strand Cross-link (Cytotoxicity Driver) DNA_Adduct->Crosslink Second Arm Cyclization

Figure 1: The chemical pathway of Sulfur Mustard alkylation.[5] The formation of the episulfonium ion is the rate-limiting step for DNA damage.

The Vesication Cascade: From DNA Damage to Blister

Historical research initially categorized SM simply as a "radiomimetic" agent. However, research from the 1980s and 1990s (notably by Papirmeister and colleagues) elucidated the specific biochemical cascade linking DNA damage to dermal-epidermal separation.

The "Suicide Hypothesis" (PARP-1 Activation)

The prevailing theory for SM pathology is the PARP-1 dependent energy crisis .

  • DNA Damage: SM induces DNA strand breaks.

  • PARP Hyperactivation: Poly(ADP-ribose) polymerase-1 (PARP-1) is rapidly activated to repair DNA.

  • NAD+ Depletion: PARP-1 consumes NAD+ as a substrate. Excessive activation depletes cellular NAD+.

  • Glycolytic Failure: NAD+ is a cofactor for glycolysis. Its loss halts ATP production.

  • Protease Release: The resulting energy crisis causes cellular necrosis and the release of proteases (MMPs, serine proteases).

  • DEJ Separation: These proteases degrade anchoring proteins (Laminin-332,

    
     integrin) at the Dermal-Epidermal Junction (DEJ), causing the characteristic fluid-filled blister.
    

Vesication_Cascade Exposure Cutaneous SM Exposure DNA_Break DNA Strand Breaks Exposure->DNA_Break PARP PARP-1 Hyperactivation DNA_Break->PARP NAD NAD+ Depletion PARP->NAD Substrate Consumption ATP ATP Depletion (Energy Crisis) NAD->ATP Glycolysis Inhibition Necrosis Basal Cell Necrosis ATP->Necrosis Inflammation Inflammatory Cytokines (IL-1, IL-6, IL-8, TNF-a) ATP->Inflammation Proteases Protease Activation (MMPs, Serine Proteases) Necrosis->Proteases Inflammation->Proteases Blister Dermal-Epidermal Separation (Microvesication) Proteases->Blister Degradation of Anchoring Filaments

Figure 2: The biochemical cascade of SM-induced injury. Note the central role of NAD+/ATP depletion in driving necrosis and protease activation.

Experimental Protocols & Surrogate Modeling

Working with Schedule 1 Chemical Warfare Agents (CWA) requires high-containment facilities (BSL-3/Chemical Surety). For most researchers, the monofunctional analog 2-chloroethyl ethyl sulfide (CEES) , also known as "Half-Mustard," is the standard surrogate.

Table 1: Comparative Profile of HD vs. CEES
FeatureSulfur Mustard (HD)Half-Mustard (CEES)Implication for Research
Structure Bifunctional (

)
Monofunctional (

)
CEES cannot cross-link DNA.
Toxicity Extreme (Vesicant)Moderate (Irritant/Toxic)CEES requires higher doses for similar effect.
Mechanism DNA Cross-linking + AlkylationDNA Alkylation (Mono-adducts)CEES mimics oxidative stress well, but underestimates genotoxicity.
Latent Period Distinct (2-24 hrs)Shorter/Less distinctCEES models acute inflammation faster.
Protocol: In Vitro Keratinocyte Exposure Assay (CEES)

This protocol is designed for evaluating therapeutic candidates against alkylating injury in HaCaT cells or Normal Human Epidermal Keratinocytes (NHEK).

Reagents:

  • CEES (Sigma-Aldrich, purity >97%)

  • DMSO (anhydrous)

  • Cell Culture Media (KGM-Gold for NHEK; DMEM for HaCaT)

  • Assay Kits: MTT (Viability), ELISA (IL-8/TNF-

    
    )
    

Workflow:

  • Preparation (Critical Step): CEES has a short half-life in aqueous media (~60 min). Prepare stock solutions in anhydrous DMSO immediately prior to use. Do not pre-dilute in aqueous buffer.

  • Seeding: Seed keratinocytes in 96-well plates (

    
     cells/well). Allow to adhere for 24 hours.
    
  • Exposure:

    • Replace media with serum-free media.

    • Add CEES stock to wells to achieve final concentrations of 200–1000

      
      .
      
    • Control: Vehicle (DMSO < 0.5%).

    • Incubate for 1 hour (pulse exposure).

  • Wash: Remove CEES media, wash 2x with PBS, and replace with fresh complete media.

  • Post-Exposure Incubation:

    • 6 hours: Harvest supernatant for inflammatory cytokines (IL-1

      
      , IL-8).
      
    • 24 hours: Assess cell viability via MTT or LDH release.

  • Validation: A successful model must show a dose-dependent reduction in viability and a

    
    -fold increase in IL-8 at sub-cytotoxic doses.
    

Therapeutic Targets: Past & Future

Historical research focused on decontamination (removing the agent) and scavenging (neutralizing the electrophile). However, intracellular scavengers (e.g., Glutathione, NAC) often fail because the alkylation reaction is faster than the drug's distribution kinetics.

Modern research targets the downstream cascade.

Table 2: Evolving Therapeutic Strategies
Target MechanismDrug ClassStatus/Notes
Scavenging Thiol donors (NAC, Sodium Thiosulfate)Effective only if applied immediately (<10 min).
PARP Inhibition PARP-1 Inhibitors (Veliparib, Olaparib)High Potential. Prevents NAD+ depletion and necrosis. Shown efficacy in in vivo models.[6]
Inflammation Steroids, NSAIDs, Anti-TNF

Palliative. Reduces edema but does not prevent basal cell death.
DNA Repair DNA Damage Response (DDR) enhancersEmerging. Drugs like INV-102 (NAD+ precursors) aim to restore energy balance.

References

  • Kehe, K., et al. (2009).[7] Sulfur mustard toxicity: History, chemistry, pharmacokinetics, and pharmacodynamics. Critical Reviews in Toxicology. Link

  • Papirmeister, B., et al. (1985).[8][7] Pathology produced by sulfur mustard in human skin grafts on athymic nude mice. Journal of Toxicology and Cutaneous and Ocular Toxicology. Link

  • Shakarjian, M. P., et al. (2010).[9] Mechanisms mediating the vesicant actions of sulfur mustard after cutaneous exposure. Toxicological Sciences. Link

  • Debiak, M., et al. (2016). Effects of poly (ADP-ribose) polymerase-1 (PARP-1) inhibition on sulfur mustard-induced cutaneous injuries in vitro and in vivo. Free Radical Biology and Medicine. Link

  • Shalwitz, R., et al. (2024).[3] Treatment of Sulfur Mustard Corneal Injury by Augmenting the DNA Damage Response (DDR). Journal of Pharmacology and Experimental Therapeutics. Link

  • Diemer, T. (2020).[1] Scavenger Hunt: The Search for Sulfur Mustard-Neutralizing Compound in 2-Chloroethyl Ethyl Sulfide (CEES). South Dakota State University Theses. Link

Sources

An In-depth Technical Guide to Bis(2-chloroethyl) Disulfide: Structural Analogs and Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Bis(2-chloroethyl) disulfide and its chemical relatives represent a compelling, albeit challenging, area of study for researchers in medicinal chemistry and drug development. This family of compounds is structurally related to the infamous chemical warfare agent sulfur mustard, bis(2-chloroethyl) sulfide.[1][2][3] Like sulfur mustard, these compounds are potent alkylating agents, a characteristic that defines both their toxicity and their therapeutic potential.[1][3][4] The core mechanism of action for these agents involves the alkylation of cellular macromolecules, most notably DNA and proteins, which can disrupt cellular processes and lead to cell death.[1][3] It is this cytotoxic capability that has spurred investigations into their use as anticancer agents, drawing a parallel to the development of nitrogen mustards as chemotherapeutics.[1][5]

This technical guide provides an in-depth exploration of bis(2-chloroethyl) disulfide, its structural analogs, and their derivatives. We will delve into their synthesis, mechanism of action, structure-activity relationships, and the methodologies used to evaluate their biological effects, offering a comprehensive resource for scientists working in this field.

The Core Moiety: Understanding Bis(2-chloroethyl) Disulfide

Bis(2-chloroethyl) disulfide, with the chemical formula (ClCH₂CH₂)₂S₂, is the central scaffold from which a multitude of analogs and derivatives have been designed.[6] Its structure is characterized by a disulfide bond linking two 2-chloroethyl groups. This disulfide linkage is a key determinant of the molecule's chemical reactivity and biological activity.

Physicochemical Properties
PropertyValue
Molecular Formula C₄H₈Cl₂S₂
Molar Mass 191.1 g/mol
Appearance Oily yellow-brown liquid
Odor Garlic-like or mustard-like

Data sourced from PubChem CID 94964 and Haz-Map.[4][6]

The presence of the two chloroethyl groups makes the molecule a bifunctional alkylating agent. This bifunctionality is crucial for its ability to form cross-links within and between biological macromolecules like DNA, a primary mechanism of its cytotoxic action.[5]

Rationale for Analog and Derivative Development

The development of analogs and derivatives of bis(2-chloroethyl) disulfide is driven by the desire to modulate its biological activity, enhance its therapeutic index, and improve its pharmacokinetic properties. Key goals in this area of research include:

  • Increasing Selectivity: Modifying the core structure to achieve targeted delivery to cancer cells while minimizing damage to healthy tissues.

  • Modulating Reactivity: Fine-tuning the alkylating potential to optimize efficacy and reduce off-target toxicity.

  • Improving Solubility and Stability: Enhancing the drug-like properties of the compounds to improve their bioavailability and ease of formulation.

  • Overcoming Drug Resistance: Designing novel structures that can circumvent the mechanisms of resistance that have developed to traditional alkylating agents.

Key Structural Analogs and Their Synthesis

The structural modification of bis(2-chloroethyl) disulfide can be approached in several ways, primarily focusing on the disulfide bridge, the ethyl chains, and the terminal chloro groups.

Modifications of the Disulfide Bridge

One common modification involves the synthesis of unsymmetrical disulfides, where the two sulfur atoms are attached to different alkyl or aryl groups. This approach allows for the introduction of various functionalities to alter the molecule's properties. The synthesis of unsymmetrical disulfides can be challenging due to the competing formation of symmetrical byproducts.[7] However, methods have been developed to overcome this, such as the sequential addition of two different thiols to an oxidizing agent like bromodimethylsulfonium bromide or the use of 1-chlorobenzotriazole to form a reactive intermediate.[7][8]

Variations in the Alkyl Chains

Altering the length or branching of the ethyl chains can impact the molecule's lipophilicity and its ability to interact with target macromolecules. Introducing other functional groups onto the chains can also serve as a handle for further derivatization or for attaching targeting moieties.

Replacement of the Chloro Groups

The chlorine atoms are the leaving groups in the alkylation reaction. Replacing them with other halogens (e.g., bromine) or other leaving groups can modulate the reactivity of the compound.

Synthesis of a Representative Analog: An Unsymmetrical Disulfide

The following protocol outlines a general, one-pot method for the synthesis of an unsymmetrical disulfide, adapted from methodologies that minimize the formation of symmetrical byproducts.[8]

Experimental Protocol: Synthesis of an Unsymmetrical Disulfide
  • Preparation of the First Thiol Intermediate:

    • Dissolve the first thiol (R¹SH) in a suitable solvent such as dichloromethane (DCM) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of 1-chlorobenzotriazole (BtCl) in DCM to the cooled thiol solution.

    • Stir the reaction mixture at -78°C for 30 minutes to allow for the formation of the benzotriazolated thiol intermediate (R¹SBt).

  • Reaction with the Second Thiol:

    • Prepare a solution of the second thiol (R²SH) in DCM.

    • Slowly add the solution of the second thiol to the reaction mixture containing the R¹SBt intermediate.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure unsymmetrical disulfide (R¹SSR²).

Mechanism of Action and Biological Effects

The primary mechanism of action for bis(2-chloroethyl) disulfide and its analogs is through the alkylation of nucleophilic sites on cellular macromolecules.[1][4]

DNA Alkylation and Cytotoxicity

The bifunctional nature of these compounds allows them to form both mono-adducts and inter- or intra-strand cross-links in DNA.[5] This DNA damage can inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[3][5]

Cellular Signaling Pathways

The cellular response to DNA damage induced by these agents involves the activation of complex signaling pathways. Key players in this response include the ATM and ATR kinases, which are activated by DNA damage and in turn phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.[5] Activation of these pathways can lead to cell cycle arrest, providing time for DNA repair, or, if the damage is too extensive, trigger apoptosis.[5]

Another important mechanism involves the activation of the nuclear enzyme poly(ADP-ribose) polymerase (PARP).[9] Extensive DNA damage leads to the hyperactivation of PARP, which depletes the cell of NAD+ and ATP, leading to cellular energy crisis and cell death.[9]

Diagram of DNA Damage Response Pathway

DNA_Damage_Response Alkylating_Agent Bis(2-chloroethyl) Disulfide Analog DNA_Damage DNA Damage (Cross-links, Adducts) Alkylating_Agent->DNA_Damage ATM_ATR ATM/ATR Kinases (Activated) DNA_Damage->ATM_ATR PARP PARP Activation DNA_Damage->PARP Chk1_Chk2 Chk1/Chk2 Kinases (Activated) ATM_ATR->Chk1_Chk2 p53 p53 Stabilization & Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) Chk1_Chk2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis DNA_Repair DNA Repair Mechanisms Cell_Cycle_Arrest->DNA_Repair Cell_Cycle_Arrest->Apoptosis Unrepaired Damage DNA_Repair->Cell_Cycle_Arrest Successful Repair NAD_depletion NAD+ / ATP Depletion PARP->NAD_depletion Cell_Death Cell Death NAD_depletion->Cell_Death

Caption: DNA damage response pathway initiated by bis(2-chloroethyl) disulfide analogs.

Biological Evaluation of Analogs and Derivatives

A critical aspect of developing these compounds for therapeutic use is their thorough biological evaluation. This typically involves a battery of in vitro and in vivo assays to assess their cytotoxicity, mechanism of action, and potential for therapeutic efficacy.

In Vitro Cytotoxicity Assays

The initial screening of new analogs is often performed using in vitro cytotoxicity assays against a panel of cancer cell lines. The MTT or MTS assay is a common colorimetric method used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.

Mechanistic Studies

To understand how a compound exerts its cytotoxic effects, a variety of mechanistic studies can be performed, including:

  • Cell Cycle Analysis: Using flow cytometry to determine the effect of the compound on cell cycle progression.

  • Apoptosis Assays: Detecting markers of apoptosis, such as annexin V staining or caspase activation.

  • Western Blotting: To measure the levels of key proteins involved in the DNA damage response and apoptotic pathways.

  • DNA Cross-linking Assays: To directly measure the extent of DNA cross-linking induced by the compound.

Workflow for Biological Evaluation

Biological_Evaluation_Workflow Start Synthesized Analog Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Lead_Selection Lead Compound Selection IC50->Lead_Selection Mechanism Mechanism of Action Studies Lead_Selection->Mechanism Promising Activity In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Selection->In_Vivo Confirmed Mechanism Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Apoptosis Apoptosis Assays Mechanism->Apoptosis Western_Blot Western Blotting Mechanism->Western_Blot Toxicity Toxicity & Pharmacokinetics In_Vivo->Toxicity End Preclinical Candidate Toxicity->End

Caption: A typical workflow for the biological evaluation of novel analogs.

Future Directions and Challenges

The development of bis(2-chloroethyl) disulfide analogs and derivatives as therapeutic agents is a field with both significant promise and considerable challenges. The primary hurdle remains the management of toxicity and the achievement of a favorable therapeutic window. Future research will likely focus on:

  • Targeted Delivery Systems: The use of antibody-drug conjugates, nanoparticles, or other delivery vehicles to specifically deliver the cytotoxic agent to tumor cells.

  • Combination Therapies: Combining these alkylating agents with other anticancer drugs, such as PARP inhibitors or checkpoint inhibitors, to enhance their efficacy and overcome resistance.

  • Biomarker Discovery: Identifying biomarkers that can predict which patients are most likely to respond to treatment with these agents.

Conclusion

Bis(2-chloroethyl) disulfide and its structural analogs represent a versatile scaffold for the design of novel cytotoxic agents. A thorough understanding of their synthesis, mechanism of action, and biological effects is essential for the successful development of new and effective therapies. By leveraging modern medicinal chemistry strategies and robust biological evaluation techniques, researchers can continue to explore the therapeutic potential of this fascinating class of compounds.

References

  • Benchchem. (n.d.). Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis.
  • ResearchGate. (n.d.). Structures of bis(2-chloroethyl sulfide), also known as SM, and its analog CEES.
  • Wikipedia. (2023, December 2). Bis(2-chloroethyl) sulfide.
  • Haz-Map. (n.d.). Bis(2-chloroethyl)sulfide.
  • Kehe, K., Szinicz, L., & Thiermann, H. (2020). The sulfur mustard analog mechlorethamine (bis(2-chloroethyl)methylamine) modulates cell cycle progression via the DNA damage response in human lung epithelial A549 cells. PLoS ONE, 15(6), e0234923.
  • Al-Malki, A. L., & Al-Ghamdi, S. S. (2013). 1,3-Bis(2-chloroethyl)-1-nitrosourea enhances the inhibitory effect of Resveratrol on 5-fluorouracil sensitive/resistant colon cancer cells. BMC Cancer, 13, 559.
  • Sądej, R., & Ruso, M. (2020). Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide. Molecules, 25(22), 5349.
  • Wikipedia. (2024, January 28). Mustard gas.
  • PubChem. (n.d.). Disulfide, bis(2-chloroethyl). National Center for Biotechnology Information.
  • Harvey, S. P., & Moran, J. J. (2013). Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts. The Journal of Organic Chemistry, 78(10), 4939–4946.
  • Lin, T. S., & Prusoff, W. H. (1987). Enhancement of the anticancer activity of bis(2-chloroethyl)nitrosourea in mice by coadministration of 2'-deoxyuridine, 2'-deoxycytidine, or thymidine. Cancer Research, 47(2), 392–395.
  • Wang, Y., et al. (2019). Practical synthesis of unsymmetrical disulfides promoted by bromodimethylsulfonium bromide. Organic & Biomolecular Chemistry, 17(3), 567-571.
  • Zhang, L., et al. (2023). Generation of perthiyl radicals for the synthesis of unsymmetric disulfides. Nature Communications, 14, 1234.
  • Ganesan, A., & Ramasami, P. (2020). Theoretical Study of the Microhydration the Chemical Warfare Agent Sulfur Mustard. ACS Omega, 5(4), 1835–1842.
  • Hunter, R., Caira, M., & Stellenboom, N. (2006). Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. The Journal of Organic Chemistry, 71(21), 8268–8271.
  • Szafraniec, L. J., et al. (1991). Reactions of Chemical Warfare Agents With DS2: Product Identification by NMR. 2. 2-Chloroethyl Sulfides. Defense Technical Information Center.
  • National Center for Biotechnology Information. (2004). Sulfur Mustard. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F.
  • Encyclopedia.com. (n.d.). 2,2'-Dichlorodiethyl Sulfide.

Sources

In Vitro Cytotoxicity Profiling of Disulfide, bis(2-chloroethyl)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the in vitro cytotoxicity of Disulfide, bis(2-chloroethyl) (CAS 1002-41-1), distinct from its more infamous analogue, Sulfur Mustard (HD).

A Technical Guide for Toxicological Assessment & Countermeasure Screening

Part 1: Executive Technical Summary

Disulfide, bis(2-chloroethyl) —often referred to as "Mustard Disulfide" or "Component T"—is a bifunctional alkylating agent structurally related to Sulfur Mustard (HD).[1][2] While often encountered as a persistent impurity in Levinstein mustard (up to 30%), it possesses distinct physicochemical properties (lower volatility, higher lipophilicity) while retaining the devastating cytotoxic mechanism of the mustard class: DNA cross-linking .

Unlike the monofunctional research surrogate CEES (2-chloroethyl ethyl sulfide), which only forms DNA monoadducts, the Disulfide retains two reactive chloroethyl moieties. This allows it to form interstrand cross-links (ICLs), the critical lesion responsible for the "mustard burn" and delayed wound healing. This guide outlines the rigorous protocols required to assess its cytotoxicity, emphasizing the distinction between monofunctional and bifunctional alkylation pathways.

Part 2: Molecular Mechanisms of Cytotoxicity

To accurately model cytotoxicity, one must understand the cascade initiated by the molecule. The Disulfide operates via an SN2 intramolecular nucleophilic substitution, forming a reactive episulfonium ion .

The Alkylation Cascade
  • Cyclization: In aqueous media, the chloroethyl group cyclizes to form a cyclic episulfonium ion (highly electrophilic).

  • Nucleophilic Attack: This ion attacks the N7 position of guanine in DNA.

  • Cross-linking (The Lethal Event): Because the molecule is bifunctional, the second chloroethyl group can cyclize and attack a guanine on the opposite DNA strand. This Interstrand Cross-link (ICL) prevents DNA replication and transcription.

  • Cellular Collapse:

    • PARP-1 Hyperactivation: DNA damage triggers Poly(ADP-ribose) polymerase-1 (PARP-1).

    • NAD+/ATP Depletion: Excessive PARP-1 activity consumes NAD+, halting glycolysis and mitochondrial respiration.

    • Necrosis vs. Apoptosis: High doses lead to rapid necrosis (membrane rupture, inflammation); lower doses trigger delayed apoptosis.

Signaling Pathway Visualization

The following diagram illustrates the divergent pathways between survival (Repair) and death (Necrosis/Apoptosis) triggered by the Disulfide.

Cytotoxicity_Pathway Disulfide Bis(2-chloroethyl) Disulfide Episulfonium Episulfonium Ion (Reactive Intermediate) Disulfide->Episulfonium Hydrolysis DNA_Damage DNA Alkylation (N7-Guanine Adducts) Episulfonium->DNA_Damage Crosslink Interstrand Cross-link (Lethal Lesion) DNA_Damage->Crosslink Bifunctional Attack Repair DNA Repair (NER / Homologous Recomb.) DNA_Damage->Repair Low Dose PARP PARP-1 Hyperactivation Crosslink->PARP High Dose Apoptosis APOPTOSIS (Caspase-3/7) Crosslink->Apoptosis Delayed NAD_Depletion NAD+ / ATP Depletion (Energy Crisis) PARP->NAD_Depletion Protease Protease Release (MMPs / Serine Proteases) NAD_Depletion->Protease Necrosis NECROSIS (Blister Formation) NAD_Depletion->Necrosis Protease->Necrosis

Caption: Mechanistic pathway of Bis(2-chloroethyl) disulfide cytotoxicity, highlighting the critical role of PARP-1 mediated energy depletion leading to necrosis.

Part 3: Experimental Design & Safety

Chemical Handling & Safety (Critical)
  • Classification: Vesicant / Alkylating Agent.[1][3]

  • Containment: All work must be performed in a chemical fume hood with charcoal filtration or hard-ducted exhaust.

  • Decontamination: 10% Sodium Hypochlorite (Bleach) or DS2 solution.

  • Solubility: Lipophilic. Dissolve in DMSO or Ethanol.

    • Note: In aqueous cell culture media, the half-life is short (minutes to hours) due to hydrolysis. Prepare stocks immediately before use.

Cell Model Selection
Cell TypeRelevanceRecommended Assay
HEK (Human Epidermal Keratinocytes) Gold Standard. Primary target of vesication.[1]MTT/WST-1 (Metabolic), IL-8 Release (Inflammation)
HaCaT (Immortalized Keratinocytes) High throughput screening. Robust but less sensitive than primary cells.Neutral Red Uptake (Lysosomal integrity)
HDF (Human Dermal Fibroblasts) Stromal damage assessment.Calcein-AM (Membrane integrity)
V79 / CHO Genotoxicity studies.Micronucleus Assay

Part 4: Standardized Protocols

Protocol A: Liquid Exposure (Standard Cytotoxicity)

Best for high-throughput screening of antagonists.

  • Seeding: Seed HaCaT or HEKs at

    
     cells/well in 96-well plates. Incubate 24h to adhere.
    
  • Preparation:

    • Dissolve Disulfide in 100% DMSO to create a 100 mM stock.

    • Dilute rapidly in serum-free medium to 2x final concentration (e.g., 0, 10, 50, 100, 500, 1000 µM).

    • Crucial: Keep DMSO concentration < 0.5% final.

  • Exposure:

    • Remove growth medium.

    • Add 100 µL of Disulfide-containing medium.

    • Incubate for 1 hour (Pulse exposure). Note: Continuous exposure is unnecessary due to rapid hydrolysis.

  • Post-Exposure:

    • Wash cells 2x with PBS to remove hydrolyzed byproducts.

    • Add fresh complete growth medium.

    • Incubate for 24 hours (for necrosis) or 48 hours (for apoptosis/viability recovery).

  • Readout: Perform MTT or CellTiter-Glo assay.

Protocol B: Vapor Cup Exposure (Physiological Relevance)

Best for mimicking field exposure (skin/lung).

  • Setup: Use Transwell inserts (0.4 µm pore) with cells grown at Air-Liquid Interface (ALI) or submerged.

  • Exposure:

    • Place a "vapor cup" (a small cap or filter paper soaked with neat Disulfide) inverted over the culture well.

    • Seal the plate edges with Parafilm to create a micro-chamber.

    • Expose for 10–30 minutes.

  • Recovery: Remove cup, wash cells, and incubate for 24h.

  • Analysis: Measure TEER (Transepithelial Electrical Resistance) for barrier integrity.

Part 5: Quantitative Data & Interpretation[1]

Comparative IC50 Values (Estimated Range)

The following table synthesizes data for the Disulfide relative to HD (Sulfide) and CEES (Half-Mustard).

CompoundStructureFunctionalityIC50 (HEK/HaCaT, 24h)Toxicity Profile
Sulfur Mustard (HD) S(CH₂CH₂Cl)₂Bifunctional~25 – 50 µMExtreme. Rapid cross-linking.
Disulfide (Mustard Disulfide) (SCH₂CH₂Cl)₂Bifunctional ~40 – 80 µM High. Slightly less potent than HD due to size/transport, but forms lethal cross-links.
CEES (Half-Mustard) Et-S-CH₂CH₂ClMonofunctional~250 – 500 µMModerate. Forms monoadducts only. Easier to repair.

Interpretation: If your IC50 for the Disulfide is >200 µM, suspect hydrolysis of your stock solution or poor solubility. It should be significantly more toxic than CEES.

Experimental Workflow Diagram

Use this decision matrix to select the correct assay endpoint.

Assay_Selection Start Start: Define Endpoint Q1 Is membrane integrity the focus? Start->Q1 Q2 Is metabolic state the focus? Q1->Q2 No LDH LDH Release Assay (Necrosis Marker) Q1->LDH Yes (Lysis) MTT MTT / WST-1 (Mitochondrial Function) Q2->MTT General Viability ATP CellTiter-Glo (ATP) (Energy Depletion) Q2->ATP Energy Crisis (PARP) Caspase Caspase 3/7 Glo (Apoptosis) Q2->Caspase Cell Death Mode

Caption: Workflow for selecting the appropriate cytotoxicity endpoint based on the specific mechanism of injury (Membrane lysis vs. Metabolic collapse).

Part 6: References

  • Dacre, J. C., & Goldman, M. (1996).[1] Toxicology of the sulfur mustard agent HD. Reviews of Environmental Contamination and Toxicology. Link

  • Kehe, K., & Szinicz, L. (2005).[1] Medical aspects of sulphur mustard poisoning. Toxicology. Link

  • Tewari-Singh, N., et al. (2011). Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators. Toxicology Letters. Link

  • PubChem. (2025). Disulfide, bis(2-chloroethyl) - Compound Summary. National Library of Medicine. Link

  • Smith, K. J., et al. (1995). Sulfur mustard: its continuing threat as a chemical warfare agent.[1] Journal of the American Academy of Dermatology. Link

Sources

Foreword: The Imperative for Verifiable Biomarkers of Sulfur Mustard Exposure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Early-Stage Research on Sulfur Mustard Exposure Biomarkers

Authored for Researchers, Scientists, and Drug Development Professionals

Sulfur mustard (SM), a potent vesicant and bifunctional alkylating agent, has been used as a chemical warfare agent causing severe, debilitating injuries to the skin, eyes, and respiratory tract.[1][2][3] The long-term consequences for survivors are profound, including chronic pulmonary diseases, cancers, and compromised immune function.[2][4] For both therapeutic intervention and forensic verification, the development of sensitive and specific biomarkers of exposure is a critical scientific imperative. This guide provides a technical deep-dive into the core principles and methodologies driving early-stage research in this field, moving from the fundamental mechanism of action to the practical workflows for biomarker discovery and validation.

Part 1: The Molecular Basis of SM Toxicity and Biomarker Genesis

The toxicology of sulfur mustard is intrinsically linked to its powerful electrophilic nature. The molecule readily undergoes intramolecular cyclization to form a highly reactive sulfonium ion. This ion is a potent alkylating agent that indiscriminately attacks nucleophilic sites on cellular macromolecules, most notably DNA and proteins.[5][6] This covalent modification, or "adduction," disrupts normal cellular function, triggers inflammatory cascades, induces apoptosis, and causes significant DNA damage, which can lead to mutations and cancer.[7][8]

The formation of these stable covalent adducts is the foundational principle of SM biomarker research. Because the adducted moiety—the hydroxyethylthioethyl (HETE) group—is a unique chemical signature of SM, its detection in biological samples provides a direct and unequivocal confirmation of exposure.

Sulfur_Mustard_Alkylation_Mechanism cluster_0 Sulfur Mustard Activation cluster_1 Macromolecular Targeting cluster_2 Biomarker Formation (Adducts) SM Sulfur Mustard (Cl-CH₂CH₂-S-CH₂CH₂-Cl) Sulfonium Episulfonium Ion (Reactive Intermediate) SM->Sulfonium Intramolecular Cyclization DNA DNA (e.g., N7 of Guanine) Sulfonium->DNA Alkylation Protein Protein (e.g., Cysteine, Histidine) Sulfonium->Protein Alkylation DNA_Adduct DNA Adducts (e.g., N7-HETEG) DNA->DNA_Adduct Covalent Bond Formation Protein_Adduct Protein Adducts (e.g., Albumin-S-HETE) Protein->Protein_Adduct Covalent Bond Formation

Caption: Mechanism of sulfur mustard activation and macromolecular adduction.

Part 2: A Comparative Analysis of Major Biomarker Classes

The choice of biomarker depends heavily on the desired window of detection and the biological matrix available. Early-stage research focuses on several key classes, each with distinct advantages and challenges.

DNA Adducts: The Gold Standard for Genotoxicity

Alkylation of DNA provides a direct, mechanism-based biomarker of SM's genotoxic potential.[9] The most abundant and frequently studied adduct is at the N7 position of guanine, forming N7-(2-hydroxyethylthioethyl)guanine (N7-HETEG).[8] Other adducts, such as N3-HETEA (on adenine), are also formed.[5]

  • Kinetics: While DNA repair mechanisms are active, these adducts can be surprisingly persistent. Studies have shown they can be detected in blood samples for weeks post-exposure, potentially due to slow release of unhydrolyzed SM from tissue depots like fat.[2] Depurination of N7-HETEG leads to its excretion in urine, providing a non-invasive detection window of at least 30 days.[10]

  • Causality: As direct products of DNA damage, these adducts are not just markers of exposure but also of biologically effective dose, offering insights into the etiology of long-term effects like cancer.[9]

Protein Adducts: The Key to Long-Term Retrospective Analysis

The covalent binding of SM to abundant blood proteins creates long-lived biomarkers that are invaluable for retrospective exposure assessment.

  • Human Serum Albumin (HSA): HSA has a reactive cysteine residue (Cys-34) that is a prime target for SM alkylation.[11] With a circulatory half-life of 20-25 days, HSA adducts provide a robust window for confirming exposure several weeks after the event.[11]

  • Hemoglobin (Hb): Adducts to hemoglobin residues can persist for the entire lifespan of the red blood cell (approx. 120 days), offering the longest window of detection.[12] However, the analysis of these adducts can be challenging due to their instability during sample preparation.[11]

Metabolites: The Choice for Acute, Early-Phase Detection

Following exposure, SM is rapidly hydrolyzed and metabolized, leading to excretable products in the urine.

  • Thiodiglycol (TDG): The primary hydrolysis product of SM. While easy to measure, TDG is not an unequivocal biomarker, as it can be present in the urine of unexposed individuals from dietary or environmental sources, complicating the interpretation of low-level results.[3][13]

  • β-Lyase Metabolites: This pathway, involving conjugation to glutathione, produces metabolites that are not found endogenously.[12] Their detection provides a highly specific and unequivocal confirmation of SM exposure, making them superior to TDG for verification.[13]

'Omics' Approaches: Uncovering Novel Signatures

Modern systems biology approaches are expanding the search for biomarkers beyond direct adducts.

  • Proteomics: Non-targeted analysis of serum has identified changes in the abundance of specific proteins, such as ATPase inhibitor and the absence of RNA demethylase, in SM-exposed individuals with respiratory complications.[1] These findings may lead to biomarkers of effect, correlating with disease severity.[1]

  • Metabolomics: Studies of plasma and urine from patients with mustard lung disease have revealed significant alterations in amino acid and fatty acid metabolism, presenting new avenues for developing diagnostic panels.[14]

Part 3: Core Experimental Workflows for Biomarker Quantitation

The reliable quantitation of SM biomarkers hinges on robust analytical methodologies, with isotope dilution mass spectrometry being the definitive standard.[9] The workflow involves meticulous sample preparation followed by highly sensitive instrumental analysis.

Biomarker_Analysis_Workflow Sample Biological Sample (Blood, Plasma, Urine) Spike Spike with Isotope-Labeled Internal Standard Sample->Spike Prep Sample Preparation (e.g., Precipitation, Digestion) Spike->Prep Purify Adduct/Metabolite Purification (Solid Phase Extraction) Prep->Purify Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Purify->Analysis Quant Data Quantitation (Ratio to Internal Standard) Analysis->Quant

Caption: A generalized workflow for the analysis of sulfur mustard biomarkers.

Protocol 1: Quantitation of Albumin Adducts from Human Plasma

This protocol is based on methods that digest the entire protein content to generate a stable, adducted tripeptide for analysis, offering high throughput and sensitivity.[11]

Objective: To quantify the S-[2-(hydroxyethylthio)ethyl] (S-HETE) adduct on albumin by analyzing the [S-HETE]-Cys-Pro-Phe tripeptide marker via UHPLC-MS/MS.

Methodology:

  • Sample Preparation:

    • Aliquot 50 µL of human plasma into a 96-well plate.

    • Add an isotope-labeled internal standard ([¹³C₄]-S-HETE-Cys-Pro-Phe) to each well for absolute quantification.

    • Precipitate total protein by adding 200 µL of ice-cold acetone. Incubate for 30 minutes at -20°C.

    • Centrifuge the plate to pellet the protein and discard the supernatant.

  • Enzymatic Digestion:

    • Resuspend the protein pellet in an ammonium bicarbonate buffer.

    • Add Proteinase K to digest the proteins into smaller peptides.

    • Incubate at an optimized temperature (e.g., 55°C) for several hours or overnight to ensure complete digestion.

  • Purification (Solid Phase Extraction - SPE):

    • Condition an SPE plate (e.g., mixed-mode cation exchange) with methanol and then water.

    • Load the digested sample onto the SPE plate.

    • Wash the plate with a series of solvents (e.g., water, methanol) to remove interfering matrix components.

    • Elute the target adducted tripeptide using a basic methanolic solution.

    • Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent for analysis.

  • UHPLC-MS/MS Analysis:

    • Chromatography: Inject the reconstituted sample onto a C18 UPLC column. Use a gradient elution with water and acetonitrile (both containing formic acid) to separate the analyte from any remaining interferences.

    • Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM).

      • Monitor the specific precursor-to-product ion transitions for both the native analyte and its isotope-labeled internal standard.

    • Quantification: Calculate the concentration of the adduct in the original sample by comparing the peak area ratio of the native analyte to the internal standard against a calibration curve.

Protocol 2: Analysis of Urinary β-Lyase Metabolites

This protocol focuses on the unequivocal metabolites of SM, which are critical for forensic verification.[13]

Objective: To detect and quantify β-lyase pathway metabolites in urine using GC-MS.

Methodology:

  • Sample Preparation:

    • Aliquot 1 mL of urine into a glass tube.

    • Add an appropriate deuterated internal standard (e.g., octadeuterothiodiglycol, as some methods use a reduction step).[15]

    • Perform an enzymatic hydrolysis step (e.g., with β-glucuronidase) if conjugated metabolites are being targeted.

  • Chemical Reduction and Extraction:

    • Treat the sample with an acidic reducing agent like titanium trichloride. This step is crucial as it can convert multiple β-lyase metabolites into a single, more easily detectable analyte, simplifying the analysis.[13]

    • Perform a liquid-liquid extraction using an organic solvent (e.g., dichloromethane) to isolate the analyte from the aqueous urine matrix.

  • Derivatization:

    • Evaporate the organic extract to dryness under a stream of nitrogen.

    • Add a derivatizing agent such as pentafluorobenzoyl chloride or heptafluorobutyric anhydride.[13][15] This step creates a volatile derivative of the analyte with excellent electron-capturing properties, significantly enhancing detection sensitivity in the mass spectrometer.

    • Heat the sample to ensure the reaction goes to completion, then evaporate the excess reagent.

    • Reconstitute the derivatized sample in a suitable solvent like hexane.

  • GC-MS Analysis:

    • Chromatography: Inject the sample into a gas chromatograph equipped with a capillary column (e.g., DB-5). Use a temperature program to separate the derivatized analyte from other components.

    • Mass Spectrometry: Operate the mass spectrometer in negative-ion chemical ionization (NICI) mode, which provides high sensitivity for the electronegative derivative.

    • Quantification: Monitor the characteristic ions for the analyte and its internal standard. Quantify using the isotope dilution method.

Part 4: Data Interpretation, Validation, and Future Horizons

The development of a biomarker does not end with a successful protocol. The journey from an early-stage research finding to a validated diagnostic tool is rigorous.

Quantitative Data Summary

The performance of any biomarker assay is defined by its analytical figures of merit. The goal is to achieve high sensitivity (low limit of detection) and high precision (low coefficient of variation).

Biomarker ClassTypical MatrixDetection WindowLimit of Detection (LOD)Key AdvantageKey Challenge
DNA Adducts Urine, Blood CellsDays to Weeks[2][10]Low ng/mL to pg/mLDirect marker of genotoxicityTechnically demanding analysis
Albumin Adducts Plasma, Serum~3-4 Weeks[11]~1-3 ng/mL[11]Good stability, long windowShorter window than Hb
Hemoglobin Adducts Blood CellsUp to 120 Days[12]VariableLongest retrospective windowAdduct instability during prep[11]
β-Lyase Metabolites UrineHours to Days[10]Sub-ppb (µg/L)[13]Unequivocal exposure proofShort detection window
Thiodiglycol (TDG) UrineHours to Days~1-12 µg/L[13]Abundant hydrolysis productLacks specificity (endogenous)[3][13]
Trustworthiness and the Self-Validating System

Every protocol must be a self-validating system. This is achieved through stringent quality control:

  • Internal Standards: The use of a stable isotope-labeled internal standard in every sample is non-negotiable. It co-purifies with the analyte and corrects for any variability or loss during sample preparation and instrumental analysis, ensuring accuracy.[15][16]

  • Calibration Curves: Each analytical run must include a multi-point calibration curve prepared in the same biological matrix to ensure accurate quantification across a range of concentrations.

  • Quality Controls (QCs): Low, medium, and high concentration QC samples must be analyzed alongside unknown samples to verify the precision and accuracy of the run.

Future Directions

The field is advancing rapidly. Research into miRNA and other non-coding RNAs is emerging as a new frontier for identifying signatures of SM exposure. Furthermore, refining high-throughput proteomic and metabolomic techniques will likely yield panels of biomarkers that can not only detect exposure but also predict the severity of long-term clinical outcomes, paving the way for personalized therapeutic strategies.[1][6][14]

References

  • Wiley Analytical Science. (2020). Sulfur mustard exposure: Serum protein biomarkers. Available at: [Link]

  • Naghavi, M. H., et al. (n.d.). Chronic health effects of sulphur mustard exposure with special reference to Iranian veterans. PubMed Central. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Available at: [Link]

  • Golime, R., et al. (2019). Sulfur mustard metabolic and biomarker pathway in the human Body: SM... ResearchGate. Available at: [Link]

  • Ghasemi, H., et al. (2024). Differential expression of apoptosis markers in early-phase sulfur mustard-induced pulmonary injuries. PubMed. Available at: [Link]

  • International Agency for Research on Cancer. (n.d.). SULFUR MUSTARD - Chemical Agents and Related Occupations. NCBI Bookshelf. Available at: [Link]

  • Worek, F., & Thiermann, H. (n.d.). Sulfur Mustard Research—Strategies for the Development of Improved Medical Therapy. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Sulfur Mustard. NCBI Bookshelf. Available at: [Link]

  • Johansson, C., et al. (2021). Route Determination of Sulfur Mustard Using Nontargeted Chemical Attribution Signature Screening. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Kumar, D., et al. (n.d.). Inflammatory Biomarkers of Sulfur Mustard Analog 2-Chloroethyl Ethyl Sulfide–Induced Skin Injury in SKH-1 Hairless Mice. NIH. Available at: [Link]

  • Li, Y., et al. (2021). Advances in sulfur mustard-induced DNA adducts: Characterization and detection. PubMed. Available at: [Link]

  • Ligas, J., et al. (2018). Mass spectrometric analysis of sulfur mustard-induced biomolecular adducts: Are DNA adducts suitable biomarkers of exposure? PubMed. Available at: [Link]

  • Isenberg, S. L., et al. (n.d.). A Simplified Method for Quantifying Sulfur Mustard Adducts to Blood Proteins by Ultra-High Pressure Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry. PMC. Available at: [Link]

  • Capacio, B. R., et al. (n.d.). Monitoring sulfur mustard exposure by gas chromatography-mass spectrometry analysis of thiodiglycol cleaved from blood proteins. PubMed. Available at: [Link]

  • Nobakht-Hoghbati, F., et al. (2024). Plasma and urine metabolomics for the identification of diagnostic biomarkers for sulfur mustard-induced lung injury. PubMed. Available at: [Link]

  • Gutman, O., et al. (2024). Proteomic profiling and bioinformatics insights into lung tissue damage following whole-body exposure to sulfur mustard vapor. PubMed. Available at: [Link]

  • Zhang, J., et al. (2014). Four sulfur mustard exposure cases: Overall analysis of four types of biomarkers in clinical samples provides positive implication for early diagnosis and treatment monitoring. ResearchGate. Available at: [Link]

  • Le, N.-D., et al. (n.d.). Synthesis of different glutathione–sulfur mustard adducts of verified and potential biomarkers. RSC Publishing. Available at: [Link]

  • Isenberg, S. L., et al. (n.d.). A quantitative method to detect human exposure to sulfur and nitrogen mustards via protein adducts. CDC Stacks. Available at: [Link]

Sources

"fundamental chemistry of the thioether group in mustard agents"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Fundamental Chemistry of the Thioether Group in Mustard Agents

Abstract

Sulfur mustard, chemically known as bis(2-chloroethyl) sulfide, is a potent vesicant and alkylating agent, historically notorious for its use in chemical warfare.[1][2][3] The extreme cytotoxicity and mutagenicity of this compound are not arbitrary; they are fundamentally rooted in the unique chemical properties of its thioether functional group. This guide provides a detailed examination of the core chemistry of the thioether group within sulfur mustard and its analogues. We will dissect the intramolecular cyclization reaction that generates the highly electrophilic episulfonium ion, the primary mediator of its biological activity. The subsequent alkylation of biological macromolecules, particularly DNA, will be explored in mechanistic detail. Furthermore, this paper will cover other critical chemical transformations, including hydrolysis and oxidation, and discuss their implications for both the agent's environmental fate and the development of effective decontamination strategies. By synthesizing mechanistic insights with field-proven analytical methodologies, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the thioether group's pivotal role in the toxicology of mustard agents, thereby informing the rational design of novel countermeasures and therapeutics.

Introduction to Sulfur Mustard Agents

First synthesized in the 19th century, sulfur mustard (HD) gained infamy during World War I as a devastating chemical warfare agent.[1] Its chemical structure, S(CH₂CH₂Cl)₂, appears deceptively simple, yet it harbors a potent capacity for cellular damage.[1] Unlike many toxicants that rely on specific enzyme or receptor interactions, the pathogenic effects of sulfur mustard are driven by raw, covalent chemistry. At the heart of this reactivity is the thioether functional group (R-S-R').[4] The sulfur atom, with its available lone pairs of electrons and its position relative to the two β-chloroethyl groups, is the linchpin of the molecule's toxic mechanism. Understanding the fundamental reactions originating from this sulfur center is paramount to comprehending its biological consequences and devising strategies to mitigate them.

The Thioether Group and the Mechanism of Alkylation

The defining toxicological feature of sulfur mustard is its ability to act as a powerful bifunctional alkylating agent, covalently modifying cellular nucleophiles and causing widespread damage.[5][6] This process is not a direct SN2 reaction with the chloroethyl groups but is instead facilitated by a critical intramolecular reaction initiated by the thioether sulfur.

Intramolecular Cyclization: The Rate-Limiting Step

The key to sulfur mustard's reactivity lies in a process called anchimeric assistance or neighboring group participation.[7] The thioether sulfur atom acts as an internal nucleophile, attacking one of the adjacent β-carbon atoms and displacing the chloride ion, which is a good leaving group. This intramolecular SN2 reaction results in the formation of a highly strained, three-membered cyclic intermediate known as the episulfonium ion or thiiranium ion.[1][7][8]

This cyclization is the rate-determining step for the alkylation reactions of sulfur mustard in aqueous media.[9] The propensity for this reaction to occur is what makes sulfur mustard so much more dangerous than a simple alkyl halide.

The Episulfonium Ion: A Potent Electrophile

The resulting episulfonium ion is a powerful electrophile. The positive charge on the sulfur atom and the significant ring strain of the three-membered ring make it highly susceptible to attack by even weak nucleophiles. When a nucleophile attacks one of the ring carbons, the ring opens, completing the alkylation and regenerating the thioether group. This process can then be repeated with the second chloroethyl arm of the molecule, allowing for bifunctional alkylation.

Reaction with Biological Nucleophiles

The highly reactive episulfonium ion does not discriminate and will readily alkylate a wide array of biological macromolecules.[9]

  • DNA Alkylation: The primary target for sulfur mustard's cytotoxicity and mutagenicity is DNA.[10] The most frequent site of alkylation is the N7 position of guanine bases, which is a particularly strong nucleophilic site.[10][11] The initial reaction forms a monoadduct. Subsequently, the second chloroethyl arm can cyclize and react with another guanine base on the same DNA strand (intrastrand cross-link) or the opposite strand (interstrand cross-link).[9][10] Interstrand cross-links are particularly pernicious, as they prevent the separation of DNA strands, thereby halting DNA replication and transcription, which ultimately triggers cellular apoptosis or programmed cell death.[1] If the cell survives, errors in DNA repair can lead to mutations and long-term health effects, including cancer.[1][10]

  • Protein Alkylation: Proteins are also significant targets. Nucleophilic amino acid residues such as cysteine (via its sulfhydryl group) and methionine (via its thioether sulfur) are readily alkylated.[9] The alkylation of critical enzymes and structural proteins disrupts their function, contributing to cellular injury. The covalent modification of proteins, such as human serum albumin, is so stable and specific that the resulting adducts can be used as long-term biomarkers of exposure.[12]

Alkylation Mechanism cluster_0 Step 1: Intramolecular Cyclization (Rate-Limiting) cluster_1 Step 2: Nucleophilic Attack (Alkylation) SM Sulfur Mustard S(CH₂CH₂Cl)₂ TS1 Transition State SM->TS1 Intramolecular Nucleophilic Attack Episulfonium Episulfonium Ion [S(CH₂CH₂)CH₂CH₂Cl]⁺ TS1->Episulfonium Cl_ion Cl⁻ TS1->Cl_ion Episulfonium_ref Episulfonium->Episulfonium_ref Guanine DNA (Guanine N7) Alkylated_Guanine N7-alkylguanine Adduct Guanine->Alkylated_Guanine Ring Opening

Caption: Mechanism of DNA alkylation by sulfur mustard.

Key Chemical Properties and Reactions

Beyond its defining alkylating ability, the thioether group in sulfur mustard dictates its behavior in other chemical transformations, which are critical for understanding its persistence, detoxification, and decontamination.

Hydrolysis

In the presence of water, sulfur mustard undergoes hydrolysis. This reaction also proceeds through the formation of the episulfonium ion intermediate, which is then attacked by a water molecule.[9][13] The final product of complete hydrolysis is thiodiglycol (S(CH₂CH₂OH)₂), a significantly less toxic compound, and hydrochloric acid.[9] However, the hydrolysis of sulfur mustard is slow, and its low solubility in water further limits the rate of this reaction, making simple washing with water an inefficient method of decontamination.[9][13]

Oxidation

The sulfur atom in the thioether group can be readily oxidized. This process is a double-edged sword in the context of mustard agent chemistry.

  • Oxidation to Sulfoxide: The first oxidation product is bis(2-chloroethyl) sulfoxide. This transformation can be a detoxification pathway, as the sulfoxide is a much less reactive and less toxic compound.[14] The electron-withdrawing sulfoxide group reduces the nucleophilicity of the sulfur atom, making the formation of a cyclic sulfonium ion far less favorable.[9]

  • Oxidation to Sulfone: Further oxidation yields bis(2-chloroethyl) sulfone. In a dangerous reversal, the sulfone is also a potent vesicant and cytotoxic agent.[9][14] However, it acts through a different mechanism than sulfur mustard. Instead of forming a cyclic intermediate, the strongly electron-withdrawing sulfone group activates the β-hydrogens, facilitating the elimination of HCl to form divinyl sulfone. This highly reactive Michael acceptor then rapidly alkylates nucleophiles.[9] Therefore, any decontamination strategy based on oxidation must be carefully controlled to stop at the sulfoxide stage and prevent the formation of the equally hazardous sulfone.[14]

Oxidation_Pathway Thioether Sulfur Mustard (Thioether) Highly Toxic Sulfoxide Sulfoxide (Detoxified Product) Thioether->Sulfoxide [O] (e.g., H₂O₂) Sulfone Sulfone Highly Toxic Sulfoxide->Sulfone [O] (Over-oxidation)

Caption: Oxidation pathway of the sulfur mustard thioether group.

Data Summary: Reactivity of Sulfur Mustard and its Oxidation Products
CompoundChemical StructurePrimary Mechanism of ActionRelative Toxicity
Sulfur Mustard S(CH₂CH₂Cl)₂Intramolecular cyclization to episulfonium ion, alkylationVery High
Sulfoxide OS(CH₂CH₂Cl)₂Poor alkylating agentLow
Sulfone O₂S(CH₂CH₂Cl)₂Elimination to divinyl sulfone, Michael additionVery High

Experimental Methodologies for Studying Thioether Reactivity

Investigating the complex chemistry of sulfur mustard requires robust and safe experimental protocols. Much of the foundational research is conducted using chemical analogues, or simulants, that mimic the reactivity of the thioether group without the extreme handling requirements of live agent.

Synthesis and Kinetic Analysis using Analogues

For safety and accessibility, monofunctional analogues like 2-chloroethyl ethyl sulfide (CEES) are often used in research settings.[14][15] These compounds contain the crucial 2-chloroethyl sulfide moiety and react via the same episulfonium ion mechanism, allowing for the study of reaction kinetics and mechanisms in a safer manner.

Exemplar Protocol: Kinetic Analysis of CEES with a Model Nucleophile

This protocol outlines a conceptual workflow for measuring the reaction rate between CEES and a nucleophilic scavenger.

  • Reagent Preparation:

    • Prepare a stock solution of CEES in a suitable polar, aprotic solvent (e.g., acetonitrile) to ensure solubility and prevent solvolysis. The rationale is to use a solvent that does not compete as a nucleophile.

    • Prepare a buffered aqueous solution of the nucleophile (e.g., N-acetyl-L-cysteine). Maintaining a constant pH is critical as the nucleophilicity of many functional groups is pH-dependent.

  • Reaction Initiation and Monitoring:

    • Equilibrate both solutions to a constant temperature (e.g., 37 °C) in a temperature-controlled reaction vessel.

    • Initiate the reaction by adding a small aliquot of the CEES stock solution to the nucleophile solution with vigorous stirring.

    • At timed intervals, withdraw aliquots of the reaction mixture. Immediately quench the reaction in each aliquot by adding a strong acid to protonate the nucleophile, halting its reactivity.

  • Analytical Quantification:

    • Analyze the quenched aliquots using an appropriate analytical technique to measure the disappearance of the reactant or the appearance of the product.

    • Causality: High-Performance Liquid Chromatography (HPLC) with UV detection is often suitable for this. The choice of a C18 reverse-phase column is standard for separating small organic molecules of moderate polarity. The mobile phase (e.g., an acetonitrile/water gradient) is optimized to achieve baseline separation of the reactant, product, and internal standard.

  • Data Analysis:

    • Plot the concentration of the reactant versus time.

    • Determine the reaction order and calculate the rate constant (k) from the slope of the line, based on the integrated rate law. This quantitative data is essential for comparing the efficacy of different potential scavengers.

Analytical Detection of Alkylation Adducts

Confirming exposure to sulfur mustard in a biological system relies on the detection of stable covalent adducts formed with macromolecules. Mass spectrometry-based proteomics is the gold standard for this work.[16]

Protocol: Workflow for Detection of Albumin Adducts from Blood Plasma

This self-validating system provides definitive proof of exposure by identifying the specific chemical modification on a known protein target.

  • Sample Collection & Protein Isolation:

    • Collect a whole blood sample. Separate plasma via centrifugation.

    • Isolate Human Serum Albumin (HSA) from the plasma using affinity chromatography. This step is crucial for reducing sample complexity and enriching the target protein.

  • Proteolysis (Enzymatic Digestion):

    • Denature the isolated HSA to unfold the protein and make it accessible to enzymes.

    • Digest the protein into smaller peptides using a non-specific protease like Pronase.[12] The rationale for using a non-specific protease is to generate a wide range of peptides, increasing the probability of identifying the specific peptide containing the mustard adduct.

  • LC-MS/MS Analysis:

    • Inject the peptide digest into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separation (LC): Peptides are separated based on hydrophobicity on a C18 column.

    • Mass Analysis (MS1): The mass spectrometer scans for the predicted mass-to-charge (m/z) ratio of the target peptide adduct (e.g., S-[2-[(hydroxyethyl)thio]ethyl]Cys-Pro-Phe).[12]

    • Fragmentation (MS2): The instrument isolates the target ion and fragments it. The resulting fragmentation pattern is a unique "fingerprint" of the peptide's amino acid sequence and the adducted modification.

  • Data Validation:

    • The experimental fragmentation spectrum is matched against a theoretical spectrum or a spectrum from a synthetic standard. A positive match provides unambiguous identification of the adduct and confirms exposure to sulfur mustard.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A 1. Collect Blood Sample B 2. Isolate Albumin A->B C 3. Enzymatic Digestion (Proteolysis) B->C D 4. Separate Peptides (LC) C->D E 5. Detect Parent Ion (MS1) D->E F 6. Fragment Ion (MS2) E->F G 7. Identify Adduct by Fragment Fingerprint F->G Result Confirmation of Exposure G->Result

Caption: Workflow for detection of sulfur mustard-albumin adducts.

Implications for Countermeasure Development

A thorough understanding of the thioether group's chemistry directly informs the two main pillars of defense against sulfur mustard: therapeutic intervention and physical decontamination.

Development of Scavengers and Antidotes

Since the episulfonium ion is the ultimate toxic species, a primary therapeutic strategy is to intercept it before it can reach critical biological targets like DNA. This is the role of a "scavenger." An ideal scavenger is a highly potent nucleophile that can outcompete cellular targets for the episulfonium ion and form a non-toxic product.[17]

  • Causality in Design: The search for effective scavengers is a direct application of chemical kinetics. Compounds with high nucleophilicity and the ability to rapidly react with the episulfonium ion are prioritized. Thiol-containing compounds like N-acetyl-L-cysteine (NAC) and sodium thiosulfate have been investigated for this purpose, as the thiolate anion is an excellent nucleophile.[1][11][17] The goal of drug development in this area is to create scavengers with faster reaction rates and better bioavailability than endogenous nucleophiles.

Decontamination Strategies

Decontamination aims to chemically neutralize the agent before it can be absorbed.

  • Oxidative Decontamination: As discussed, oxidation is a powerful method for destroying the thioether group. Solutions containing hypochlorite (bleach) are effective because they rapidly oxidize the sulfur.[11] However, the key challenge is controlling the reaction to prevent the formation of the toxic sulfone.[14] Modern research focuses on developing catalytic systems that selectively oxidize the thioether to the benign sulfoxide without over-oxidation.[14][18][19]

  • Nucleophilic Decontamination: Formulations containing strong nucleophiles can also be used to accelerate the degradation of sulfur mustard. These reactive solutions essentially act as external scavengers, reacting with the agent to form harmless products.

Conclusion

The thioether group in sulfur mustard is not a passive structural element but the engine of its toxicity. Its ability to act as an internal nucleophile, initiating the formation of a highly reactive episulfonium ion, is the central event that enables the widespread alkylation of cellular machinery. The subsequent reactions of hydrolysis and oxidation further define its environmental persistence and the strategies for its neutralization. For scientists and researchers in drug development and toxicology, a deep, mechanistic appreciation of this fundamental thioether chemistry is not merely academic—it is the bedrock upon which all effective countermeasures, from therapeutic scavengers to advanced decontamination technologies, must be built.

References

  • Ghasemi, H., et al. (2013). Sulfur mustard gas exposure: case report and review of the literature. Journal of Community Hospital Internal Medicine Perspectives, 3(3-4), 22757. Available at: [Link]

  • International Agency for Research on Cancer. (2012). SULFUR MUSTARD. In Chemical Agents and Related Occupations. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F. National Center for Biotechnology Information. Available at: [Link]

  • Szewczak, E., et al. (2022). Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide. Molecules, 27(21), 7234. Available at: [Link]

  • Wikipedia contributors. (2024). Organic sulfide. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • National Research Council (US) Committee on Toxicology. (1993). Chemistry of Sulfur Mustard and Lewisite. In Veterans at Risk: The Health Effects of Mustard Gas and Lewisite. National Academies Press (US). Available at: [Link]

  • Organic Chemistry Tutor. (2019). 04.07 Thioethers. YouTube. Available at: [Link]

  • Centers for Disease Control and Prevention. (2018). Sulfur Mustard: Blister Agent. The National Institute for Occupational Safety and Health (NIOSH). Available at: [Link]

  • Wikipedia contributors. (2024). Mustard gas. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Holmgren, K. H., et al. (2017). Synthesis route attribution of sulfur mustard by multivariate data analysis of chemical signatures. OSTI.GOV. Available at: [Link]

  • Ashenhurst, J. (2015). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. Available at: [Link]

  • Dacre, J. C., & Goldman, M. (1995). Toxicology and Pharmacology of the Chemical Warfare Agent Sulfur Mustard - A Review. Defense Technical Information Center. Available at: [Link]

  • Pearson Study Prep. (2020). Organic Chemistry Lessons - Thiols and Thioethers. YouTube. Available at: [Link]

  • Gray, P. J., et al. (2007). Detoxication of Sulfur Half-Mustards by Nucleophilic Scavengers: Robust Activity of Thiopurines. Chemical Research in Toxicology, 20(2), 228–233. Available at: [Link]

  • Sung, S., et al. (2017). Selective and efficient detoxification of sulfur mustard gas analogues with H2O2 using bioinspired Mo and W dithiolene catalysts. Dalton Transactions, 46(31), 10245–10249. Available at: [Link]

  • Smith, C. N., et al. (2009). Microvesicating effects of sulfur mustard on an in vitro human skin model. Toxicology in Vitro, 23(5), 849-855. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Chapter 7: Analytical Methods. In Toxicological Profile for Sulfur Mustard. Available at: [Link]

  • Noort, D., et al. (2002). Alkylation of human serum albumin by sulfur mustard in vitro and in vivo: mass spectrometric analysis of a cysteine adduct as a sensitive biomarker of exposure. Chemical Research in Toxicology, 15(5), 715-721. Available at: [Link]

  • George, S., & Ganesan, K. (2013). Detoxification of sulfur mustard by enzyme-catalyzed oxidation using chloroperoxidase. Journal of Molecular Catalysis B: Enzymatic, 97, 260-264. Available at: [Link]

  • Wikipedia contributors. (2024). List of chemical warfare agents. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Li, J., et al. (2020). Efficient Catalytic Oxidative Desulfurization toward Thioether and Sulfur Mustard Stimulant by Polyoxomolybdate–Resorcin[4]arene-Based Metal–Organic Materials. Inorganic Chemistry, 59(8), 5531–5539. Available at: [Link]

  • Patočka, J., & Kuča, K. (2011). Chemical warfare agents. Military Medical Science Letters, 80(3), 138-147. Available at: [Link]

  • Atilgan, A., et al. (2018). Efficient and selective oxidation of sulfur mustard using singlet oxygen generated by a pyrene-based metal–organic framework. Journal of Materials Chemistry A, 6(16), 6758-6763. Available at: [Link]

Sources

An In-depth Technical Guide to the Initial Investigations into Sulfur Mustard Decontamination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur mustard (bis(2-chloroethyl) sulfide), a potent vesicant and chemical warfare agent, continues to pose a significant threat due to its persistence and severe, delayed toxic effects.[1] Effective and rapid decontamination is paramount to mitigating the debilitating injuries it inflicts on the skin, eyes, and respiratory tract.[1] This technical guide provides an in-depth exploration of the foundational principles and initial investigatory methodologies for the decontamination of sulfur mustard. Moving beyond a mere recitation of protocols, this document elucidates the causal relationships behind experimental choices, offering a self-validating framework for researchers. We will delve into the fundamental chemistry of sulfur mustard, its mechanism of action, and a comparative analysis of established and emerging decontamination strategies, including chemical, enzymatic, and nanomaterial-based approaches. Detailed experimental workflows, supported by quantitative data and visual diagrams, are presented to equip researchers with the necessary tools to design and evaluate novel decontamination technologies.

The Enduring Challenge of Sulfur Mustard: A Primer on its Physicochemical Properties and Toxicity

Sulfur mustard is a colorless to pale yellow, oily liquid with a characteristic garlic or mustard-like odor.[2] Its high lipid solubility and low volatility contribute to its persistence in the environment and on contaminated surfaces.[2] The insidious nature of sulfur mustard lies in its delayed clinical effects; symptoms such as erythema, blistering, and severe pain may not manifest for several hours after exposure, by which time significant cellular damage has already occurred.[1]

Mechanism of Cellular Toxicity: The Alkylation Cascade

The toxicity of sulfur mustard is primarily attributed to its powerful alkylating capabilities. Upon contact with biological tissues, it undergoes an intramolecular cyclization to form a highly reactive cyclic sulfonium ion.[3] This electrophilic intermediate readily alkylates a wide range of biological macromolecules, most notably DNA.[3] Alkylation of DNA, particularly at the N7 position of guanine, leads to DNA cross-linking, strand breaks, and inhibition of DNA replication and repair.[3] This genotoxic stress triggers a cascade of cellular events, including the activation of DNA repair enzymes like poly(ADP-ribose) polymerase (PARP), depletion of cellular energy stores (NAD+ and ATP), oxidative stress, and ultimately, programmed cell death (apoptosis) or necrosis.[3]

Sulfur Mustard Mechanism of Action SM Sulfur Mustard (HD) Sulfonium Cyclic Sulfonium Ion (Highly Reactive) SM->Sulfonium Intramolecular Cyclization DNA DNA Sulfonium->DNA Nucleophilic Attack Alkylation DNA Alkylation (N7 of Guanine) DNA->Alkylation Crosslinking DNA Cross-linking & Strand Breaks Alkylation->Crosslinking PARP PARP Activation Crosslinking->PARP Oxidative_Stress Oxidative Stress Crosslinking->Oxidative_Stress NAD_depletion NAD+ Depletion PARP->NAD_depletion ATP_depletion ATP Depletion NAD_depletion->ATP_depletion Apoptosis Apoptosis/ Necrosis ATP_depletion->Apoptosis Oxidative_Stress->Apoptosis In Vitro Skin Diffusion Cell Assay Workflow cluster_prep Preparation cluster_decon Decontamination cluster_analysis Analysis Skin_Prep Excise and Mount Skin on Franz Diffusion Cell Contamination Apply Sulfur Mustard to Donor Chamber Skin_Prep->Contamination Decon_Application Apply Decontamination Formulation Contamination->Decon_Application Sampling Collect Aliquots from Receptor Chamber Decon_Application->Sampling GCMS Quantify SM and Metabolites by GC-MS Sampling->GCMS Efficacy Calculate Decontamination Efficacy GCMS->Efficacy

Sources

Methodological & Application

Application Note: 2-Chloroethyl Ethyl Sulfide (CEES) as a Sulfur Mustard Analog in Translational Research

[1][2]

Executive Summary

Sulfur Mustard (HD) is a bifunctional alkylating agent and a potent vesicant.[1] Due to the extreme toxicity and regulatory restrictions associated with HD (Schedule 1 CWC), 2-Chloroethyl Ethyl Sulfide (CEES) —often called "half-mustard"—is utilized as a monofunctional surrogate in non-surety laboratories.

While CEES lacks the DNA cross-linking capability of HD, it effectively mimics the alkylation-induced oxidative stress, inflammatory signaling cascades, and microvesication pathology. This guide provides standardized, self-validating protocols for utilizing CEES in cutaneous and pulmonary injury models, designed to support the development of medical countermeasures (MCMs).

Safety, Handling, and Stability

WARNING: CEES is a potent vesicant and alkylating agent. It causes severe skin burns, ocular damage, and respiratory injury.

Stability & Hydrolysis
  • Hydrolytic Instability: Unlike HD, CEES hydrolyzes rapidly in aqueous solutions (Half-life

    
     seconds to minutes depending on pH and temperature).
    
  • Implication: Stock solutions must be prepared in anhydrous solvents (e.g., absolute ethanol, acetone, or DMSO) immediately prior to use. Aqueous dilutions for in vitro work must be applied to cells within seconds of preparation to ensure dosimetric accuracy.

Decontamination Protocol
  • Primary Decon: 5.25% Sodium Hypochlorite (Bleach) or 1N NaOH.

  • Mechanism: Oxidation/Hydrolysis converts CEES to non-vesicant sulfoxides/sulfones or thiodiglycol.

  • Waste: Allow reaction to proceed for >60 minutes before pH neutralization and disposal.

Mechanism of Action

To interpret data correctly, researchers must understand the divergence between HD and CEES. CEES forms a reactive episulfonium ion that mono-alkylates DNA (N7-guanine adducts). This triggers the PARP-1 dependent necrotic pathway and inflammatory cascades (NF-

Signaling Pathway Visualization

CEES_PathwayCEESCEES (Half-Mustard)EpisulfoniumEpisulfonium Ion(Reactive Intermediate)CEES->EpisulfoniumDNA_AlkDNA Mono-Alkylation(N7-Guanine Adducts)Episulfonium->DNA_AlkROSOxidative Stress(ROS Production)DNA_Alk->ROSPARPPARP-1 HyperactivationDNA_Alk->PARP DNA Damage ResponseSig_PathMAPK / NF-kB ActivationROS->Sig_PathNADNAD+ / ATP DepletionPARP->NAD Energy CrisisPathologyMicrovesication & Edema(Tissue Injury)NAD->Pathology NecrosisInflamPro-inflammatory Cytokines(IL-1b, IL-6, TNF-a)Sig_Path->InflamInflam->Pathology Inflammation

Figure 1: Molecular pathogenesis of CEES injury. The monofunctional alkylation triggers parallel oxidative and metabolic failure cascades leading to vesication.

Application I: Cutaneous Injury Model (Mouse Ear)

This model is the gold standard for screening anti-inflammatory and anti-vesicant therapeutics. It utilizes the mouse ear pinna to measure edema (thickness/weight) and histopathology.

Experimental Design
  • Subject: Male SKH-1 Hairless Mice or C57BL/6 (6-8 weeks).

  • Dose: 2 mg (approx. 2

    
    L) to 4 mg per ear.
    
  • Vehicle: Acetone (preferred for rapid evaporation) or Neat.

Step-by-Step Protocol
  • Preparation: Anesthetize mice (Isoflurane). Measure baseline ear thickness using a digital micrometer.

  • Application:

    • Using a positive displacement pipette, apply 2 mg CEES (diluted in acetone or neat) to the dorsal surface of the right ear.

    • Apply Vehicle (Acetone) to the left ear (Internal Control).

    • Note: Spread evenly with the pipette tip, but do not scratch the skin.

  • Exposure: Allow solvent to evaporate (2-3 min) before returning mice to cages.

  • Termination (Timepoints):

    • 9h - 12h: Peak Edema/Microvesication.

    • 24h: Peak Inflammation (Neutrophil infiltration).

  • Analysis:

    • Edema: Euthanize. Use a 6mm biopsy punch to collect tissue from both ears. Weigh immediately (Wet Weight).

    • Biomarkers: Homogenize tissue for MPO (Myeloperoxidase) assay or ELISA (IL-1

      
      , MMP-9).
      
Validation Data & Expected Results
ParameterControl (Vehicle)CEES Treated (24h)Interpretation
Ear Wet Weight (mg) 6.5 ± 0.514.2 ± 1.2~2.2x increase indicates significant edema.
Epidermal Thickness 15 - 20

m
45 - 60

m
Hyperplasia and intracellular edema.
MPO Activity Low/BasalHigh (>5-fold)Massive neutrophil infiltration.
Histology Intact layersMicrovesicationEpidermal-dermal separation (blistering).

Application II: Pulmonary Injury Model (Intratracheal)

CEES inhalation causes Acute Lung Injury (ALI) and fibrosis. Intratracheal (IT) instillation is preferred over aerosol for precise dosing in screening studies.

Protocol
  • Vehicle Preparation: Dissolve CEES in absolute ethanol first, then dilute with PBS to final concentration immediately before use. Final vehicle: 10% Ethanol / 90% PBS.

    • Critical: Do not let this mixture sit. Hydrolysis begins immediately.

  • Anesthesia: Ketamine/Xylazine (IP).[2][3]

  • Instillation:

    • Expose trachea surgically or use a fiber-optic laryngoscope.

    • Instill 0.5 - 2.0 mg/kg CEES (50

      
      L total volume) into the lungs.
      
    • Hold mouse upright for 30s to ensure distribution.

  • Endpoints (24h - 7 Days):

    • BALF Analysis: Bronchoalveolar Lavage Fluid protein content (leakage) and cell count.

    • Histology: H&E staining for alveolar septal thickening and hemorrhage.

Application III: In Vitro Screening (Keratinocytes)

Cell Line & Culture
  • Cells: HaCaT (Human keratinocytes) or HEKS (Primary).

  • Media: DMEM/F12 + 10% FBS.

Workflow
  • Seeding: 10,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment:

    • Prepare 1000x stock of CEES in DMSO or Ethanol.

    • Dilute to 200-500

      
      M in warm media.
      
    • IMMEDIATE ADDITION: Add to cells within 15 seconds of dilution to prevent hydrolysis.

  • Assay (24h):

    • MTT/WST-1: Mitochondrial viability.

    • LDH Release: Membrane integrity (Necrosis).

Experimental Workflow Diagram

Workflowcluster_VivoIn Vivo (Mouse)cluster_VitroIn VitroStockCEES Stock(Anhydrous Ethanol)TopicalTopical (Ear)2-4mgStock->TopicalITIntratracheal0.5-2mg/kgStock->ITDilutionRapid Dilution(<15 sec)Stock->DilutionAnalysisAnalysis:Histology, ELISA, BALFTopical->AnalysisIT->AnalysisCellsKeratinocytes(HaCaT)Dilution->CellsCells->Analysis

Figure 2: Operational workflow emphasizing the critical handling of CEES stocks for different model systems.

References

  • Tewari-Singh, N., et al. (2013). "Inflammatory Biomarkers of Sulfur Mustard Analog 2-Chloroethyl Ethyl Sulfide–Induced Skin Injury in SKH-1 Hairless Mice." Toxicological Sciences.

  • Gaskin, S., et al. (2013). "Nanoparticles as a potential medical countermeasure for sulfur mustard injuries." Journal of Biomedical Nanotechnology. (Contextualizing CEES mechanism).
  • McClintock, S. D., et al. (2006). "Attentuation of Half Sulfur Mustard Gas-Induced Acute Lung Injury in Rats." Journal of Applied Toxicology.

  • Pal, A., et al. (2009). "Sulfur mustard analog 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators." Journal of Biochemical and Molecular Toxicology.

  • Acharya, P., et al. (2015). "Simulating the hydrolysis of sulfur mustard and its analogs." Journal of Physical Chemistry A.

Application Note: High-Precision Determination of Sulfur Mustard (HD) in Soil via GC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details a robust, validated methodology for the extraction and quantification of Bis(2-chloroethyl) sulfide (Sulfur Mustard, HD) in complex soil matrices. Unlike single-quadrupole methods which suffer from hydrocarbon interference in soil, this Triple Quadrupole (GC-MS/MS) procedure utilizes Multiple Reaction Monitoring (MRM) to achieve high selectivity and sub-ppb detection limits. This method aligns with the rigorous verification standards established by the OPCW (Organisation for the Prohibition of Chemical Weapons) and the VERIFIN Blue Book .

Core Advantage: The use of ultrasonic solvent extraction combined with specific MS/MS transitions eliminates the "chemical noise" typical of environmental soil samples, ensuring zero false positives—a critical requirement for treaty verification.

Safety & Handling (CRITICAL)

WARNING: Sulfur Mustard is a Schedule 1 Chemical Warfare Agent (CWA).[1] It is a potent vesicant and alkylating agent.

  • Containment: All operations must be performed in a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Decontamination: Prepare a 10% (w/v) sodium hypochlorite (bleach) or alcoholic potassium hydroxide solution for immediate neutralization of spills and glassware.

Scientific Background & Mechanism[2][3]

The Challenge of Soil Analysis

Soil is a "dirty" matrix containing humic acids, hydrocarbons, and moisture. Intact HD is lipophilic (logP ~2.4) and adsorbs strongly to soil organic matter. However, in the presence of soil moisture, HD undergoes hydrolysis to form thiodiglycol (TDG).

  • Why GC-MS/MS? While TDG requires derivatization, intact HD can be analyzed directly. In soil extracts, naturally occurring terpenes and hydrocarbons often co-elute with HD. MS/MS filters this background by selecting a specific precursor ion (m/z 109) and monitoring a unique fragment (m/z 63), a process statistically unlikely to occur in interfering background compounds.

Workflow Logic

The following diagram illustrates the critical path from sample receipt to data acquisition.

HD_Analysis_Workflow Start Soil Sample Receipt Sieve Homogenization & Sieving (Remove rocks/debris) Start->Sieve Weigh Weigh 10g Soil + Spike Internal Std (HD-d8) Sieve->Weigh Extract Ultrasonic Extraction (Solvent: Dichloromethane) Weigh->Extract Solvation Centrifuge Centrifugation (2500 rpm, 5 min) Extract->Centrifuge Phase Sep Concentrate N2 Blowdown (Concentrate to 1 mL) Centrifuge->Concentrate Supernatant Inject GC-MS/MS Injection (MRM Mode) Concentrate->Inject Analyte Enrichment

Figure 1: Operational workflow for the extraction and analysis of Sulfur Mustard from soil.[2]

Experimental Protocol

Reagents and Standards
  • Extraction Solvent: Dichloromethane (DCM), Pesticide Grade. Rationale: DCM is highly volatile (easy to concentrate) and has excellent solubility for HD.

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄), baked at 400°C for 4 hours.

  • Internal Standard (IS): Bis(2-chloroethyl) sulfide-d8 (HD-d8). Rationale: Deuterated isotopologues correct for extraction losses and matrix effects perfectly.

  • Standard Reference Material: 100 µg/mL HD in Dichloromethane (Certified Reference Material).

Sample Preparation[2][4][5]
  • Homogenization: Remove large stones and twigs. Homogenize the soil sample.

  • Weighing: Weigh 10.0 g ± 0.1 g of soil into a 50 mL glass centrifuge tube (Teflon-lined cap).

  • Spiking (IS): Add 20 µL of HD-d8 Internal Standard solution (10 µg/mL) directly onto the soil. Allow to equilibrate for 10 minutes.

  • Drying: Add 5 g of anhydrous Na₂SO₄ to bind soil moisture. Note: Water prevents DCM from effectively penetrating soil pores.

  • Extraction: Add 20 mL of Dichloromethane . Cap tightly.

  • Agitation: Sonicate in an ultrasonic bath for 15 minutes at ambient temperature. Avoid heating, as HD is volatile.

  • Separation: Centrifuge at 2500 rpm for 5 minutes.

  • Concentration: Transfer the supernatant to a concentrator tube. Evaporate under a gentle stream of Nitrogen to a final volume of 1.0 mL .

    • Caution: Do not evaporate to dryness. HD is volatile and will be lost.

GC-MS/MS Instrumental Parameters

Gas Chromatograph (Agilent 7890B or equivalent):

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C. Purge flow 50 mL/min at 1.0 min.

  • Oven Program:

    • Initial: 40°C (hold 2 min) — Traps volatiles.

    • Ramp: 15°C/min to 280°C.

    • Hold: 3 min.

Mass Spectrometer (Triple Quadrupole):

  • Source Temp: 230°C.

  • Transfer Line: 280°C.

  • Collision Gas: Nitrogen or Argon (1.5 mL/min).

  • Ionization: Electron Impact (EI), 70 eV.

MRM Transition Table

The following transitions are selected based on the fragmentation of the chloroethyl chain.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (eV)Purpose
Sulfur Mustard (HD) 109 ([C₃H₆SCl]⁺)63 ([C₂H₄Cl]⁺)10015Quantifier
158 (M⁺)109 ([C₃H₆SCl]⁺)10010Qualifier 1
10947 ([CH₂SH]⁺)10020Qualifier 2
HD-d8 (IS) 117 67 10015Internal Std

Note: The base peak in the EI spectrum of HD is m/z 109. Using the molecular ion (m/z 158) as a precursor is possible but often less sensitive due to its low abundance.

Mechanism of Detection (MS/MS Logic)

The specificity of this method relies on the unique fragmentation pathway of the thioether backbone.

MSMS_Logic Source Ion Source (EI) Generates Ions Q1 Q1 Filter Selects m/z 109 (Precursor) Source->Q1 All Ions Q2 Q2 Collision Cell Fragmentation with N2 Q1->Q2 Only 109 Q3 Q3 Filter Selects m/z 63 (Product) Q2->Q3 Fragments Detector Detector Signal Response Q3->Detector Only 63

Figure 2: Triple Quadrupole filtering logic. Background noise is rejected at Q1 and Q3, ensuring only HD generates a signal.

Validation & Quality Assurance

Linearity and Sensitivity
  • Calibration Range: 1.0 ng/mL to 1000 ng/mL (equivalent to 0.1 – 100 µg/kg in soil).

  • Linearity (R²): > 0.995 required.

  • LOD (Limit of Detection): Typically 0.5 µg/kg (ppb) in soil, depending on matrix organic content.

Acceptance Criteria (Self-Validating)
  • Retention Time: Analyte RT must be within ±0.1 min of the Internal Standard.

  • Ion Ratio: The ratio of Quantifier (109>63) to Qualifier (158>109) must match the calibration standard within ±20%.

  • Recovery: Spiked soil samples should show recovery between 60% and 120%. Note: Lower recovery is common in clay soils due to irreversible adsorption; IS correction compensates for this.

Expert Insights & Troubleshooting

  • Moisture Management: If the soil is extremely wet (>20% water), the efficiency of DCM extraction drops. Increase the amount of Sodium Sulfate or use a mixture of Acetone:DCM (1:1) for the first extraction, followed by a back-extraction of the acetone layer with water/DCM.

  • Injector Maintenance: Dirty soil extracts degrade the GC inlet liner quickly. Change the liner (splitless, single taper with wool) every 20-30 injections to prevent peak tailing of HD.

  • Degradation Check: If no HD is found, look for 1,4-Dithiane or 1,4-Thioxane . These are stable degradation byproducts often present in "aged" mustard-contaminated soil.

References

  • Vanninen, P. (Ed.). (2011).[3] Recommended Operating Procedures for Analysis in the Verification of Chemical Disarmament (The Blue Book). University of Helsinki, VERIFIN.[3][4]

  • OPCW. (2023).[3] OPCW Central Analytical Database (OCAD). Organisation for the Prohibition of Chemical Weapons.[5]

  • Black, R. M., & Read, R. W. (1995). Analysis of degradation products of organophosphorus and sulfur mustard agents in the environment. Journal of Chromatography A, 707(1), 123-134.

  • U.S. EPA. (2014). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).

Sources

"use of Disulfide, bis(2-chloroethyl) in cancer research"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Redox-Activated DNA Alkylation Studies using Bis(2-chloroethyl) Disulfide

Executive Summary

Bis(2-chloroethyl) disulfide (CAS: 1002-41-1), also known as Mustard Disulfide, is a bifunctional alkylating agent structurally related to sulfur mustard (HD).[1] While historically characterized as an impurity in chemical warfare agents, its unique disulfide (


) bridge renders it a critical molecular probe in modern cancer research.[1]

Unlike standard nitrogen or sulfur mustards which are constitutively reactive, bis(2-chloroethyl) disulfide exhibits bioreductive activation .[1] Its cytotoxicity is modulated by the intracellular redox environment, specifically the concentration of Glutathione (GSH) and Thioredoxin. This makes it an invaluable tool for:

  • Modeling Hypoxia-Selective Prodrugs: Mimicking the activation logic of disulfide-linked antibody-drug conjugates (ADCs).

  • DNA Damage Response (DDR) Profiling: Inducing specific Interstrand Crosslinks (ICLs) to study Fanconi Anemia (FA) and BRCA pathways.[1]

  • GSH-Dependent Toxicology: Investigating the "Trojan Horse" mechanism where tumor antioxidant defenses trigger their own destruction.[1]

Mechanistic Insight: The "Disulfide Switch"

The therapeutic relevance of bis(2-chloroethyl) disulfide lies in its activation pathway.[1] In extracellular fluids (oxidizing environment), the molecule is relatively stable. Upon entering the cytosol of cancer cells—which often maintain elevated GSH levels (up to 10 mM) to resist oxidative stress—the disulfide bond is cleaved.

The Activation Cascade:

  • Thiol-Disulfide Exchange: Intracellular GSH attacks the disulfide bond.[1][2]

  • Warhead Release: This releases 2-chloroethanethiol.[1]

  • Cyclization: The free thiol rapidly displaces the chloride ion to form a highly reactive episulfonium ion (three-membered ring).[1]

  • Alkylation: The episulfonium ion attacks the N7-position of Guanine in DNA.[1] Because the parent molecule is bifunctional (two chloroethyl tails), it can generate DNA Interstrand Crosslinks (ICLs) , preventing replication fork progression and inducing apoptosis.

Pathway Diagram: Bioreductive Alkylation

G Prodrug Bis(2-chloroethyl) Disulfide Thiol 2-Chloroethanethiol (Active Intermediate) Prodrug->Thiol Reduction GSH Intracellular GSH/Reductase GSH->Thiol Episulfonium Episulfonium Ion (Electrophile) Thiol->Episulfonium Cyclization (-Cl⁻) DNA_Damage DNA N7-Guanine Alkylation & ICLs Episulfonium->DNA_Damage Nucleophilic Attack

Figure 1: Mechanism of Action.[1][3][4] The disulfide bond acts as a redox-sensitive gatekeeper.[1][2][] High intracellular GSH cleaves the disulfide, generating the reactive episulfonium species that crosslinks DNA.

Comparative Properties

FeatureSulfur Mustard (HD)Bis(2-chloroethyl) DisulfideResearch Implication
Structure Cl-CH₂CH₂-S -CH₂CH₂-ClCl-CH₂CH₂-S-S -CH₂CH₂-ClDisulfide bond allows redox-gating.[1][2]
Reactivity Constitutively reactiveRequires reduction (activation)Lower systemic toxicity; higher tumor specificity potential.[1]
Volatility High (Vapor hazard)Low (Solid/Oily Liquid)Safer handling profile for benchtop assays (though still vesicant).[1]
Mechanism Direct AlkylationBioreductive AlkylationModel for GSH-activatable prodrugs.[1]

Experimental Protocols

Protocol A: Differential Cytotoxicity Assay (GSH-Dependence)

Objective: To validate the bioreductive mechanism by comparing cytotoxicity in normal vs. GSH-depleted cells.[1] Reagents:

  • Bis(2-chloroethyl) disulfide (dissolved in DMSO).[1]

  • L-Buthionine sulfoximine (BSO) – Specific inhibitor of gamma-glutamylcysteine synthetase (depletes GSH).[1]

  • Cell lines: A549 (Lung cancer, high GSH) and HUVEC (Normal, lower GSH).[1]

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • GSH Modulation (Critical Step):

    • Group A (Control): Media only.[1]

    • Group B (GSH-Depleted): Pre-treat with 1 mM BSO for 24h.[1]

  • Treatment: Add Bis(2-chloroethyl) disulfide at varying concentrations (0.1 µM – 100 µM). Maintain DMSO < 0.5%.[1]

  • Incubation: Incubate for 48h at 37°C.

  • Readout: Assess viability using CCK-8 or MTT assay.

  • Analysis: Calculate IC50.

    • Expected Result: BSO pretreatment should decrease toxicity (increase IC50) if the drug requires GSH for activation.[1] Conversely, if the drug acts directly, BSO might increase sensitivity due to loss of ROS scavenging. Note: For disulfide mustards, GSH is a double-edged sword: it activates the prodrug but also sequesters the final electrophile.[1] The net effect is often complex and concentration-dependent.

Protocol B: Modified Alkaline Comet Assay (Crosslink Detection)

Objective: To detect DNA Interstrand Crosslinks (ICLs).[1] Standard Comet assays detect strand breaks (tails).[1] ICLs prevent tail migration.[1] Reference Standard: Cisplatin (positive control for ICLs).[1]

Workflow:

  • Treatment: Treat cells with Bis(2-chloroethyl) disulfide (IC20 concentration) for 2h.[1]

  • Induction of Breaks: Wash cells. Irradiate with X-rays (4 Gy) or treat with H₂O₂ (50 µM) to induce random strand breaks immediately before lysis.[1]

    • Logic: In control cells, radiation causes massive migration (long tails).[1] In Crosslinked cells, the DNA is "tied together," preventing migration despite radiation.

  • Lysis: Lyse cells in Alkaline Buffer (pH > 13) for 1h at 4°C.

  • Electrophoresis: Run at 25V, 300mA for 20 min.

  • Staining: Stain with SYBR Gold.[1]

  • Quantification: Measure % Tail DNA.

    • Calculation:

      
      [1]
      
Experimental Workflow Diagram

Workflow cluster_0 Protocol A: GSH Modulation cluster_1 Protocol B: Crosslink Detection Step1 Cell Seeding (A549 / HUVEC) Step2 Pre-treatment (+/- BSO 1mM) Step1->Step2 Step3 Drug Exposure (Bis-disulfide) Step2->Step3 Step4 Viability Assay (CCK-8) Step3->Step4 StepB1 Drug Treatment (2 hours) StepB2 Induce Breaks (4 Gy X-Ray) StepB1->StepB2 StepB3 Comet Assay (Alkaline Electrophoresis) StepB2->StepB3 StepB4 Calculate % ICL (Reduced Migration) StepB3->StepB4

Figure 2: Parallel workflows for validating cytotoxicity mechanisms (Left) and physical DNA damage (Right).[1]

Safety & Handling (Critical)

Hazard Classification:

  • GHS: Acute Tox. 3 (Oral), Skin Corr.[1] 1B, Muta.[1][6] 1B, Carc.[1][6] 1B.

  • Specific Hazard: Vesicant (Blister Agent).[1][7][8][9] Even though it is less volatile than sulfur mustard, it penetrates skin rapidly and causes delayed, non-healing burns.[1]

Handling Protocol:

  • Containment: All weighing and dilution must occur in a certified Chemical Fume Hood or Glovebox .[1]

  • PPE: Double nitrile gloves (change every 30 mins), lab coat, safety goggles, and face shield.[1]

  • Deactivation:

    • Spills must be neutralized immediately.[1]

    • Solution: 10% Sodium Hypochlorite (Bleach) or DS2 (Decontamination Solution 2).[1]

    • Reaction: Oxidation of the sulfide/disulfide to sulfoxides/sulfones, which are non-vesicant.

  • Waste: Segregate as "Cytotoxic/Genotoxic Chemical Waste." Do not autoclave (volatilization risk).[1] Incineration is required.[1]

References

  • PubChem. (2025).[1] Disulfide, bis(2-chloroethyl) Compound Summary (CID 94964).[1] National Library of Medicine.[1] [Link][1]

  • Tew, K. D. (1994).[1] Glutathione-associated resistance in cancer chemotherapy. Cancer Research.[1] (Contextualizes the role of GSH in alkylator resistance/activation). [Link]

  • Haz-Map. (2025). Bis(2-chloroethyl)sulfide and Analogs: Occupational Health and Safety. National Institutes of Health.[1] [Link]

  • WuXi Biology. (2024).[1] LUMO-Assisted Design of Disulfide Linkers for ADC Drug Discovery. [Link]

Sources

"techniques for studying DNA adducts of sulfur mustard"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Techniques for the Characterization and Quantification of Sulfur Mustard DNA Adducts

Abstract

Sulfur mustard (SM), or bis(2-chloroethyl) sulfide, is a potent bifunctional alkylating agent. Its genotoxicity arises from the formation of highly reactive cyclic episulfonium ions, which attack nucleophilic sites on DNA bases. While protein adducts (e.g., albumin, hemoglobin) are valuable for long-term retrospective detection, DNA adducts are the definitive biomarkers for studying the mutagenic and cytotoxic mechanisms of SM toxicity. This guide details the protocols for isolating, hydrolyzing, and quantifying the primary SM-DNA adduct, N7-HETEG , using Isotope-Dilution LC-MS/MS, and outlines strategies for assessing inter-strand crosslinks (ICLs).

Part 1: The Chemistry of Alkylation

To study SM adducts, one must understand the reaction kinetics. SM acts via an SN1-type mechanism where the rate-limiting step is the formation of the episulfonium ion.

Mechanism of Action:

  • Cyclization: Intramolecular displacement of a chloride ion forms the electrophilic episulfonium ion.

  • Nucleophilic Attack: This ion attacks the N7 position of Guanine (the most nucleophilic site in DNA), forming the mono-adduct N7-HETEG (N7-(2-hydroxyethylthioethyl)guanine).

  • Crosslinking: The second chloroethyl arm can cyclize and attack another guanine (on the same or opposite strand), forming the Di-adduct N7-BisG (Bis(2-ethyl-N7-guanine) sulfide), resulting in inter-strand crosslinks (ICLs).

Key Adducts:

  • N7-HETEG: ~60–65% of total alkylation (Major biomarker).

  • N3-HETEA: N3-(2-hydroxyethylthioethyl)adenine (Minor).

  • N7-BisG: Crosslink responsible for cytotoxicity (replication block).

Pathway Visualization

SM_Pathway SM Sulfur Mustard (HD) Episulfonium Episulfonium Ion (Reactive) SM->Episulfonium Cl- displacement DNA Genomic DNA (Guanine N7) Episulfonium->DNA Alkylation N7HETEG N7-HETEG (Major Mono-Adduct) DNA->N7HETEG Mono-alkylation Crosslink N7-BisG (Inter-strand Crosslink) DNA->Crosslink Bi-functional alkylation Depurination Depurination (Abasic Site) N7HETEG->Depurination Weak Glycosidic Bond (Thermal/Spontaneous) CellDeath Replication Block & Apoptosis Crosslink->CellDeath Cytotoxicity

Figure 1: Mechanistic pathway of Sulfur Mustard interaction with DNA, leading to mono-adducts and toxic crosslinks.[1]

Part 2: Sample Preparation Strategies

The critical challenge in SM-DNA analysis is the instability of the N7-guanine adduct. The alkylation at the N7 position creates a positive charge on the imidazole ring, weakening the N-glycosidic bond. We exploit this weakness for sample preparation.

Method Comparison: Hydrolysis Techniques
Hydrolysis MethodTarget AdductsMechanismProsCons
Neutral Thermal N7-HETEG, N3-HETEAHeat-induced depurinationPreserves adduct structure; specific for N7/N3 adducts.Does not release stable adducts (e.g., O6-G).
Acid Hydrolysis All base adductsProton-catalyzed cleavageReleases all bases.Can degrade the HETE side chain; high background noise.
Enzymatic Nucleosides (e.g., O6-HETEG)Nuclease/Phosphatase digestionGentle; retains sugar moiety.Expensive; N7-adducts may spontaneously depurinate during long incubations.

Recommendation: Use Neutral Thermal Hydrolysis for N7-HETEG quantification. It is the most robust method for the primary biomarker.

Part 3: Analytical Protocols

Protocol A: Quantification of N7-HETEG via Isotope-Dilution LC-MS/MS

Objective: Quantify N7-HETEG in genomic DNA extracted from blood or tissue. Standard: d4-N7-HETEG (Internal Standard) is mandatory for correcting matrix effects and recovery losses.

Reagents:

  • Internal Standard: d4-N7-HETEG (synthesized from d8-thiodiglycol).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Filters: 3kDa molecular weight cut-off (MWCO) spin filters.

Step-by-Step Workflow:

  • DNA Isolation:

    • Isolate genomic DNA from whole blood (leukocytes) or tissue using a standard silica-column kit (e.g., Qiagen) or phenol-chloroform extraction.

    • QC Step: Quantify DNA concentration via A260/A280. Purity ratio should be >1.8.

  • Spiking:

    • Add 50 pg of d4-N7-HETEG internal standard to 50–100 µg of solubilized DNA.

  • Neutral Thermal Hydrolysis:

    • Resuspend DNA in 100 µL of 10 mM Ammonium Acetate (pH 7.0).

    • Incubate at 95°C for 30 minutes (or 70°C for 60 mins).

    • Mechanism:[1][2][3] This selectively breaks the weakened glycosidic bond of the alkylated guanine, releasing the free N7-HETEG base into the supernatant while leaving unmodified DNA intact.

  • Cleanup:

    • Precipitate the DNA backbone by adding ice-cold ethanol (or simply cooling if using filtration).

    • Transfer the mixture to a 3kDa MWCO spin filter . Centrifuge at 14,000 x g for 20 mins.

    • Result: The filtrate contains the free adduct (N7-HETEG) and internal standard; the retentate contains the DNA backbone.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3), 2.1 x 100 mm, 1.8 µm.

    • Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

    • Source: Electrospray Ionization (ESI) in Positive Mode.

MS/MS Transitions (MRM):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
N7-HETEG 256.1 [M+H]+152.1 (Guanine)25
d4-N7-HETEG 260.1 [M+H]+156.1 (d4-Guanine)25

Note: The transition 256 -> 152 represents the loss of the hydroxyethylthioethyl side chain, leaving the protonated guanine base.

Protocol B: Detection of Inter-Strand Crosslinks (Modified Comet Assay)

While LC-MS/MS quantifies the adduct, the modified Comet Assay measures the biological effect (crosslinking), which prevents DNA migration.

Principle: Standard Comet Assay measures strand breaks (DNA migrates out of the nucleus). SM crosslinks prevent migration. Therefore, we induce strand breaks (using irradiation or H2O2) and measure the retardation of migration caused by SM crosslinks.[4]

Workflow:

  • Exposure: Treat cells (e.g., lymphocytes) with SM.[4]

  • Induction of Breaks: Irradiate cells (e.g., 5 Gy X-ray) to induce random strand breaks.

  • Lysis & Unwinding: Lyse cells in alkaline buffer (pH > 13).

  • Electrophoresis: Run at 25V, 300mA for 20 mins.

  • Analysis: Stain with SYBR Gold.

    • Control (Irradiated, No SM): Long comet tails (high % tail DNA).

    • Sample (Irradiated + SM): Short comet tails. The crosslinks hold the DNA together, preventing migration despite the X-ray induced breaks.

  • Calculation:

    
    
    This correlates linearly with crosslink density.
    

Part 4: Data Interpretation & Troubleshooting

Self-Validating Checks (QC)
  • Recovery Calculation: Compare the peak area of the extracted d4-IS against a neat standard of d4-IS injected directly. Recovery should be >60%.

  • Linearity: The calibration curve (N7-HETEG / d4-N7-HETEG ratio) must be linear (

    
    ) over the range of 0.5 pg/mL to 500 pg/mL.
    
  • Artifact Prevention: Ensure the hydrolysis pH remains neutral (7.0–7.4). Acidic conditions during hydrolysis can depurinate unmodified guanine, clogging the column and suppressing ionization.

Troubleshooting Guide
  • Low Sensitivity: Check the source temperature. N7-HETEG is relatively polar; ensure the LC gradient starts at high aqueous (e.g., 98% A) to focus the peak.

  • High Background: Use 3kDa filters. Ethanol precipitation alone often leaves protein residues that foul the MS source.

References

  • Liu, S., et al. (2021). "Advances in sulfur mustard-induced DNA adducts: Characterization and detection."[3] Toxicology Letters. Link

  • Fidder, A., et al. (1994). "Synthesis, characterization, and quantitation of the major adducts formed between sulfur mustard and DNA of calf thymus and human blood."[5] Chemical Research in Toxicology. Link

  • Beyer, J., et al. (2014). "An enhanced throughput method for quantification of sulfur mustard adducts to human serum albumin via isotope dilution tandem mass spectrometry." Journal of Analytical Toxicology. Link

  • Moser, J., et al. (2004). "Cross-linking interferes with assessing sulfur mustard-induced DNA damage in human peripheral blood lymphocytes using the comet assay." Toxicology Mechanisms and Methods. Link

  • Mol, M. A., et al. (1993). "Quantification of sulfur mustard-induced DNA interstrand cross-links and single-strand breaks in cultured human epidermal keratinocytes."[1] Mutation Research. Link

Sources

"application in the development of novel therapeutic agents"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Integrated High-Content Screening (HCS) of 3D Tumor Spheroids for Novel Therapeutic Development

Executive Summary & Scientific Rationale

The development of novel therapeutic agents has historically suffered from a high attrition rate, largely due to the poor predictive value of two-dimensional (2D) monolayer cell cultures. 2D models fail to replicate the complex microenvironment, nutrient gradients, and drug penetration barriers found in solid tumors.

This guide details a robust High-Content Screening (HCS) workflow utilizing 3D Tumor Spheroids .[1] Unlike 2D assays, 3D spheroids recapitulate in vivo physiologies, including hypoxic cores and quiescent cell populations, which are critical for identifying drugs that target drug-resistant phenotypes. By combining 3D biology with automated confocal imaging and multiparametric analysis, researchers can simultaneously evaluate compound efficacy (cytotoxicity/apoptosis) and safety (morphological integrity) in a single well.

Experimental Design Strategy

To ensure data integrity and reproducibility (E-E-A-T), this protocol utilizes a "self-validating" design where internal controls monitor assay performance in real-time.

  • Model System: Scaffold-free 3D spheroids (e.g., U87MG glioblastoma or MCF-7 breast cancer lines) grown in Ultra-Low Attachment (ULA) microplates.

  • Multiplexing Strategy: We employ a "no-wash" protocol to minimize spheroid disturbance, utilizing three orthogonal biomarkers:

    • Hoechst 33342: Nuclear counterstain (Total cell count/morphology).

    • Calcein AM: Esterase activity (Live cell viability).

    • Ethidium Homodimer-1 (EthD-1): Membrane integrity loss (Necrosis/Late Apoptosis).[1]

  • Validation Metric: The Z-prime (Z') factor is calculated for every plate to ensure assay robustness suitable for HTS (

    
    ).
    

Detailed Protocol: 3D Spheroid HCS Workflow

Phase I: Spheroid Generation and Culture

Objective: Generate uniform, single spheroids centered in each well.

  • Cell Preparation: Harvest cells during the exponential growth phase. Dissociate into a single-cell suspension using Accutase to preserve surface proteins.

  • Seeding: Dispense 1,000–5,000 cells/well (cell line dependent) into 384-well Black/Clear Bottom ULA plates .

    • Critical Step: Centrifuge plates at 200 x g for 5 minutes immediately after seeding to force cell aggregation and ensure centering.

  • Incubation: Incubate at 37°C, 5% CO₂ for 72–96 hours. Monitor formation until spheroids reach

    
    300–400 µm in diameter.
    
Phase II: Compound Treatment
  • Library Preparation: Prepare compound source plates (typically 10 mM in DMSO). Perform serial dilutions (1:3) to generate dose-response curves.

  • Dosing: Transfer compounds to the spheroid plate using an automated liquid handler (e.g., Echo Acoustic Dispenser).

    • Final DMSO Concentration: Must remain

      
       to avoid solvent toxicity.
      
    • Controls:

      • Negative (Min): 0.1% DMSO Vehicle (16 wells).

      • Positive (Max): 10 µM Staurosporine (pan-kinase inhibitor) or known cytotoxic agent (16 wells).

  • Exposure: Incubate for 24–72 hours depending on the mechanism of action (MOA).

Phase III: Multiplex Staining & Imaging

Objective: Label biological endpoints without disrupting the 3D structure.

  • Staining Cocktail Preparation (4X Concentrate):

    • Hoechst 33342: Final conc. 5 µg/mL.

    • Calcein AM: Final conc. 1 µM.[1]

    • EthD-1: Final conc. 2 µM.

  • Addition: Add 10 µL of 4X cocktail to 30 µL of culture media in each well. Do not aspirate old media to prevent spheroid loss.

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Image Acquisition:

    • Instrument: Automated Confocal High-Content Imager (e.g., CellInsight CX7, ImageXpress).

    • Settings: 10x or 20x Air Objective.

    • Z-Stacking: Acquire 10–15 slices with 5–10 µm spacing to capture the entire spheroid volume. Generate a Maximum Intensity Projection (MIP) for analysis.

Visualization: Experimental Workflow

The following diagram illustrates the logical flow from patient samples to hit identification.

G cluster_0 Phase I: Biology cluster_1 Phase II: Screening cluster_2 Phase III: Readout cluster_3 Phase IV: Analysis Cells Cell Source (PDOs / Cell Lines) ULA 384-Well ULA Plate (Centrifugation) Cells->ULA Spheroid Spheroid Formation (3-4 Days) ULA->Spheroid Incubation Drug Exposure (24-72h) Spheroid->Incubation Library Compound Library (Dose Response) Library->Incubation Stain Multiplex Staining (Live/Dead/Nuclei) Incubation->Stain Imaging Confocal Imaging (Z-Stack MIP) Stain->Imaging Seg Image Segmentation Imaging->Seg Hit Hit Identification (IC50 / Z-Prime) Seg->Hit

Caption: Figure 1.[1] End-to-end HCS workflow for 3D spheroid drug screening, from cell seeding to data extraction.

Data Analysis & Quality Control

Image Segmentation Logic
  • Identify Spheroid (Masking): Use the Hoechst (Blue) channel to define the spheroid boundary.

  • Texture Analysis: Measure intensity variance within the mask to detect disintegration.

  • Intensity Quantification:

    • Mean Green Intensity (Calcein): Correlates with metabolic health.

    • Mean Red Intensity (EthD-1): Correlates with cell death.

Assay Validation (Z-Prime)

Before screening a library, validate the assay window using the Z-factor formula [1]:


[3]
  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean signal of positive/negative controls.
    
  • Interpretation: A value

    
     indicates an excellent assay [2].[4][5]
    
Quantitative Data Summary
MetricChannelBiological MeaningExpected Response (Cytotoxic Hit)
Total Area Brightfield/HoechstTumor Size/GrowthDecrease (Shrinkage) or Stasis
Calcein Intensity GFP (488 nm)Viable BiomassDecrease (Loss of esterase activity)
EthD-1 Intensity RFP (561 nm)Necrosis/Late ApoptosisIncrease (Membrane permeabilization)
Circularity MorphologyStructural IntegrityDecrease (Spheroid disassembly)

Logic Diagram: Hit Classification

This decision tree illustrates how to categorize compounds based on multiparametric HCS data.

Logic Start Analyze Well Data CheckViability Calcein Signal (Viability) < 50%? Start->CheckViability CheckDeath EthD-1 Signal (Death) High? CheckViability->CheckDeath Yes CheckSize Spheroid Size Reduced? CheckViability->CheckSize No Cytotoxic HIT: Cytotoxic Agent (Induces Death) CheckDeath->Cytotoxic Yes FalsePos Artifact / Quenching CheckDeath->FalsePos No (Check Interference) Cytostatic HIT: Cytostatic Agent (Halts Growth) CheckSize->Cytostatic Yes NoEffect Inactive Compound CheckSize->NoEffect No

Caption: Figure 2. Decision logic for classifying compounds as Cytotoxic, Cytostatic, or Inactive based on HCS readouts.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • BMG LABTECH. The Z prime value (Z´): A measure of assay quality in high-throughput screening.[4][6]

  • Thermo Fisher Scientific. Analysis of cancer spheroids through high-throughput screening assays.

  • Revvity. Real-time kinetic viability and apoptosis detection and screening of 3D multicellular tumor spheroids.

  • Collaborative Drug Discovery (CDD). Plate Quality Control: Understanding Z-Factor.

Sources

Troubleshooting & Optimization

"troubleshooting low sensitivity in sulfur mustard detection assays"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfur Mustard (HD) Detection Assays Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Low Sensitivity in Biological & Environmental Matrices

Introduction: The Sensitivity Paradox

Welcome. If you are accessing this guide, you are likely facing the "Sensitivity Paradox" of Sulfur Mustard (HD) detection. While HD is highly reactive, its rapid hydrolysis to thiodiglycol (TDG) and binding to macromolecules creates a dual challenge: the parent agent disappears within minutes, and the biomarkers (TDG, protein adducts) are often present at trace levels (ppb/ppt) or masked by complex biological matrices.

This guide moves beyond basic SOPs. We will troubleshoot the causality of signal loss in your GC-MS and LC-MS/MS workflows, focusing on extraction efficiency, derivatization chemistry, and ionization suppression.

Safety Warning: HD is a Schedule 1 Chemical Warfare Agent (CWA).[1][2] All troubleshooting involving live agent or contaminated samples must occur within a designated fume hood with appropriate PPE and filtration systems.

Part 1: Troubleshooting Urinary Metabolite Detection (Thiodiglycol)

User Query: "I am analyzing urine samples for Thiodiglycol (TDG) using GC-MS, but my recovery is below 40%, and the LOD is stuck at 50 ng/mL. How do I improve sensitivity?"

Diagnosis: The Polarity Trap

TDG is a small, polar diol. It does not fly well in GC without derivatization. Low sensitivity usually stems from three root causes:

  • Inefficient Extraction: TDG is highly water-soluble; standard organic solvents (hexane) won't pull it out.

  • Derivatization Failure: Moisture in the sample is killing your silylation reagent.

  • Wrong Reagent Choice: You are likely using BSTFA, which is robust but less sensitive than newer alternatives.

Solution Protocol

Step 1: Optimize Liquid-Liquid Extraction (LLE) Do not use Hexane or Dichloromethane alone. You must use a polar aprotic solvent system or a specific salting-out method.

  • Corrective Action: Switch to Ethyl Acetate with a salting-out step (adding solid NaCl or Na₂SO₄ to saturation).

  • Why: This pushes the polar TDG into the organic phase. Recoveries can jump from <40% to >90% with this change [1].

Step 2: Switch Derivatization Reagents (BSTFA vs. TFAI) If you are using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), you are limited by background noise and moisture sensitivity.[3]

  • Corrective Action: Switch to TFAI (1-(trifluoroacetyl)imidazole).[2][3][4]

  • Why: TFAI derivatization is faster, requires milder conditions, and significantly reduces background noise.[3] Studies show TFAI can lower the Limit of Detection (LOD) by two orders of magnitude (down to 0.01 ng/mL) compared to silylation [2].[3][5]

Step 3: Moisture Control Silylation reagents hydrolyze instantly in the presence of water.

  • Corrective Action: Ensure your ethyl acetate extract is dried completely under nitrogen. Add a scavenger (e.g., anhydrous Na₂SO₄) before the drying step.

Data Comparison: Derivatization Agents

FeatureBSTFA (Silylation)TFAI (Acylation)
Reaction Target Hydroxyl groups (-OH)Hydroxyl groups (-OH)
Moisture Tolerance Low (Hydrolyzes rapidly)Moderate
LOD (Typical) ~1.0 ng/mL~0.01 ng/mL
Background Noise High (Column bleed)Low (Clean baseline)
Recommendation Routine ScreeningTrace Analysis (Recommended)

Part 2: Troubleshooting Blood Protein Adducts (Albumin)

User Query: "We are looking for long-term exposure markers using LC-MS/MS. We target the Albumin-Cys34 adduct, but the signal is suppressed or absent in spiked plasma."

Diagnosis: The "Dirty Matrix" Effect

Sulfur mustard alkylates the Cysteine-34 residue of Human Serum Albumin (HSA), forming the S-HETE adduct.[6] The standard workflow involves digesting HSA to release the tripeptide biomarker: [S-HETE]-Cys-Pro-Phe .[6] If you see no signal, the issue is likely Ion Suppression caused by phospholipids or incomplete digestion.

Solution Protocol

Step 1: Verify Digestion Efficiency Trypsin is often too specific and may not release the adducted peptide efficiently if the adduct alters steric access.

  • Corrective Action: Use Pronase (a mixture of proteases) instead of Trypsin.

  • Protocol: Incubate plasma with Pronase at 37°C for at least 2 hours. Pronase is more aggressive and ensures total cleavage of the S-HETE-Cys-Pro-Phe tripeptide [3].

Step 2: Implement Solid Phase Extraction (SPE) "Dilute and shoot" methods fail here because plasma salts and lipids suppress the electrospray ionization (ESI) source.

  • Corrective Action: Use a Mixed-Mode Anion Exchange (MAX) SPE cartridge.

  • Why: The tripeptide is acidic. Bind it to the MAX cartridge at neutral pH, wash away the lipids with methanol, and elute with acidified methanol. This removes >95% of matrix interferents.

Step 3: Isotope Dilution You must use an isotopically labeled internal standard (e.g., deuterated [S-HETE]-Cys-Pro-Phe).

  • Why: Matrix effects will suppress the standard and analyte equally, allowing the ratio to remain accurate despite signal loss.

Part 3: Visualization of Workflows

The following diagrams illustrate the troubleshooting logic and the biological fate of HD, helping you visualize where your assay might be failing.

Figure 1: Analytical Fate of Sulfur Mustard

This diagram maps the degradation pathways and the specific biomarkers you should target for Urine vs. Blood analysis.

HD_Fate HD Sulfur Mustard (HD) (Parent Agent) Hydrolysis Hydrolysis (Rapid in Water) HD->Hydrolysis t½ ~ minutes Alkylation Alkylation (Reaction with Bio-Molecules) HD->Alkylation Electrophilic Attack TDG Thiodiglycol (TDG) (Urinary Biomarker) Hydrolysis->TDG HSA Albumin Adduct (S-HETE-Cys34) Alkylation->HSA Blood (Long-term) DNA DNA Adduct (N7-HETEG) Alkylation->DNA Tissues (Genotoxicity) TDGO TDG-Sulfoxide (Oxidation Product) TDG->TDGO Metabolism

Figure 2: Troubleshooting Logic Tree (Low Sensitivity)

Follow this decision tree to diagnose the root cause of low sensitivity in your specific assay.

Troubleshooting_Tree Start Problem: Low Sensitivity Matrix Select Matrix Start->Matrix Urine Urine (TDG Analysis) Matrix->Urine Blood Blood (Protein Adducts) Matrix->Blood Check_Deriv Check Derivatization Urine->Check_Deriv Check_Digest Check Digestion Blood->Check_Digest BSTFA Using BSTFA? Check_Deriv->BSTFA Switch_TFAI ACTION: Switch to TFAI (Lower LOD, Cleaner Bg) BSTFA->Switch_TFAI High Noise? Check_Moisture ACTION: Dry Extract (Anhydrous Na2SO4) BSTFA->Check_Moisture Low Signal? Trypsin Using Trypsin? Check_Digest->Trypsin Check_SPE ACTION: Use MAX SPE (Remove Lipids) Check_Digest->Check_SPE Signal Suppression? Switch_Pronase ACTION: Switch to Pronase (Better Cleavage) Trypsin->Switch_Pronase

Part 4: Frequently Asked Questions (FAQs)

Q: Can I rely solely on Thiodiglycol (TDG) detection to prove exposure? A: No. TDG is not unique to sulfur mustard. It can be found at low levels (10–100 ng/mL) in the urine of non-exposed individuals due to dietary sources or other metabolic processes.

  • Expert Tip: To confirm exposure, you must detect TDG-Sulfoxide (oxidation product) or, ideally, the DNA adduct (N7-HETEG) or Albumin adduct . The presence of the adduct is definitive proof of exposure to an alkylating agent [4].

Q: My calibration curve for TDG is non-linear at low concentrations. Why? A: This is often due to active site adsorption in the GC liner. TDG and its derivatives can stick to active silanol groups in dirty liners.

  • Fix: Replace your liner with a deactivated, wool-packed liner. Trim 10cm from the front of your GC column (guard column) to remove non-volatile buildup.

Q: How stable are the samples? A:

  • Urine: TDG is relatively stable, but bacterial growth can alter the matrix. Freeze at -20°C.

  • Blood:[6][7][8] The Albumin adduct is stable for months at -20°C. However, free HD hydrolyzes immediately. Do not look for the parent agent in stored blood samples.

References

  • Comparison of Extraction Methods: Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. MDPI. Link (Note: Describes LLE efficiency principles applicable to polar metabolites).

  • Derivatization Sensitivity (TFAI vs BSTFA): Determination of mustard gas hydrolysis products thiodiglycol and thiodiglycol sulfoxide by gas chromatography-tandem mass spectrometry after trifluoroacetylation. PubMed. Link

  • Protein Adduct Analysis: Simplified Method for Quantifying Sulfur Mustard Adducts to Blood Proteins by Ultra-High Pressure Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry. PMC. Link

  • OPCW & General Analysis: Analytical Methods - Toxicological Profile for Sulfur Mustard. NCBI Bookshelf. Link

Sources

"optimization of continuous flow reactions for disulfide synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Continuous Flow Reactions for Disulfide Synthesis

Status: Active | Ticket Priority: High | Operator: Senior Application Scientist

Mission Statement

Welcome to the Advanced Flow Chemistry Support Center. This guide addresses the specific hydrodynamic and chemical challenges of synthesizing disulfide bonds (R-S-S-R') in continuous flow. Unlike batch reactors, where mixing and heat transfer are limiting factors, flow chemistry offers precise control over oxidation potential, preventing the common pitfalls of over-oxidation (to thiosulfinates/sulfones) and disulfide scrambling .[1]

Module 1: Reactor Configuration & Hydrodynamics

Q: Which reactor setup is optimal for gas-liquid (aerobic) vs. liquid-liquid oxidation?

A: The choice of reactor geometry dictates your mass transfer coefficient (


), which is the rate-limiting step in oxidative coupling.[1]
  • For Aerobic Oxidation (Gas-Liquid):

    • Recommended Setup: Tube-in-tube reactor or a standard coil reactor with a T-mixer to generate Taylor Flow (Slug Flow) .

    • Why: Slug flow creates internal recirculation within liquid segments, constantly renewing the gas-liquid interface. This maximizes oxygen saturation without requiring high pressure [1].

    • Hardware Requirement: Use a Mass Flow Controller (MFC) for the gas feed and a Back Pressure Regulator (BPR) set to >5 bar to increase gas solubility (Henry’s Law).[1]

  • For Chemical Oxidants (Liquid-Liquid, e.g., H₂O₂, Iodine):

    • Recommended Setup: Packed-bed reactor (if using solid oxidants/catalysts) or a static mixer chip (e.g., glass/SiC).[1]

    • Why: Rapid micromixing is essential to prevent localized hot-spots that lead to over-oxidation.

Q: How do I manage residence time distribution (RTD) to prevent "scrambling"?

A: Disulfide exchange (scrambling) occurs when the product disulfide reacts with unreacted thiol.[1] This is exacerbated by broad RTD (axial dispersion).[1]

  • Solution: Operate at high Reynolds numbers (Re > 100) or use pulsatile flow pumps to narrow the RTD.[1]

  • Metric: Aim for a Bodenstein number (Bo) > 50.[1]

Module 2: Chemical Optimization Strategy

Decision Matrix: Oxidant Selection

Select your oxidant based on substrate sensitivity and downstream tolerance.

Oxidant SystemPhaseSelectivityRisk ProfileRecommended Use Case
Iodine (cat.)[2][3] / O₂ Gas-LiqHighLowGeneral purpose; prevents over-oxidation [2].
H₂O₂ (aq) Liq-LiqMediumHigh (Over-oxidation)Cost-sensitive scale-up; requires precise stoichiometry.[1]
Visible Light / Eosin Y LiqVery HighLowBioconjugation; peptide staples [3].
Solid Phase Reagents Solid-LiqHighMedium (Clogging)Synthesis of unsymmetrical disulfides.[1]
Visual Workflow: Optimization Logic

The following diagram outlines the decision process for optimizing reaction conditions based on initial screening results.

OptimizationWorkflow Start Start: Thiol Substrate Screen1 Screen 1: Aerobic (I2 cat, O2) 70°C, 5 min Res. Time Start->Screen1 CheckYield Check Conversion & Purity Screen1->CheckYield Good Yield > 90% No Side Products CheckYield->Good Success OverOx Issue: Over-oxidation (Sulfones detected) CheckYield->OverOx Peak M+32 LowConv Issue: Low Conversion CheckYield->LowConv Start Material Scramble Issue: Scrambling (Homodimers in Hetero-synth) CheckYield->Scramble Mixed Products ReduceOx Action: Reduce O2 Pressure Or Switch to Photo-oxidation OverOx->ReduceOx IncreaseT Action: Increase Temp Or Add Base (e.g., DIPEA) LowConv->IncreaseT NarrowRTD Action: Increase Flow Rate (Reduce Axial Dispersion) Scramble->NarrowRTD ReduceOx->Screen1 IncreaseT->Screen1 NarrowRTD->Screen1

Figure 1: Decision tree for optimizing continuous flow disulfide bond formation based on LC-MS feedback.

Module 3: Troubleshooting Guide (FAQs)

Issue 1: Reactor Clogging (Solids/Precipitates)

Symptom: System pressure spikes (Delta P > 10 bar); flow rate fluctuations.[1] Root Cause:

  • Formation of insoluble disulfide aggregates (common with peptides).[1]

  • Precipitation of inorganic salts (e.g., if using NaI/Iron salts).[1] Corrective Actions:

  • Ultrasound Integration: Immerse the reactor coil in an ultrasonic bath. This breaks up nucleation sites and maintains suspension [4].

  • Solvent Switch: Use "Good Solvents" for the product, not just the reactant. For peptides, add 10-20% Trifluoroethanol (TFE) or HFIP to disrupt aggregation.[1]

  • Pulsatile Flow: Superimpose a vibrational frequency on the pump to mechanically disrupt wall adhesion.

Issue 2: Over-Oxidation (Thiosulfinates)

Symptom: LC-MS shows peaks at M+16 or M+32.[1] Root Cause: Localized excess of oxidant or "hot spots" in mixing. Corrective Actions:

  • Switch to Iodine Catalysis: Use catalytic Iodine (5 mol%) with O₂.[1] Iodine acts as a "soft" oxidant mediator, cycling between I₂ and HI, which is kinetically incapable of oxidizing the disulfide further to the sulfone under these conditions [2].

  • Quench Immediately: Install an inline quench (e.g., aqueous sodium thiosulfate) immediately after the reactor coil.[1]

Issue 3: Low Yield in Heterodimer Synthesis

Symptom: Statistical distribution (1:2:1) of homodimers vs. heterodimers. Root Cause: Thermodynamic equilibration (scrambling) due to slow kinetics or long residence time.[1] Corrective Actions:

  • Kinetic Control: Use a highly reactive "activating" group on one thiol (e.g., 2-pyridylsulfenyl or SIT-protection) [5].[1]

  • Sequential Injection: Do not mix thiols in the feed. React Thiol A with the oxidant to form an activated intermediate (e.g., sulfenyl halide), then inject Thiol B downstream.[1]

Standard Operating Procedure (SOP): Iodine-Catalyzed Aerobic Oxidation

Objective: Metal-free synthesis of disulfides using air/oxygen.

Materials:

  • Reactor: PFA Coil (10 mL volume).

  • Reagents: Thiol (0.3 M in EtOAc), Iodine (5 mol%).[1]

  • Gas: Oxygen (99.9%) via Mass Flow Controller.[1]

Protocol:

  • System Prep: Pressurize system to 5 bar using the BPR to ensure gas solubility.

  • Feed Preparation: Dissolve thiol and 5 mol% I₂ in EtOAc. Note: I₂ serves as the catalyst; O₂ is the terminal oxidant.

  • Flow Parameters:

    • Set Liquid Flow Rate: 1.0 mL/min.

    • Set Gas Flow Rate: 2.0 mL/min (Slug flow regime).

    • Temperature: Set reactor bath to 70°C.

  • Equilibration: Run system for 2 residence times (approx. 7 mins) before collection.

  • Monitoring: Observe the color change. The deep violet of Iodine should dissipate to a light yellow/colorless solution as HI is regenerated and oxidized.

  • Work-up: Collect output into a wash of 0.1 M HCl/aq to remove trace HI.

Visualizing the Troubleshooting Logic

TroubleshootingLogic Start Problem Detected Pressure High Backpressure Start->Pressure Purity Low Purity/Selectivity Start->Purity Salt Inorganic Salts? Pressure->Salt Peaks Impurity Type? Purity->Peaks Sonicate Solution: Ultrasonic Bath Salt->Sonicate Yes Solvent Solution: Add Co-solvent (TFE/Water) Salt->Solvent No (Product Precipitating) OverOx M+16/32 (Over-oxidation) Peaks->OverOx Homo Homodimers Peaks->Homo FixOx Solution: Lower Temp Switch to I2/O2 OverOx->FixOx FixHomo Solution: Use Activated Thiol (e.g., Pyridyl disulfide) Homo->FixHomo

Figure 2: Troubleshooting logic for common flow chemistry failure modes.

References

  • Efficient Synthesis of Symmetrical and Unsymmetrical Disulfides Using a Continuous Flow Method. ResearchGate.

  • Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations. MDPI. [1]

  • Photochemical metal-free aerobic oxidation of thiols to disulfides. Royal Society of Chemistry.

  • Unclogging the problems of flow chemistry. Chemistry World / RSC.

  • Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. CSIC.

Sources

Technical Support Center: Disulfide Bond Engineering & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Unit: Protein Chemistry & Bio-Therapeutics

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Mission Statement

Welcome to the Disulfide Engineering Support Hub. Non-native disulfide bond formation (scrambling) is the silent killer of yield and potency in biologics. It transforms active therapeutics into immunogenic aggregates. This guide is not a textbook; it is a field manual designed to troubleshoot, prevent, and correct oxidative misfolding in real-time.

Module 1: Upstream Prevention (Expression & Lysis)

The Core Problem: The bacterial cytoplasm is a reducing environment (high glutathione), preventing disulfide formation. When you lyse cells, you expose unfolded proteins to atmospheric oxygen and released oxidases, causing random, non-native cross-linking.

FAQ: Upstream Process

Q: Why is my protein aggregating immediately upon lysis? A: You likely triggered "oxidative shock." Upon cell wall disruption, the sudden exposure to oxygen causes free cysteines to snap together randomly before the protein can fold.

  • The Fix: You must maintain a reducing environment during lysis. Add 1–5 mM DTT or 0.5–1 mM TCEP to your lysis buffer. This keeps cysteines protonated (-SH) and prevents them from forming bonds until you control the environment.

  • Critical Note: If using IMAC (Ni-NTA) purification, avoid DTT as it reduces Nickel ions (turning the resin brown). Use TCEP (Tris(2-carboxyethyl)phosphine), which is compatible with metal affinity resins [1].[1]

Q: Should I use Periplasmic expression? A: Yes, if possible. The E. coli periplasm contains DsbA/DsbC isomerases that catalyze correct disulfide formation.

  • Troubleshooting: If periplasmic yields are low, consider strains like SHuffle (New England Biolabs) or Origami (Novagen), which carry mutations (trxB/gor) that allow disulfide formation in the cytoplasm [2].

Module 2: The "Oxido-Shuffling" Refolding System

(For Inclusion Bodies and Misfolded Aggregates)

The Core Directive: You cannot force a disulfide bond; you must allow the protein to "breathe" until it finds its thermodynamic minimum. This requires a Redox Shuffling Buffer .

Standard Operating Procedure: Pulse Renaturation

Do not dump your denatured protein into refolding buffer. It will aggregate.

Phase 1: Solubilization (The Reset) Dissolve inclusion bodies in a buffer that completely denatures the protein and breaks all existing disulfides.

  • Buffer: 6M Guanidine-HCl (or 8M Urea), 50 mM Tris (pH 8.0), 10 mM DTT .

  • Time: 1–2 hours at RT.

  • Why: You need a "blank slate."

Phase 2: The Refolding Matrix (The Cure) Prepare a refolding buffer that promotes folding (Arginine) and allows bond switching (GSH/GSSG).

ComponentConcentrationFunction
L-Arginine 0.4 – 1.0 M"Chemical Chaperone" – suppresses hydrophobic aggregation [3].
GSH (Reduced) 1 – 3 mMBreaks non-native bonds (nucleophilic attack).
GSSG (Oxidized) 0.1 – 0.3 mMForms new bonds.
Ratio 10:1 (GSH:GSSG) CRITICAL: A high ratio of reduced glutathione is required to keep the "shuffling" active. If the ratio is 1:1, bonds lock too fast (trapping misfolds) [4].
pH 8.0 – 8.5Thiol-disulfide exchange requires the thiolate anion (S-), which forms at alkaline pH.

Phase 3: Pulse Feed Add the solubilized protein to the refolding buffer in pulses (e.g., 10% of final volume every hour).

  • Logic: Keeps the concentration of unfolded intermediates low, preventing them from colliding and aggregating.

Visual Workflow: The Refolding Funnel

RefoldingWorkflow InclusionBody Inclusion Body (Aggregated) Denatured Fully Denatured (Reduced -SH) InclusionBody->Denatured 6M GdnHCl + DTT (Solubilization) Intermediate Molten Globule (Folding Intermediate) Denatured->Intermediate Rapid Dilution (L-Arginine) Misfolded Non-Native Disulfide (Kinetic Trap) Intermediate->Misfolded Oxidation w/o Shuffling Native Native Structure (Correct S-S) Intermediate->Native Correct Folding Misfolded->Intermediate GSH Attack (Shuffling) Misfolded->Native Isomerization

Figure 1: The mechanism of oxidative refolding. Note that "Misfolded" states are not dead ends; the GSH/GSSG redox couple allows them to revert to intermediates and try again.

Module 3: Antibody Therapeutics (IgG)

The Core Problem: Monoclonal antibodies (mAbs) are susceptible to "disulfide scrambling" during Protein A elution because the low pH (3.0–3.5) protonates histidines, destabilizing the CH2/CH3 domains and exposing buried disulfides.

Troubleshooting Guide: IgG Scrambling

Symptom: "Low Molecular Weight" (LMW) species or aggregates seen on non-reducing SDS-PAGE after Protein A. Cause: Acid-mediated scrambling. At pH < 3.5, the native inter-chain bonds can break and re-form intra-chain (or vice versa).

Protocol: The Neutralization Trap

  • Pre-load Collection Tubes: Do not elute into an empty tube. Add 1M Tris-HCl (pH 9.0) to the collection vessel (approx. 5-10% of elution volume).

  • Target pH: Ensure the final pool pH snaps immediately to pH 6.0–7.0 .

  • Alternative: Use Arginine-based elution buffers (pH 4.0–4.5) instead of Citrate/Glycine (pH 3.0) if the antibody is acid-sensitive.

Module 4: Analytical Verification

How do you know if you have non-native bonds?

Method A: The Ellman’s Reagent Test (Quick Screen)

Use DTNB (Ellman's Reagent) to quantify free sulfhydryls.

  • Logic: If your protein has 4 cysteines (2 S-S bonds) and the assay detects 0 free thiols, you have 100% bond formation. If it detects 2 free thiols, you have incomplete oxidation.

  • Target: < 0.1 moles free -SH per mole of protein (for fully oxidized targets).

Method B: Differential Alkylation & Mass Spec (Definitive)

To map where the bonds are, you must prevent "scrambling during digestion."

Protocol:

  • Trapping (Low pH): Quench the reaction with acid (pH 2) to protonate free thiols.

  • Alkylation 1 (Free Thiols): Add NEM (N-ethylmaleimide) . NEM reacts rapidly at lower pH and is irreversible. Avoid Iodoacetamide (IAM) for this step as it is slower and can induce scrambling. [5]

  • Reduction: Add DTT/TCEP to break existing S-S bonds.

  • Alkylation 2 (Bonded Cysteines): Add a heavy-isotope alkylating agent (or a different mass tag like Vinylpyridine).

  • MS Analysis: Cysteines with Tag 1 were free; Cysteines with Tag 2 were bonded.

Visual Workflow: Analytical Decision Tree

AnalysisTree Sample Refolded Protein Sample Ellman Ellman's Assay (DTNB) Sample->Ellman ResultFree Free Thiols Detected? Ellman->ResultFree Incomplete Incomplete Oxidation Action: Increase GSSG or Air Ox ResultFree->Incomplete Yes (>0.1 mol/mol) Complete No Free Thiols (Bonds Formed) ResultFree->Complete No RP_HPLC RP-HPLC / Activity Assay (Native usually elutes earlier) Complete->RP_HPLC CheckNative Is it Native? Scrambled Scrambled Isomer (Wrong S-S connections) CheckNative->Scrambled Inactive/Wrong RT Success Native Protein CheckNative->Success Active/Correct RT RP_HPLC->CheckNative

Figure 2: Decision matrix for validating disulfide fidelity. Note that lack of free thiols does not guarantee native structure (scrambled isomers also have no free thiols).

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Precipitation during refolding Protein concentration too high.Use Pulse Renaturation (add protein in aliquots). Keep final conc < 0.5 mg/mL.
Precipitation during refolding Hydrophobic aggregation.Add 0.5M L-Arginine to refolding buffer.
High "Free Thiol" count Redox potential too reducing.Increase GSSG concentration (shift ratio from 10:1 to 5:1).
Monomer is inactive (Scrambled) Redox potential too oxidizing.Increase GSH concentration (shift ratio to 10:1) to allow bond breaking/reshuffling.[2]
Brown Ni-NTA column DTT reducing the Nickel.Switch to TCEP (0.5 mM) or β-ME (if compatible).
Scrambling during MS prep Thiol-disulfide exchange during digestion.Use NEM for alkylation; digest at pH 6.5–7.0 instead of pH 8.0.

References

  • Getz, E. B., et al. (1999). "A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry." Analytical Biochemistry, 273(1), 73-80. Link

  • Lobstein, J., et al. (2012). "SHuffle, a novel Escherichia coli protein expression strain capable of correctly folding disulfide bonded proteins in its cytoplasm." Microbial Cell Factories, 11, 56. Link

  • Tsumoto, K., et al. (2004). "Practical considerations in refolding proteins from inclusion bodies." Protein Expression and Purification, 36(1), 1-11. Link

  • Clark, E. D. (2001). "Protein refolding for industrial processes." Current Opinion in Biotechnology, 12(2), 202-207. Link

  • Wang, Y. J., et al. (2011). "Alkylation of thiols: A reliable method for preventing disulfide scrambling during protein analysis." Analytical Chemistry. (General reference to NEM superiority in scrambling prevention). Link

Sources

Technical Support Center: Sulfur Mustard (HD) Extraction & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining Extraction Methods for Sulfur Mustard from Complex Matrices Ticket ID: HD-EXT-001 Status: Open Analyst: Senior Application Scientist

CRITICAL SAFETY WARNING

STOP. Sulfur mustard (Bis(2-chloroethyl) sulfide) is a Schedule 1 Chemical Warfare Agent (CWA) under the Chemical Weapons Convention (CWC).

  • Containment: All procedures must be performed in a certified fume hood with appropriate filtration (charcoal/HEPA) or a glovebox.

  • Decontamination: Have 10% bleach or Sandia Decon Foam immediately available.[1]

  • Legal: Ensure your facility possesses the requisite OPCW or national authority licenses before handling authentic standards.[1]

Module 1: Environmental Matrices (Soil, Sediment, Water)[2]

Context: Environmental extraction of HD is a race against hydrolysis.[1] In aqueous environments, HD hydrolyzes to thiodiglycol (TDG) with a half-life of ~8.5 minutes at 25°C [1].[2] However, in soil, HD can persist for years due to encapsulation in polymer-like oligomers or adsorption into clay matrices.[1]

Q: I am getting <40% recovery of HD from clay-rich soil using standard dichloromethane (DCM) extraction. How can I refine this?

A: Clay soils possess active sites that strongly adsorb polarizable molecules like HD.[1] Standard shaking or Soxhlet extraction often fails to overcome this binding energy.[1]

Refined Protocol: Ultrasonic-Assisted Solvent Extraction (UASE) To release "sequestered" HD, you must disrupt the soil lattice physically and chemically.[1]

  • Desiccation: If the soil is wet, add anhydrous sodium sulfate (

    
    ) in a 3:1 ratio (Sulfate:Soil) to bind free water.[1] Reasoning: Water creates a hydration shell that blocks non-polar solvents.
    
  • Solvent Modification: Do not use pure DCM. Use DCM:Acetone (9:1 v/v) .

    • Mechanism:[1][3] Acetone acts as a polar modifier, wetting the clay surface and displacing HD from adsorption sites, allowing the DCM to solvate it.[1]

  • Energy Input: Sonicate the sample for 10 minutes (pulsed mode: 30s ON, 10s OFF) to prevent solvent heating. Caution: Heat accelerates hydrolysis/degradation.

  • Centrifugation: Centrifuge at 3000 rpm for 5 min. Filter supernatant through a PTFE (Teflon) filter. Avoid Nylon filters as they may bind HD.

Q: How do I choose between Liquid-Liquid Extraction (LLE) and Solid Phase Microextraction (SPME) for water samples?

A: Use the Concentration vs. Matrix Decision Matrix below. SPME is superior for trace detection (ppb levels) and "dirty" water, while LLE is robust for high concentrations (>ppm).

ExtractionDecision Start Water Sample Analysis Conc Est. Concentration? Start->Conc Trace Trace (<100 ppb) Conc->Trace High High (>1 ppm) Conc->High Matrix Matrix Complexity Trace->Matrix LLE LLE (DCM or Hexane) High->LLE Clean Clean (Tap/River) Matrix->Clean Dirty Dirty (Sludge/Sea) Matrix->Dirty SPME Headspace SPME (Polyacrylate Fiber) Clean->SPME Dirty->SPME Avoids emulsions\nHigh Sensitivity Avoids emulsions High Sensitivity SPME->Avoids emulsions\nHigh Sensitivity prone to emulsions\nSolvent waste prone to emulsions Solvent waste LLE->prone to emulsions\nSolvent waste

Figure 1: Decision matrix for selecting extraction methodology based on sample concentration and matrix complexity.

Module 2: Biological Matrices (Urine, Plasma)

Context: In biological systems, intact HD is rarely found unless the sample is taken minutes after exposure.[1] You are primarily extracting the hydrolysis metabolite Thiodiglycol (TDG) or its conjugates.[1]

Q: My GC-MS background is too high when analyzing TDG from urine. How do I clean up the matrix?

A: Urine contains urea, salts, and proteins that interfere with derivatization.[1] Direct LLE is insufficient.[1] You must use Solid Phase Extraction (SPE) with specific wash steps.

Refined Protocol: SPE for TDG in Urine Reference Method: Modified from OPCW Bio-Medical Proficiency Tests [2]

StepParameterTechnical Rationale
Conditioning 3 mL MeOH, then 3 mL WaterActivates sorbent ligands.[1]
Loading 1 mL Urine (acidified to pH 3)Acidification prevents ionization of organic acids, keeping them on the column.[1]
Wash 1 2 mL WaterRemoves salts and urea (highly polar).
Wash 2 2 mL HexaneCritical: Removes non-polar lipids that ruin GC columns.[1] TDG remains on the column.[1]
Elution 2 mL Ethyl Acetate containing 5% MethanolElutes the moderately polar TDG.[1]
Evaporation

stream at 40°C to dryness
Prepares sample for derivatization (Must be bone dry).
Q: I am seeing "tailing" peaks for TDG. Is my column failing?

A: Likely not. TDG has two hydroxyl groups (-OH) that hydrogen bond with active sites in the injector port and column. You must derivatize TDG to analyze it effectively.

  • Issue: Incomplete derivatization causes tailing.

  • Solution: Switch from BSTFA to TFAI (1-(trifluoroacetyl)imidazole) .[4][5][6]

Why TFAI?

  • Moisture Tolerance: Silylating agents (BSTFA) hydrolyze instantly if any water remains from the extraction.[1] TFAI is more robust.[1][6]

  • Speed: TFAI reacts in 5 mins at 60°C; BSTFA often requires 30-60 mins.[1]

  • Background: TFAI produces fewer artifacts in the chromatogram compared to silylation reagents [3].[1][6]

Module 3: Instrumental Analysis & Troubleshooting
Q: How do I distinguish between background sulfur interference and actual HD/TDG?

A: In complex matrices (e.g., onion fields, sewage), sulfur backgrounds are high.[1]

  • SIM Mode: Do not run Full Scan. Use Selected Ion Monitoring (SIM).

    • HD Targets: m/z 109, 111, 158.

    • TDG-TFAI Targets: m/z 201, 229.

  • Ratio Validation: The ratio of m/z 109/111 (isotopic abundance of

    
    ) must be ~3:1 . If it deviates >20%, it is an interference, not HD.[1]
    
Q: Workflow for Derivatization Failure Analysis

If your internal standard (e.g., deuterated TDG) recovery is low, follow this logic path:

DerivFail Start Low TDG Recovery CheckWater Is sample completely dry? Start->CheckWater DryNo No / Unsure CheckWater->DryNo DryYes Yes CheckWater->DryYes Action1 Re-evaporate with Azeotropic Toluene DryNo->Action1 CheckReagent Check Derivatizing Agent DryYes->CheckReagent BSTFA Using BSTFA? CheckReagent->BSTFA TFAI Using TFAI? CheckReagent->TFAI Switch Switch to TFAI (Less moisture sensitive) BSTFA->Switch CheckTemp Check Reaction Temp (Must be >60°C) TFAI->CheckTemp

Figure 2: Troubleshooting workflow for derivatization failures in TDG analysis.

References
  • National Research Council (US). (1999). Guidelines for Chemical Warfare Agents in Military Field Drinking Water. National Academies Press.[1] [Link]1]

  • Organization for the Prohibition of Chemical Weapons (OPCW). (2016).[1][7] Recommended Operating Procedures for Analysis in the Verification of Chemical Disarmament. OPCW Quality Documents. [Link]1]

  • Hanafi, M., et al. (2014).[1] Determination of Mustard Gas Hydrolysis Products Thiodiglycol and Thiodiglycol Sulfoxide by Gas Chromatography-Tandem Mass Spectrometry after Trifluoroacetylation.[1][4][5][6] Analytical Chemistry, 86(10). [Link]1]

  • Black, R.M., & Read, R.W. (1995).[1] Biological fate of sulfur mustard, 1,1'-thiobis(2-chloroethane): Isolation and identification of urinary metabolites following intraperitoneal administration to rat. Xenobiotica, 25(2), 167-173.[1] [Link]1]

  • Hook, G.L., et al. (2003).[1] Application of headspace solid-phase microextraction and gas chromatography-mass spectrometry for detection of the chemical warfare agent bis(2-chloroethyl) sulfide in soil. Journal of Chromatography A, 992(1-2), 1-9.[1] [Link]1]

Sources

"troubleshooting guide for reactions involving hindered disulfide bonds"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a dynamic Technical Support Center interface. It prioritizes the "Why" and "How" of troubleshooting, moving beyond generic protocols to address the specific physicochemical barriers of hindered disulfide bonds.

Topic: Troubleshooting Reactions Involving Hindered Disulfide Bonds

Status: Online | Agent: Senior Application Scientist (Ph.D.)

Welcome to the Disulfide Chemistry Support Hub. If you are here, you are likely facing one of two scenarios: either your reducing agent is failing to cleave a target bond, or your analytical method is reporting "0% reduction" despite your aggressive treatment.

Hindered disulfide bonds—whether "chemically hindered" by bulky neighboring groups (e.g., penicillamine derivatives) or "physically buried" within a protein's hydrophobic core—do not obey standard kinetic rules. They require a tailored approach that accounts for steric access and activation energy.

Module 1: The Reduction Refusal (Cleavage Issues)

User Query: "I've treated my protein with 5mM TCEP for 1 hour, but the disulfide bond is still intact. TCEP is supposed to be the 'stronger' reductant. What is happening?"

Scientist Response: You are falling into the "Potency Trap." While TCEP (Tris(2-carboxyethyl)phosphine) is thermodynamically powerful and irreversible, it is kinetically handicapped in specific contexts due to its size and charge.

The Root Cause: Steric Exclusion Disulfide reduction follows an


 reaction mechanism .[1] This requires the nucleophilic atom (phosphorus in TCEP, sulfur in DTT) to attack the disulfide bond at a precise 

angle relative to the leaving sulfur atom.
  • The Problem: TCEP is bulky. If your disulfide is flanked by methyl groups (chemical hindrance) or buried in a rigid protein pocket (physical hindrance), TCEP literally cannot fit into the "attack channel" to achieve that

    
     geometry.
    
  • The Fix: You need a smaller nucleophile or higher energy.

Troubleshooting Protocol: The "Steric Bypass" Workflow

Use this decision matrix to select the correct reagent based on hindrance type.

ReducingAgentSelection Start Start: Disulfide Bond Resistant to TCEP IsBuried Is the bond buried in the protein core? Start->IsBuried IsChemHindered Is it a surface bond with bulky groups (e.g., gem-dimethyl)? IsBuried->IsChemHindered No Denature REQUIRED: Unfolding Step Add 6M Guanidine-HCl or 8M Urea IsBuried->Denature Yes IsChemHindered->Start No (Re-evaluate target) SmallNuc Switch to DTT or BME (Smaller Nucleophiles) IsChemHindered->SmallNuc Yes Heat Apply Heat (45-60°C) To increase 'breathing' of the pocket Denature->Heat Success Successful Reduction Heat->Success HighpH Increase pH to 8.5 - 9.0 (DTT requires thiolate anion) SmallNuc->HighpH HighpH->Success

Figure 1: Decision tree for selecting a reduction strategy based on the nature of the steric hindrance.

Module 2: The "Nuclear Option" (Buried Disulfides)

User Query: "My protein precipitates if I use DTT at high pH, but TCEP doesn't work. The bond is buried.[2] How do I reduce it without destroying the sample?"

Scientist Response: Buried disulfides stabilize the protein core. Reducing them often triggers global unfolding and subsequent aggregation (precipitation) because the hydrophobic core is exposed to water. You are likely seeing aggregation because the reduction is working, or partially working.

The Solution: Simultaneous Denaturation and Reduction You must prevent the "refolding/misfolding" trap by keeping the protein solubilized during the reduction.

Protocol: High-Stringency Reduction (The "Nuclear Option")

Prerequisites:

  • Reagent: DTT (Dithiothreitol) is preferred here because its small size allows it to penetrate the loosening core faster than TCEP.

  • Buffer: 6M Guanidine-HCl (GdnHCl) is superior to Urea (Urea can carbamylate proteins at high heat).

Step-by-Step:

  • Preparation: Prepare a buffer of 6M Guanidine-HCl, 50mM Tris-HCl, 10mM EDTA, pH 8.0 .

    • Why EDTA? It chelates divalent metals that catalyze air oxidation of DTT.

  • Add Reductant: Add solid DTT to a final concentration of 20-50 mM .

    • Why so high? You need to drive the equilibrium far to the right (

      
       ~ 
      
      
      
      favoring oxidized DTT).
  • The Heat Pulse: Incubate at 56°C for 30-45 minutes under Nitrogen or Argon gas.

    • Why 56°C? This is the "sweet spot" where most protein domains unfold enough to expose buried cysteines without causing irreversible chemical degradation of the peptide backbone.

  • Quenching (Critical): If you are analyzing by MS, lower the pH to 2-3 immediately to stop disulfide scrambling. If labeling, proceed immediately to alkylation (e.g., iodoacetamide) while still denatured.

Module 3: Analytical Ambiguity (The "Ellman's Lie")

User Query: "I performed the 'Nuclear Option' reduction. Mass Spec suggests the bond is broken (mass shift), but Ellman's Reagent (DTNB) shows 0 free thiols. Who is lying?"

Scientist Response: The Mass Spec is likely correct. Ellman's Reagent is lying to you.

The Mechanism of Failure: Ellman's reagent (DTNB) works via disulfide exchange. It must attack your free thiol to release the yellow TNB anion.

  • The Catch: DTNB is a bulky, double-ringed molecule. If your newly reduced thiol is sterically hindered (e.g., flanked by gem-dimethyl groups or in a cleft), DTNB cannot reach it to react. You have a "cryptic thiol."

Data Comparison: Choosing the Right Assay
FeatureEllman's Reagent (DTNB)4-DPS (4,4'-dithiodipyridine)Mass Spectrometry (LC-MS)
Detection Mode Absorbance (412 nm)Absorbance (324 nm)Mass Shift (+2 Da per bond)
Steric Sensitivity High (Fails with hindered thiols)Low (Smaller molecule)None (Direct detection)
pH Requirement pH 7.5 - 8.0pH 3.0 - 8.0Acidic (compatible with LC)
Use Case Routine, surface thiolsHindered/Cryptic thiols Definitive verification
Troubleshooting Protocol: The 4-DPS Assay

If Ellman's fails, switch to 4-DPS. It is smaller, uncharged, and works at lower pH.

  • Prepare Reagent: 2 mM 4-DPS in methanol.

  • Reaction: Mix 50 µL sample + 50 µL 4-DPS + Buffer (pH can be neutral or acidic).

  • Read: Measure absorbance at 324 nm .

  • Calculate: Use extinction coefficient

    
    .
    

Module 4: Mechanism Visualization

Understanding the geometry of the attack explains why "more reagent" doesn't always solve the problem.

StericHindrance cluster_0 Standard Disulfide Attack (Successful) cluster_1 Hindered Disulfide Attack (Failed) Nuc1 Nucleophile (DTT/TCEP) S1 S Nuc1->S1 180° Attack Angle (Unobstructed) S2 S S1->S2 Nuc2 Nucleophile (TCEP) Blocker1 Bulky Group (Methyl/Protein) Nuc2->Blocker1 Steric Clash (Attack Blocked) S3 S S4 S S3->S4

Figure 2: Mechanistic comparison of accessible vs. hindered disulfide attack trajectories. The steric blockers prevent the nucleophile from achieving the necessary linear alignment.

FAQ: Quick Troubleshooting

Q: Can I use 2-Mercaptoethanol (BME) instead of DTT? A: Yes, and for hindered bonds, BME is sometimes better because it is smaller than DTT. However, BME is a mono-thiol, meaning the equilibrium is less favorable. You must use a massive excess (100-1000x) of BME to drive the reaction to completion.

Q: I need to label the thiol after reduction. TCEP interferes with maleimides.[2] What do I do? A: This is a common myth. TCEP does not react with maleimides rapidly, but it can interfere over time. However, if you have a hindered bond, you likely used high TCEP. You must remove it.

  • Solution: Use a spin column or dialysis to remove TCEP. Alternatively, use solid-phase TCEP (immobilized on beads). You can heat the beads with your protein, then spin them out, leaving pure reduced protein.

Q: Why do you recommend acidic pH for Mass Spec quenching? A: At pH > 7, free thiols can attack remaining disulfide bonds (disulfide scrambling). At pH < 4, the thiolate anion (


) becomes protonated (

), which is not nucleophilic. This "freezes" the reduction state for analysis.
References
  • Whitesides, G. M., et al. (1977). "Rates of Thiol-Disulfide Interchange Reactions between Mono- and Dithiols and Ellman's Reagent." Journal of Organic Chemistry. Link

  • Burns, J. A., et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." Journal of Organic Chemistry. Link

  • Winther, J. R., & Thorpe, C. (2014). "Quantification of Thiols and Disulfides." Biochimica et Biophysica Acta (BBA) - General Subjects. Link

  • Thermo Fisher Scientific. "Ellman’s Reagent (DTNB) User Guide." Link

  • Nagy, P. (2013). "Kinetics and Mechanisms of Thiol–Disulfide Exchange." Antioxidants & Redox Signaling. Link

Sources

Technical Support Center: HD (Sulfur Mustard) Alkylation Dynamics & Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent Focus: Sulfur Mustard (HD), 2-CEES (Simulant) Context: Toxicology, Decontamination Kinetics, and Medical Countermeasure (Scavenger) Research[1][2]

⚠️ CRITICAL SAFETY WARNING ⚠️

READ BEFORE PROCEEDING: Sulfur Mustard (Bis(2-chloroethyl) sulfide) is a Schedule 1 Chemical Warfare Agent (CWA) under the Chemical Weapons Convention (CWC).[1][3]

  • Legal: Possession and use are strictly regulated by the OPCW and national authorities (e.g., CDC/CDC Select Agent Program in the US).[2]

  • Health: HD is a potent vesicant, alkylating agent, and carcinogen.[2] It causes delayed, irreversible damage to DNA and proteins.[2]

  • Engineering Controls: All procedures described below must be performed in a certified chemical fume hood with appropriate filtration or a glovebox under negative pressure.

  • Simulants: Whenever possible, optimization should be performed using 2-CEES (Half-Mustard) before transitioning to live agent studies.

PART 1: THE MECHANISTIC CORE (The "Why")[1][3]

To optimize alkylation, you must understand that HD does not react directly via a simple


 mechanism.[2] It follows an internal 

-type pathway involving a cyclic intermediate.[1][2][3][4][5]

The Rate-Limiting Step: The reaction rate is governed by the formation of the episulfonium ion (cyclic ethylene sulfonium).[1][2][3] This three-membered ring is highly strained and positively charged, making it an aggressive electrophile.[1][2]

  • Implication for Optimization: Increasing the concentration of your nucleophile (target) will not significantly increase the rate of HD consumption (since

    
     is unimolecular).[1] However, it will increase the ratio of Alkylation vs. Hydrolysis.[2]
    

The Competitor: Hydrolysis Water acts as a "hard" nucleophile.[2][3] In aqueous media, water competes with your target for the episulfonium ion.[2]

  • Path A (Desired): Episulfonium + Target Nucleophile

    
     Alkylated Adduct.[1][2][3]
    
  • Path B (Parasitic): Episulfonium +

    
    
    
    
    
    Thiodiglycol + HCl.[1][3]
Reaction Pathway Diagram[1][2][6]

HD_Reaction_Pathway HD Sulfur Mustard (HD) (Lipophilic) Episulfonium Episulfonium Ion (Reactive Intermediate) HD->Episulfonium Rate Limiting Step (-Cl-) Water H2O (Hydrolysis) Episulfonium->Water Path B: Competition Adduct Alkylated Product (Desired) Episulfonium->Adduct Path A: Nucleophilic Attack Target Target Nucleophile (DNA/Protein/Scavenger) Target->Adduct Thiodiglycol Thiodiglycol + HCl (Waste) Water->Thiodiglycol

Figure 1: The bifurcation of the HD reaction pathway.[1][2] Optimization relies on maximizing Path A over Path B.[2]

PART 2: TROUBLESHOOTING & OPTIMIZATION (FAQs)
Q1: My alkylation yield is low, and I see high amounts of thiodiglycol. How do I fix this?

Diagnosis: Hydrolysis is dominating the kinetics.[2][3] Solution:

  • Increase Nucleophile Concentration: Since the episulfonium formation is rate-limiting, a higher concentration of the target nucleophile increases the probability that the ion collides with the target instead of water.[2][3]

  • Organic Co-solvents: HD has poor solubility in water (

    
    ).[1][2][3] If your target is soluble in organic solvents, use aprotic polar solvents like Acetonitrile (ACN)  or DMSO .[1][2] This reduces water activity.[2][3]
    
    • Warning: DMSO can sometimes act as a scavenger itself (oxidizing to DMSO-sulfone), though less reactive than thiols.[1][2] ACN is preferred for kinetic studies.[2][3]

  • Surfactants: If reacting in aqueous media, use micelles (e.g., SDS) to solubilize HD and bring it into closer contact with hydrophobic targets.[2]

Q2: What buffer system should I use?

Diagnosis: Buffer interference.[2][3] Guidance:

  • Avoid Tris: Tris(hydroxymethyl)aminomethane contains a primary amine.[1][2][3] HD will alkylate the buffer instead of your target.[2][3]

  • Recommended: Use Phosphate Buffer (PB) or HEPES .[1][2][3] These are sterically hindered or less nucleophilic toward the episulfonium ion.[2][3]

  • pH Optimization: Maintain pH 7.2–7.4.

    • Acidic pH (< 6): Protonates DNA bases (e.g., Guanine N7), making them less nucleophilic.[1][2]

    • Basic pH (> 8): Increases the concentration of hydroxide (

      
      ), which is a potent nucleophile and will accelerate hydrolysis.[1][2]
      
Q3: How does temperature affect the reaction profile?

Insight:

  • Reaction Rate: Follows Arrhenius behavior.[2][3] Increasing temp from 25°C to 37°C significantly speeds up episulfonium formation.[2][3]

  • Selectivity: Higher temperatures generally favor hydrolysis (higher entropy).[1][2][3]

  • Recommendation: For maximum yield of a specific adduct (e.g., for synthesizing standards), run the reaction at lower temperatures (4°C to 25°C) for a longer time. For physiological simulation, strict 37°C is required.[2]

Q4: Can I use 2-CEES data to predict HD behavior?

Answer: Qualitatively, yes. Quantitatively, no.

FeatureSulfur Mustard (HD)2-CEES (Half-Mustard)
Reactive Sites Bifunctional (Cross-linking capable)Monofunctional (No cross-linking)
Reactivity Slower (Inductive effect of 2nd Cl)Faster (More electron density on S)
Solubility Very LowModerate
Use Case Cross-linking studies, ToxicityScavenger screening, Kinetic models
PART 3: OPTIMIZED PROTOCOLS
Protocol A: In Vitro DNA Alkylation Assay

Objective: To generate N7-HETE-Gua adducts for mass spec calibration.

  • Preparation:

    • Dissolve Calf Thymus DNA (1 mg/mL) in 50 mM Ammonium Bicarbonate (pH 7.4). Note: Volatile buffer chosen for LC-MS compatibility.

    • Prepare HD (or 2-CEES) stock in pure Acetonitrile (Caution: HD penetrates gloves; use double nitrile + laminate).[1][3]

  • Reaction:

    • Add HD stock to DNA solution to achieve a final solvent concentration of <5% ACN.[2][3]

    • Ratio: Target a molar excess of HD (e.g., 1:10 DNA bp:HD) if maximal modification is desired, or 1:0.1 for physiological simulation.

  • Incubation:

    • Incubate at 37°C for 24 hours in a sealed, dark glass vial (prevent photolysis and evaporation).

  • Quenching (Critical):

    • Do not just dump down the drain.[2][3] Add 10% Sodium Thiosulfate to quench unreacted episulfonium ions.[2][3]

  • Analysis:

    • Precipitate DNA (Ethanol/NaOAc), hydrolyze (formic acid/heat), and analyze via LC-MS/MS for N7-guanine adducts.[1][2]

Protocol B: High-Throughput Scavenger Screening

Objective: To identify compounds that react with HD faster than water.[1][2][3]

Workflow Diagram:

Scavenger_Screen Start Candidate Library (Thiols, Oximes) Competition Competition Phase (Scavenger vs. Water) Start->Competition Simulant Add 2-CEES (Simulant) Simulant->Competition Condition Buffer: PBS pH 7.4 Temp: 37°C Condition->Competition Measure Measure Residual 2-CEES (GC-MS or Ellman's Reagent) Competition->Measure Result Calculate Competition Factor (k_scavenger / k_hydrolysis) Measure->Result

Figure 2: Screening workflow for nucleophilic scavengers. Note the use of 2-CEES for initial safety screening.

Key Optimization Metric: The effectiveness of a scavenger is defined by the Competition Factor (CF) :



To optimize, you need a "soft" nucleophile (high Swain-Scott constant, 

).[1][2] Thiols (

) generally have

, while water has

.[1][2]
PART 4: REFERENCES
  • Mechanism of Alkylation:

    • Source: Somani, S. M., & Romano, J. A. (2001).[1][2] Chemical Warfare Agents: Toxicity at Low Levels. CRC Press.[2][3]

    • Key Concept: First-order kinetics of episulfonium formation.[1][2][3]

    • [1][3]

  • DNA Adduct Formation:

    • Source: Fidder, A., et al. (1994).[1][2] "N7-(2-hydroxyethylthioethyl)guanine: a novel urinary metabolite of sulfur mustard in man."[1][2][3] Archives of Toxicology.

    • Key Concept: Identification of N7-guanine as the primary biological target.[1][2][3]

    • [1][3]

  • Hydrolysis Kinetics:

    • Source: Bartlett, P. D., & Swain, C. G. (1949).[1][2] "The Rate of Hydrolysis of Mustard Gas." Journal of the American Chemical Society.[2][3]

    • Key Concept: Inhibition of hydrolysis by chloride ions (Common Ion Effect).[1][2]

    • [1][3]

  • Scavenger Chemistry:

    • Source: Smith, W. J., et al. (1995).[1][2] "Sulfur Mustard: Its Fundamental Chemistry and Toxicology." Journal of Applied Toxicology.

    • Key Concept: Nucleophilic competition and scavenger design.[2][3]

    • [1][3]

  • 2-CEES as Simulant:

    • Source: Gatchie, L., et al. (2018).[1][2] "Reaction Kinetics of Sulfur Mustard and Its Analogues." Chemical Research in Toxicology.

    • Key Concept: Comparative kinetics between HD and 2-CEES.[1][2][3]

    • [1][3]

Sources

"strategies to reduce interferences in mass spectrometric analysis of mustard agents"

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Warfare Agent (CWA) Analytics Status: Operational Current Protocol Version: 2026.1 (Aligned with OPCW & NIOSH Standards)

🟢 System Overview & Operational Context

Welcome to the CWA Analytical Support Center. You are likely here because your mass spectrometric data for Sulfur Mustard (HD) or Nitrogen Mustards (HN-1, HN-2, HN-3) is showing inconsistencies.

The Core Challenge: Mustard agents are highly reactive alkylating agents. In environmental matrices (soil), they face interference from naturally occurring hydrocarbons. In biological matrices (urine/blood), they rapidly hydrolyze into Thiodiglycol (TDG) or conjugate with glutathione (beta-lyase pathway).

False Positives/Negatives are unacceptable. This guide prioritizes interference rejection through three strategies:

  • Selective Extraction: Removing the matrix before it hits the column.

  • Derivatization Optimization: Stabilizing polar metabolites for GC-MS.

  • Ionization Specificity: Using NICI or MRM to see through the noise.

📂 Knowledge Base: Critical Workflows

Module 1: Environmental Analysis (Soil/Sediment)

Primary Interference: Hydrocarbons and organic matter masking the HD signal.

ParameterStandard Protocol (GC-EI-MS)Interference-Reduction Protocol (GC-NICI-MS)
Extraction Solvent Extraction (DCM/Hexane)Headspace-Trap or Pressurized Liquid Extraction (PLE)
Cleanup None or simple filtrationSilica Gel SPE (removes polar interferences)
Ionization Electron Impact (EI) - 70 eVNegative Ion Chemical Ionization (NICI)
Limit of Detection ~10–50 ng/g< 1 ng/g (High Selectivity)

The Logic: Soil extracts are "dirty." EI fragmentation produces generic hydrocarbon ions that overlap with HD's fragmentation pattern (m/z 109, 158). NICI, using a reagent gas like methane or ammonia, is "softer" and highly selective for electronegative atoms (Chlorine/Sulfur), effectively making the hydrocarbon background invisible.

Module 2: Biological Analysis (Urine/Plasma)

Primary Interference: Protein precipitation, salts, and endogenous Thiodiglycol (TDG).

Critical Distinction:

  • TDG: The primary hydrolysis product.[1] Problem: It can exist at low levels in non-exposed individuals.

  • Beta-Lyase Metabolites: (e.g., 1,1'-sulfonylbis[2-(methylsulfinyl)ethane] or SBMSE).[2][3] Benefit: Specific to mustard exposure; no natural background.

🔧 Troubleshooting Tickets (Q&A)

Ticket #401: "My Thiodiglycol (TDG) derivatization yielded ghost peaks and low recovery."

User: Analytical Chemist, DefLab Context: GC-MS analysis of urine post-hydrolysis. Reagent Used: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[4][5]

Diagnosis: You are likely experiencing moisture-induced hydrolysis of the silylating reagent or incomplete derivatization . BSTFA is notoriously sensitive to water. If your urine extract wasn't perfectly dried, the BSTFA reacted with the water, not the TDG, creating siloxane artifacts (ghost peaks) and leaving underivatized TDG (which doesn't fly on GC).

Resolution Strategy:

  • Switch Reagents: Move from Silylation (BSTFA) to Acylation .

    • Recommended Reagent:TFAI (1-(trifluoroacetyl)imidazole) .[4][5]

    • Why: TFAI reacts faster, under milder conditions, and introduces fluorine atoms. This not only stabilizes the molecule but makes it hyper-sensitive to NICI (Negative Ion Chemical Ionization) due to the high electron affinity of fluorine.

  • Azeotropic Drying: Before adding reagent, dry the sample under nitrogen, then add acetonitrile and dry again to remove trace water azeotropically.

DerivatizationLogic Start Target: Thiodiglycol (TDG) Choice Select Derivatization Agent Start->Choice BSTFA BSTFA (Silylation) Choice->BSTFA Standard TFAI TFAI (Acylation) Choice->TFAI Optimized Issue1 Risk: Moisture Sensitivity Artifact: Siloxanes BSTFA->Issue1 Benefit1 Benefit: High Stability Target: GC-NICI-MS TFAI->Benefit1 Result1 Low Sensitivity / Ghost Peaks Issue1->Result1 Result2 LOD improvement (2 orders of magnitude) Benefit1->Result2

Figure 1: Decision logic for derivatization agents. TFAI is superior for reducing background noise and enhancing sensitivity in GC-MS analysis of mustard hydrolysis products.[5]

Ticket #402: "Severe Ion Suppression in LC-MS/MS analysis of Beta-Lyase Metabolites."

User: Senior Scientist, Bio-Monitoring Unit Context: Direct injection of urine for SBMSE analysis. Observation: The internal standard signal fluctuates wildly between samples.

Diagnosis: This is a classic Matrix Effect . Urine contains high concentrations of salts, creatinine, and phospholipids. These co-elute with your analyte and compete for charge in the Electrospray Ionization (ESI) source, suppressing the signal.

Resolution Strategy:

  • Isotope Dilution (The Gold Standard): You must use a deuterated internal standard (e.g., d8-SBMSE ). Because it is chemically identical to the analyte, it suffers the exact same suppression. If the signal drops 40%, the standard drops 40%, and the ratio remains accurate.

  • Sample Dilution: Paradoxically, diluting the urine 1:5 or 1:10 with mobile phase often increases the signal-to-noise ratio because the matrix suppression is reduced more than the analyte concentration.

  • Divert Valve: Program the LC to divert the first 1-2 minutes of flow (containing salts) to waste, preventing source fouling.

Ticket #403: "High Hydrocarbon Background in Soil Samples masking HD."

User: Field Response Team Context: GC-MS (EI mode) of soil from an industrial site.

Diagnosis: The soil likely contains diesel or oil. In Electron Impact (EI) mode, hydrocarbons fragment into a "picket fence" of ions (m/z 43, 57, 71...) that obscure the sulfur mustard ions (m/z 109, 158).

Resolution Strategy:

  • Cleanup: Use a Silica Gel SPE cartridge.

    • Protocol: Condition with hexane. Load extract. Wash with hexane (removes non-polar hydrocarbons). Elute HD with 10% Dichloromethane in Hexane.

    • Mechanism:[3][6][7] HD is slightly more polar than aliphatic hydrocarbons, allowing for separation on silica.

  • Instrumental Switch: If possible, switch to GC-MS/MS (Triple Quad) in MRM mode.

    • Transition: Monitor 158 -> 109. The probability of a hydrocarbon having this exact parent-daughter transition is near zero.

SoilAnalysis Sample Contaminated Soil Sample Extract Solvent Extraction (Hexane/DCM) Sample->Extract Decision Interference Level? Extract->Decision High High (Hydrocarbons) Decision->High Low Low (Clean Soil) Decision->Low Cleanup Silica Gel SPE (Fractionation) High->Cleanup Direct Direct Injection Low->Direct Analysis GC-MS Analysis Cleanup->Analysis Direct->Analysis Mode1 EI Mode (Risk: Overlap) Analysis->Mode1 Mode2 NICI / MRM Mode (High Selectivity) Analysis->Mode2

Figure 2: Workflow for soil analysis emphasizing cleanup steps for high-interference matrices.

🔬 Validated Protocols

Protocol A: TFAI Derivatization for Urine Analysis

Adapted from OPCW & NIH standards for reducing background interference.

  • Evaporation: Take 1 mL urine extract. Evaporate to dryness under

    
     stream at 50°C.
    
  • Azeotrope: Add 200 µL Acetonitrile. Evaporate to dryness (Removes residual moisture).

  • Reaction: Add 50 µL 1-(trifluoroacetyl)imidazole (TFAI) and 50 µL Ethyl Acetate.

  • Incubation: Heat at 60°C for 20 minutes.

  • Analysis: Inject 1 µL into GC-NICI-MS.

    • Target Ion: Monitor m/z for the fluorinated derivative.

    • Advantage:[3][6][8][9][10][11] The fluorinated group captures electrons efficiently in NICI mode, ignoring the biological background.

Protocol B: Reduction of Sulfoxides

Required when analyzing "Total Thiodiglycol".

Mustard degrades into TDG and TDG-Sulfoxide.[4][5][12] To quantify total exposure, you must reduce the sulfoxide back to TDG.

  • Reagent: Titanium Trichloride (

    
    ).
    
  • Step: Add

    
     to the aqueous sample before extraction.
    
  • Warning:

    
     is a strong reducing agent. Ensure pH is controlled (neutral/slightly acidic) to prevent precipitation of titanium salts which can clog SPE cartridges.
    

📚 References

  • OPCW (Organisation for the Prohibition of Chemical Weapons). (2017). Recommended Operating Procedures for Analysis in the Verification of Chemical Disarmament. OPCW.[7] [Link]

  • Black, R. M., & Read, R. W. (2004).[3] Analysis of beta-lyase metabolites of sulfur mustard in urine by electrospray liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 28(5), 346–351.[3] [Link]

  • Sliwakowski, M., et al. (2014). Determination of mustard gas hydrolysis products thiodiglycol and thiodiglycol sulfoxide by gas chromatography-tandem mass spectrometry after trifluoroacetylation.[4][5] Analytical Chemistry / NIH. [Link]

  • Hooijschuur, E. W., et al. (2002). Strategies for the analysis of chemical warfare agents and their degradation products. Trends in Analytical Chemistry. [Link]

  • Smith, P. A., et al. (2004). Rapid monitoring of sulfur mustard degradation in solution by headspace solid-phase microextraction sampling and gas chromatography mass spectrometry.[13] Journal of Chromatography A. [Link]

Sources

Technical Support Center: Enhancing Sensor Selectivity for Bis(2-chloroethyl) Disulfide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals who are working to improve the selective detection of bis(2-chloroethyl) disulfide, a key simulant for sulfur mustard. This document provides practical, in-depth answers to common challenges, detailed troubleshooting workflows, and advanced protocols to enhance the precision and reliability of your sensing platforms.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the development and application of sensors for bis(2-chloroethyl) disulfide.

Question 1: My sensor shows a significant response to common solvents like ethanol and isopropanol. How can I differentiate this from the target analyte signal?

Answer: Solvent interference is a prevalent issue, particularly with sensing materials that rely on physical adsorption or changes in bulk properties (e.g., chemiresistors). The high vapor pressure of volatile organic compounds (VOCs) can cause a strong, transient response.

  • Causality: The sensor's response to solvents is often due to non-specific interactions. For example, in metal oxide sensors, alcohols can be easily oxidized on the sensor surface, producing a signal that can be mistaken for the target analyte.

  • Troubleshooting Steps:

    • Baseline Correction: Always establish a stable baseline with the carrier gas (e.g., dry air or nitrogen) before introducing the analyte.

    • Solvent Blank Subtraction: Run a control experiment with the solvent vapor alone (at the same concentration as used for the analyte) and subtract this response from the analyte signal.

    • Differential Measurements: Employ a dual-sensor array where one sensor is functionalized for the target and a second, identical sensor is left unmodified or passivated. The differential signal between the two can help cancel out common-mode interference from humidity and solvents.

Question 2: I'm observing significant signal drift over time, even in a controlled environment. What are the likely causes and solutions?

Answer: Baseline drift can stem from several factors, including thermal instability, material degradation, or surface contamination.

  • Causality: For many sensing platforms, especially electrochemical and optical ones, the chemical or physical properties of the recognition layer can change over time. This can be due to slow delamination, oxidation of the material, or irreversible binding of trace contaminants from the environment.

  • Troubleshooting Steps:

    • Sensor Conditioning: Before the first use, condition the sensor by exposing it to a constant flow of carrier gas at its operational temperature for an extended period (e.g., 2-4 hours). This allows the surface chemistry to stabilize.

    • Temperature Control: Implement precise temperature control for the sensor element. Even minor fluctuations of 1-2°C can cause significant drift in some systems.

    • Regeneration Protocol: Ensure your regeneration step is effective. An inadequate regeneration process may leave analyte molecules or byproducts on the surface, causing the baseline to shift with each cycle.

Question 3: How can I confirm that my sensor is selectively binding to bis(2-chloroethyl) disulfide and not to similar disulfide-containing compounds or other chloroalkanes?

Answer: Verifying selectivity is a critical validation step. This requires testing the sensor's response against a panel of structurally similar molecules.

  • Causality: Selectivity is determined by the specific binding interaction between the analyte and the sensor's recognition element. If the recognition mechanism is general (e.g., based on redox potential or hydrophobicity), the sensor will likely respond to a broader class of compounds.

  • Recommended Interferents Panel:

    • Structural Analogs: Diethyl disulfide, Dimethyl disulfide (to test for disulfide bond recognition).

    • Functional Group Analogs: 2-Chloroethanol, 1,2-Dichloroethane (to test for chloroethyl group recognition).

    • Common Environmental Interferents: Ammonia, Nitrogen oxides (NOx), Sulfur dioxide (SO2).

  • Data Analysis: Calculate the selectivity coefficient for each interferent relative to bis(2-chloroethyl) disulfide. A high selectivity coefficient indicates a strong preference for the target analyte.

Part 2: Troubleshooting Guide for Poor Selectivity

This guide provides a structured approach to diagnosing and resolving issues of low selectivity in your sensor system.

Scenario: Your sensor shows a strong response to multiple disulfide compounds, exhibiting poor selectivity for bis(2-chloroethyl) disulfide.

This troubleshooting workflow will guide you through a systematic process to identify the root cause and implement corrective actions.

Troubleshooting_Workflow start Start: Poor Selectivity Detected check_recognition Step 1: Evaluate the Recognition Element start->check_recognition is_specific Is the binding mechanism specific enough? check_recognition->is_specific check_surface Step 2: Assess Sensor Surface Chemistry is_specific->check_surface Yes implement_mip Action: Implement a specific recognition layer, e.g., Molecularly Imprinted Polymer (MIP). is_specific->implement_mip No is_fouled Is the surface passivated or fouled? check_surface->is_fouled check_conditions Step 3: Analyze Operating Conditions is_fouled->check_conditions No regenerate_surface Action: Develop a robust surface cleaning and regeneration protocol. is_fouled->regenerate_surface Yes is_optimal Are T, pH, and humidity optimized? check_conditions->is_optimal optimize_env Action: Systematically optimize environmental parameters and use a control chamber. is_optimal->optimize_env No end_solution End: Selectivity Improved is_optimal->end_solution Yes implement_mip->end_solution regenerate_surface->end_solution optimize_env->end_solution

Caption: A workflow for troubleshooting poor sensor selectivity.

  • Step 1: Evaluate the Recognition Element: The heart of sensor selectivity lies in the recognition element.[1][2] If your sensor uses a material with general affinity for disulfide bonds, it will inherently cross-react with similar compounds. For instance, a bare gold surface may bind any thiol or disulfide. The primary purpose of a biorecognition element is to provide analyte specificity for a biosensor, which requires a strong and selective affinity.[2]

    • Action: If the recognition element is non-specific, you must engineer a more selective interface. Strategies include using molecularly imprinted polymers (MIPs), aptamers, or specific peptide sequences that are designed to bind to the unique 3D shape and chemical properties of bis(2-chloroethyl) disulfide.[3][4]

  • Step 2: Assess Sensor Surface Chemistry: The way the recognition element is attached to the transducer and the overall state of the sensor surface are critical.

    • Problem: Non-specific binding sites on the sensor substrate can lead to interference. Incomplete surface passivation can expose reactive groups that bind a wide range of molecules.

    • Action: Implement a thorough surface passivation step after immobilizing your recognition element. Use blocking agents like bovine serum albumin (BSA) or short-chain polyethylene glycol (PEG) to block any remaining active sites on the substrate. Ensure your surface regeneration protocol is sufficient to remove all bound molecules without damaging the recognition layer.

  • Step 3: Analyze Operating Conditions: Environmental factors can significantly alter the binding kinetics and, therefore, the selectivity of your sensor.

    • Problem: The optimal conditions for binding your target analyte may differ from those for interfering compounds. For example, a specific hydrogen bond critical for selective recognition might only form within a narrow pH or temperature range.

    • Action: Systematically vary the operating conditions (e.g., temperature, humidity, pH of the buffer) and measure the sensor's response to both the target and known interferents. This can help you identify a set of conditions where the response to bis(2-chloroethyl) disulfide is maximized relative to the interferents.

Part 3: Advanced Protocols for Enhancing Selectivity

This section provides detailed, step-by-step methodologies for advanced techniques proven to improve sensor selectivity.

Protocol 1: Synthesis of a Molecularly Imprinted Polymer (MIP) Layer

MIPs are synthetic polymers with custom-made binding sites that are complementary in shape, size, and functional group orientation to a template molecule (in this case, bis(2-chloroethyl) disulfide).[3][4] This "lock-and-key" mechanism provides excellent selectivity.

MIP_Synthesis_Workflow A 1. Complex Formation: Template (Analyte) + Functional Monomer B 2. Polymerization: Add Cross-linker & Initiator A->B C 3. Template Removal: Solvent Extraction B->C G Polymer Matrix D 4. Rebinding: Selective Cavity is ready for sensing C->D H Selective Cavity E Analyte E->A F Monomer F->A

Caption: The principle of molecular imprinting for creating selective binding sites.

Materials:

  • Template: Bis(2-chloroethyl) disulfide

  • Functional Monomer: Methacrylic acid (MAA) (interacts with the template)

  • Cross-linker: Ethylene glycol dimethacrylate (EGDMA) (forms the polymer structure)

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent (Porogen): Toluene

  • Sensor Substrate: Gold-coated QCM crystal or screen-printed electrode

Methodology:

  • Pre-functionalization of Sensor Surface:

    • Clean the gold substrate thoroughly with piranha solution (H₂SO₄/H₂O₂ mix - EXTREME CAUTION ).

    • Immerse the clean substrate in a 10 mM solution of 3-mercaptopropyl trimethoxysilane in ethanol for 12 hours to form a self-assembled monolayer (SAM). This SAM provides anchor points for the MIP layer.

  • Preparation of Pre-polymerization Mixture:

    • In a small glass vial, dissolve the template (bis(2-chloroethyl) disulfide) and the functional monomer (MAA) in toluene. A typical molar ratio is 1:4 (template:monomer).

    • Allow the solution to stand for 2 hours at room temperature to allow for the formation of a stable complex between the template and the monomer through hydrogen bonding.

  • Polymerization:

    • Add the cross-linker (EGDMA) and initiator (AIBN) to the solution. A typical molar ratio is 1:4:20 (template:monomer:cross-linker).

    • Place the pre-functionalized sensor substrate into the solution.

    • Purge the solution with nitrogen gas for 15 minutes to remove oxygen, which can inhibit polymerization.

    • Initiate polymerization by heating the vial in a water bath at 60°C for 24 hours. A thin film of the polymer will form on the sensor surface.

  • Template Removal (Creation of Binding Sites):

    • Carefully remove the sensor from the polymerization mixture.

    • Wash the sensor repeatedly with a mixture of methanol and acetic acid (9:1 v/v) to extract the template molecule from the polymer matrix. This step is crucial and may require several hours or even days.

    • Monitor the wash solution using UV-Vis spectroscopy or HPLC to ensure all template molecules have been removed. The absorbance of the template in the wash solution should drop to zero.

  • Sensor Validation:

    • Expose the MIP-coated sensor to a known concentration of bis(2-chloroethyl) disulfide to confirm a response.

    • Critically, expose the sensor to the same concentration of interferents (e.g., diethyl disulfide, 2-chloroethanol) to verify its selectivity. A significantly lower response to interferents indicates successful imprinting.

Data Presentation: Comparison of Recognition Strategies

The choice of recognition element is a critical design parameter that dictates the ultimate selectivity and sensitivity of the sensor. The table below summarizes key performance metrics for different approaches.

Recognition StrategyTypical SelectivitySensitivity RangeStabilityKey Limitation
Bare Metal/Oxide Surface Lowppm - ppbHighHigh cross-sensitivity to humidity and VOCs
Antibodies (Immuno-sensor) Very Highppb - pptLow (sensitive to T, pH)High cost, limited shelf life
Aptamers Highppb - pptModerate to HighSusceptible to nuclease degradation in biological samples
Molecularly Imprinted Polymers (MIPs) High to Very Highppm - ppbVery HighTemplate leakage can cause baseline drift; synthesis can be complex

References

  • Recent developments in recognition elements for chemical sensors and biosensors. (2025). ResearchGate. [Link]

  • Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. (n.d.). MDPI. [Link]

  • Molecular Imprinting of Macromolecules for Sensor Applications. (n.d.). MDPI. [Link]

  • Selective Photodetoxification of a Sulfur Mustard Simulant Using Plasmonic Aluminum Nanoparticles. (2022). ACS Publications. [Link]

  • Guide to Selecting a Biorecognition Element for Biosensors. (2022). National Institutes of Health (NIH). [Link]

  • Decontamination of Sulfur Mustard Simulants in Enzyme-containing Ionic Liquids. (2024). ChemRxiv. [Link]

  • Techniques to Optimize the Selectivity of a Gas Sensor. (n.d.). ResearchGate. [Link]

  • Approaches for selectivity improvement of conductometric gas sensors: an overview. (2024). Springer. [Link]

  • The strategies to improve the sensor selectivity. (n.d.). ResearchGate. [Link]

  • Methods to improve the sensitivity of chemical sensors. (2012). EEWorld. [Link]

  • Molecular Imprinting Techniques Used for the Preparation of Biosensors. (n.d.). MDPI. [Link]

  • Development of Advanced Nanobiosensors and a Portable Monitoring System for Pesticide Detection at the Point of Need. (n.d.). MDPI. [Link]

  • Integrating Recognition Elements with Nanomaterials for Bacteria Sensing. (2019). National Institutes of Health (NIH). [Link]

  • Biosensor Recognition Elements. (n.d.). Caister Academic Press. [Link]

  • Bis(2-chloroethyl)sulfide - Hazardous Agents. (n.d.). Haz-Map. [Link]

  • Detection of sulfur mustard simulants using the microwave atmospheric pressure plasma optical emission spectroscopy method. (2023). ResearchGate. [Link]

  • Bis(2-chloroethyl)sulfide - Wikipedia. (n.d.). Wikipedia. [Link]

  • Improving the Selectivity of Metal Oxide Semiconductor Sensors for Mustard Gas Simulant 2-Chloroethyl Ethyl Sulfide by Combining the Laminated Structure and Temperature Dynamic Modulation. (2025). MDPI. [Link]

  • Disulfide, bis(2-chloroethyl). (n.d.). PubChem. [Link]

  • Free-space-coupled, frequency-locked microtoroid sensor for part-per-trillion detection of mustard gas simulant. (2025). ChemRxiv. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Sulfur Mustard and its Nitrogen Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of sulfur mustard and its nitrogen analogs, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the mechanistic nuances, experimental considerations, and comparative toxicological profiles of these potent alkylating agents. Our objective is to furnish the scientific community with a critical and comprehensive resource that informs experimental design and advances the development of effective countermeasures.

Introduction: A Tale of Two Vesicants

Sulfur mustard (bis(2-chloroethyl) sulfide, HD) and its nitrogen-containing counterparts (HN-1, HN-2, and HN-3) are bifunctional alkylating agents infamously known for their vesicant, or blistering, properties.[1] While structurally similar, the substitution of a sulfur atom for a nitrogen atom fundamentally alters their chemical reactivity, biological interactions, and toxicological outcomes.[2][3] Historically developed as chemical warfare agents, the nitrogen mustards, particularly mechlorethamine (HN-2), have also been repurposed as chemotherapeutic agents, highlighting the dual-edged nature of their potent cytotoxicity.[4][5] This guide will dissect these differences, providing a framework for understanding their distinct yet overlapping mechanisms of action.

Physicochemical Properties and Reactivity

At a fundamental level, the toxicity of mustards is driven by their ability to form highly reactive cyclic intermediates. Sulfur mustard forms a transient and highly electrophilic episulfonium ion, whereas nitrogen mustards generate a corresponding aziridinium (or episulfimonium) ion.[6] This seemingly subtle difference has profound implications for their reactivity and biological half-life.

dot

G SM Sulfur Mustard (HD) Sulfonium Episulfonium Ion (Highly Reactive) SM->Sulfonium Intramolecular Cyclization NM Nitrogen Mustard (e.g., HN-2) Aziridinium Aziridinium Ion (Reactive) NM->Aziridinium Intramolecular Cyclization

Caption: Formation of reactive intermediates of sulfur and nitrogen mustards.

Sulfur mustard is generally considered more reactive and hydrolyzes more rapidly in aqueous environments.[2] In contrast, nitrogen mustards, particularly HN-3, are more stable and persistent.[2] This difference in reactivity influences their absorption, distribution, and the time course of their toxic effects. Sulfur mustard's effects are often characterized by a significant delay, while nitrogen mustards can elicit a more immediate response.[4]

Table 1: Comparative Physicochemical Properties

PropertySulfur Mustard (HD)Nitrogen Mustard (HN-1)Nitrogen Mustard (HN-2)Nitrogen Mustard (HN-3)
Chemical Formula C4H8Cl2SC6H13Cl2NC5H11Cl2NC6H12Cl3N
Appearance Colorless to pale yellow oily liquidOily liquidOily liquidOily liquid
Odor Garlic or horseradish-likeFaintly fishy or mustySoapy or fruityFaintly fishy
Reactivity High, rapid hydrolysisModerateModerateLower, more persistent
Primary Reactive Ion EpisulfoniumAziridiniumAziridiniumAziridinium

Mechanism of Action: A Multi-pronged Assault on Cellular Integrity

The primary mechanism of toxicity for both sulfur and nitrogen mustards is the alkylation of cellular macromolecules, with DNA being the most critical target.[7] Both classes of compounds preferentially alkylate the N7 position of guanine residues.[7] However, the consequences of this initial interaction and the subsequent cellular responses exhibit important distinctions.

DNA Alkylation and Repair

Upon formation of the reactive episulfonium or aziridinium ions, these agents readily attack nucleophilic sites on DNA. This can result in the formation of monoadducts or, due to their bifunctional nature, highly cytotoxic interstrand cross-links (ICLs).[8] ICLs physically prevent the separation of DNA strands, thereby blocking replication and transcription and ultimately triggering cell cycle arrest and apoptosis.[8]

Some studies suggest that nitrogen mustards have a greater propensity for DNA damage in the initial hours following exposure.[4][9] However, the repair kinetics for the adducts formed by sulfur and nitrogen mustards also differ. The cell employs multiple DNA repair pathways, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Homologous Recombination (HR), to counteract the damage inflicted by these agents.[7] The efficiency of these repair processes can vary depending on the specific type of adduct and the cellular context.[7]

dot

DNA_Alkylation_Pathway cluster_agent Alkylating Agent cluster_activation Activation cluster_dna_damage DNA Interaction cluster_cellular_response Cellular Response Agent Sulfur or Nitrogen Mustard ReactiveIon Episulfonium or Aziridinium Ion Agent->ReactiveIon Intramolecular Cyclization DNA Cellular DNA ReactiveIon->DNA Alkylation Monoadduct Monoadducts (N7-Guanine) DNA->Monoadduct ICL Interstrand Cross-links DNA->ICL DDR DNA Damage Response (DDR) Activation Monoadduct->DDR ICL->DDR Repair DNA Repair (BER, NER, HR) DDR->Repair Apoptosis Cell Cycle Arrest & Apoptosis DDR->Apoptosis

Caption: Generalized pathway of DNA damage and cellular response to mustard agents.

Oxidative Stress and Glutathione Depletion

Beyond direct DNA damage, both sulfur and nitrogen mustards induce significant oxidative stress.[4] This is characterized by the generation of reactive oxygen species (ROS) and subsequent damage to lipids, proteins, and other cellular components.[10] A key event in this process is the depletion of intracellular glutathione (GSH), a critical antioxidant.[9]

Experimental data indicates a difference in the kinetics of GSH depletion between the two classes of agents. Nitrogen mustards tend to cause a rapid depletion of GSH within the first few days of exposure, with some recovery observed later. In contrast, sulfur mustard induces a more progressive and sustained depletion of GSH over a longer period.[9] This prolonged oxidative stress likely contributes to the delayed and persistent nature of sulfur mustard-induced injury.

Comparative Toxicology: In Vitro and In Vivo Evidence

A direct comparison of the toxicity of sulfur mustard and its nitrogen analogs reveals important differences in their potency and the time course of their effects.

Table 2: Comparative Toxicity Data

AgentRouteLD50 (mg/kg) in miceKey Toxicological FindingsReference
Sulfur Mustard (SM) Percutaneous8.1More toxic by percutaneous route; delayed and progressive effects; progressive GSH depletion.[4]
Subcutaneous< HN-3, HN-2, HN-1[4]
Nitrogen Mustard (HN-1) Percutaneous11.9[4]
Subcutaneous> SM, HN-3, HN-2[4]
Nitrogen Mustard (HN-2) Percutaneous20.0Less toxic by percutaneous route than SM and HN-3.[4]
Subcutaneous> SM, HN-3[4]
Nitrogen Mustard (HN-3) Percutaneous7.1[4]
Subcutaneous> SM[4]

As the data indicates, sulfur mustard is notably more toxic via the percutaneous route compared to most of its nitrogen analogs, a critical consideration for dermal exposure scenarios.[4] Conversely, by the subcutaneous route, sulfur mustard is less toxic than the nitrogen mustards.[4] In terms of DNA damage, studies have shown that nitrogen mustards can cause more extensive DNA fragmentation at earlier time points (e.g., day 3) compared to sulfur mustard, which shows more significant damage at later time points (e.g., day 7).[4][9]

A study comparing the effects of sulfur mustard (SM) and mechlorethamine (HN2) on rabbit tracheal epithelial cells in primary culture found that the 24-hour LC50 for HN2 was significantly lower than that for SM (0.034 mM vs. 0.132 mM).[5] However, at a higher concentration (10^-3 M), the time required to reduce cell viability by 50% was much shorter for SM than for HN2 (11 minutes vs. 54 minutes).[5] Both agents were shown to induce apoptosis at lower doses and necrosis at higher doses.[5]

Experimental Protocols: Methodologies for Comparative Assessment

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to assess the cytotoxic and genotoxic effects of sulfur and nitrogen mustards.

Synthesis of Mustard Agents for Research

The ability to synthesize high-purity mustard agents is crucial for obtaining reliable and reproducible experimental data. The choice of synthetic route can influence the impurity profile, which may in turn affect the biological activity.

Rationale for Reagent Selection: Thionyl chloride (SOCl₂) is a commonly used chlorinating agent in the synthesis of nitrogen mustards from their corresponding amino alcohols (e.g., triethanolamine for HN-3). Its advantages include being a strong chlorinating agent that is relatively inexpensive and readily available. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[11] For sulfur mustard, various synthetic routes exist, each with its own advantages and disadvantages concerning yield, purity, and precursor availability.[12]

dot

Synthesis_Workflow cluster_precursors Precursors cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Precursor Amino Alcohol (e.g., Triethanolamine) or Thiodiglycol Chlorination Chlorination (e.g., with Thionyl Chloride) Precursor->Chlorination Distillation Distillation/Recrystallization Chlorination->Distillation Mustard High-Purity Nitrogen or Sulfur Mustard Distillation->Mustard

Caption: Generalized workflow for the laboratory synthesis of mustard agents.

Assessment of Cytotoxicity: Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the mustard agent for a defined period (e.g., 24 hours).

  • Incubation with Neutral Red: Remove the treatment medium and incubate the cells with a medium containing neutral red for approximately 2-3 hours.

  • Washing and Dye Extraction: Wash the cells to remove unincorporated dye. Then, add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the viable cells.

  • Absorbance Measurement: Measure the absorbance of the extracted dye using a spectrophotometer at the appropriate wavelength (typically around 540 nm). The amount of absorbed dye is directly proportional to the number of viable cells.

Evaluation of DNA Damage: The Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

  • Cell Encapsulation: Mix treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • DNA Unwinding: Place the slides in an alkaline or neutral electrophoresis buffer to allow the DNA to unwind.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Measurement of Glutathione (GSH) Depletion

This assay quantifies the level of the key antioxidant, glutathione.

Protocol:

  • Sample Preparation: Homogenize treated cells or tissues and deproteinize the samples, typically with an acid like metaphosphoric acid.

  • Reaction with DTNB: In a 96-well plate, mix the sample supernatant with a solution containing 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) and GSH reductase.

  • Initiate Reaction: Add NADPH to start the enzymatic recycling reaction.

  • Kinetic Measurement: Measure the rate of color development (formation of 2-nitro-5-thiobenzoic acid) at 412 nm over time using a microplate reader. The rate of this reaction is proportional to the concentration of GSH in the sample.

Conclusion: Implications for Future Research and Countermeasure Development

The comparative analysis of sulfur mustard and its nitrogen analogs underscores the critical importance of understanding their distinct chemical and biological properties. While both are potent vesicants that cause significant cellular damage through DNA alkylation and oxidative stress, their differences in reactivity, toxicity profiles, and the kinetics of their effects have significant implications for the development of effective medical countermeasures. Future research should continue to explore these nuances, focusing on the specific DNA repair pathways activated by each agent and the development of targeted therapies that can mitigate both the immediate and long-term consequences of exposure. A deeper understanding of the structure-activity relationships within the broader class of mustard agents will be invaluable in designing more effective and less toxic chemotherapeutic drugs and in developing broad-spectrum antidotes for chemical warfare scenarios.

References

  • Jan, A. T., et al. (2020). DNA damage signaling in the cellular responses to mustard vesicants.
  • Sugendran, K., et al. (2008). Comparison of toxicity of selected mustard agents by percutaneous and subcutaneous routes. Indian Journal of Experimental Biology, 46(12), 824-831.
  • Tewari-Singh, N., et al. (2008). Comparison of Toxicity of Selected Mustard Agents by Percutaneous and Subcutaneous Routes. Defence Science Journal, 58(6), 747-757.
  • Hooijschuur, E. W. J., et al. (2021). Route Determination of Sulfur Mustard Using Nontargeted Chemical Attribution Signature Screening. Analytical Chemistry, 93(11), 4848-4856.
  • Włodarczyk, J., et al. (2023). Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide. Molecules, 28(3), 1345.
  • Balali-Mood, M., & Hefazi, M. (2005). The pharmacology, toxicology, and medical treatment of sulphur mustard poisoning. Fundamental & Clinical Pharmacology, 19(3), 297-315.
  • Sharma, M. (2020). Nitrogen Mustard Agents (HN-1, HN-2 & HN-3): A Comparative profile with sulphur mustard.
  • Parsee, J. D., & T. L. Pazdernik. (2008). A comparative analysis of drug-induced DNA effects in a nitrogen mustard resistant cell line expressing sensitivity to nitrosoureas. Cancer Chemotherapy and Pharmacology, 11(1), 59-64.
  • Calvet, J. H., et al. (1999). Comparative toxicity of sulfur mustard and nitrogen mustard on tracheal epithelial cells in primary culture. Toxicology in Vitro, 13(6), 859-866.
  • Włodarczyk, J., et al. (2023). Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide. MDPI.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1975). IARC monographs on the evaluation of the carcinogenic risk of chemicals to man: some aziridines, N-, S- & O-mustards and selenium. IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Man, 9, 1-268.
  • Cheng, G., et al. (2018). Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line. Chemical Research in Toxicology, 31(11), 1206-1216.
  • Wikipedia contributors. (2024). Mustard gas. Wikipedia, The Free Encyclopedia.
  • Hooijschuur, E. W. J., et al. (2021). Route Determination of Sulfur Mustard Using Nontargeted Chemical Attribution Signature Screening.
  • Novoseletsky, V. N., et al. (n.d.). Reduced Glutathione/GSH Assay Kit (Colorimetric) NBP3-25794 Manual. Bio-Techne.
  • ResearchGate. (n.d.). Synthesis of the nitrogen mustard agent begins with the parent compound...
  • Cheng, G., et al. (2021). Kinetics of DNA Adducts and Abasic Site Formation in Tissues of Mice Treated with a Nitrogen Mustard. Chemical Research in Toxicology, 34(5), 1336-1346.
  • ResearchGate. (n.d.). Effect of MDA on ROS (reactive oxygen species) generation in isolated...
  • Lee, G. Y., et al. (2016). In Vitro Tumor Models: Advantages, Disadvantages, Variables, and Selecting the Right Platform. Frontiers in Bioengineering and Biotechnology, 4, 12.
  • Simerl, L. E. (1954). U.S. Patent No. 2,681,307. Washington, DC: U.S.
  • Hooijschuur, E. W. J., et al. (2021). Route Determination of Sulfur Mustard Using Nontargeted Chemical Attribution Signature Screening.
  • ResearchGate. (n.d.). (PDF) An Ex Vivo Model for Anti-Angiogenic Drug Testing on Intact Microvascular Networks.
  • Cayman Chemical. (n.d.). Product Manual for Glutathione Activity Assay Kit (96 Well Version). Cayman Chemical.
  • Souliotis, V. L., et al. (1999). Gene-specific Formation and Repair of DNA Monoadducts and Interstrand Cross-links after Therapeutic Exposure to Nitrogen Mustards. Clinical Cancer Research, 5(11), 3423-3430.
  • Al-Ostoot, F. H., et al. (2024).
  • Pathak, T., et al. (2014). Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies. Journal of visualized experiments : JoVE, (88), 51634.
  • Anggrahini, D., et al. (2024). Human In Vitro and Ex Vivo Models in Angiogenesis Research: Advances and Challenges. Bioengineering, 11(5), 488.
  • Giustarini, D., et al. (2013). Micro-method for the determination of glutathione in human blood.
  • Al-Fatlawi, A. A., et al. (2023). In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer. Molecules, 28(13), 5035.
  • Oxford Biomedical Research. (n.d.). Total Glutathione (GSH) Assay. Oxford Biomedical Research.
  • G-Biosciences. (n.d.). Glutathione Assay (Colorimetric). G-Biosciences.

Sources

Confirming the Purity of Bis(2-chloroethyl)amine Hydrochloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Bis(2-chloroethyl)amine hydrochloride (CAS: 821-48-7), a prototype nitrogen mustard, presents a unique analytical challenge: it is actively unstable in many standard analytical solvents. While stable as a dry solid, its dissolution in neutral aqueous media triggers rapid intramolecular cyclization to the highly reactive aziridinium ion. This guide compares three primary validation methodologies—Argentometric Titration, Reverse-Phase HPLC, and Quantitative NMR (qNMR)—to provide a robust framework for purity confirmation that accounts for this inherent instability.

The Stability Paradox: Why Standard Methods Fail

Before selecting a method, researchers must understand the degradation mechanism. In the presence of water or neutral/basic pH, the amine deprotonates, allowing the nitrogen lone pair to attack the


-carbon, displacing chloride.

This creates two problems for analysis:

  • Transient Impurities: The aziridinium ion is transient and may not appear as a distinct peak in slow chromatographic methods.

  • Artifact Generation: An improper solvent choice (e.g., D₂O for NMR) will cause the sample to degrade during the analysis, leading to false low-purity results.

Figure 1: Degradation Pathway & Analytical Risks

degradation_pathway cluster_risk Analytical Risk Zone Salt Bis(2-chloroethyl)amine HCl Salt (Stable Solid) FreeBase Free Amine (Deprotonated) Salt->FreeBase Dissolution in Neutral H2O Aziridinium Aziridinium Ion (Reactive Intermediate) FreeBase->Aziridinium Cyclization (Fast) Hydrolysis Hydrolyzed Product (2-chloroethyl-2-hydroxyethylamine) Aziridinium->Hydrolysis +H2O (Hydrolysis)

Caption: The degradation pathway triggered by improper solvent choice. Analysis must maintain the HCl salt form to prevent cyclization.

Comparative Analysis of Methodologies

The following table contrasts the three industry-standard methods for confirming purity.

FeatureMethod A: Argentometric Titration Method B: RP-HPLC (Acidic) Method C: Quantitative NMR (qNMR)
Primary Utility Stoichiometric confirmation of the Salt form.Trace impurity profiling (organic byproducts).Absolute purity determination & structural fidelity.
Specificity Low. Detects Cl⁻ ions only. Cannot distinguish intact drug from hydrolyzed degradation products.High. Separates hydrolysis products and synthesis precursors.Very High. Unambiguously identifies the carbon backbone and molar ratio.
Stability Risk Low (Fast reaction).Medium (Requires acidic mobile phase).Low (If using DMSO-d6).
LOD/Sensitivity N/A (Macro analysis).< 0.05% (Trace analysis).~0.5% (Bulk purity).
Recommendation Use for Lot Release (Quick Check).Use for Stability Studies .Use for Reference Standard Qualification .

Detailed Experimental Protocols

Protocol A: Quantitative NMR (The Gold Standard)

Why this method? qNMR is the only method that provides absolute purity without requiring a reference standard of the analyte itself. By using an internal standard (IS) and an aprotic solvent, we eliminate hydrolysis risks.

  • Solvent: DMSO-d6 (Prevents cyclization observed in D₂O).

  • Internal Standard: Maleic Acid or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB). Must be high purity (TraceCERT® or equivalent).

Procedure:

  • Weighing: Accurately weigh ~20 mg of Bis(2-chloroethyl)amine HCl (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial. Precision: ±0.01 mg.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Critical for full relaxation of protons).
    • Scans: 16–32.

  • Analysis: Integrate the signal for the analyte (e.g.,

    
     protons at ~3.0-4.0 ppm) and the IS (e.g., Maleic acid vinyl protons at ~6.3 ppm).
    

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Mass,

= Purity of IS.[1][2][3]
Protocol B: Stability-Indicating HPLC

Why this method? To detect organic impurities (dimers, hydrolyzed species) that qNMR might miss at trace levels. Critical Control: The mobile phase must be acidic (pH < 3.0) to protonate the amine and prevent on-column degradation.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Low wavelength required due to lack of conjugation).

  • Sample Diluent: 0.1% Formic Acid in Water (Do NOT use pure water or methanol).

Interpretation:

  • Main Peak: Bis(2-chloroethyl)amine (~4-5 min).

  • Early Eluters: Hydrolyzed species (more polar).

  • Late Eluters: Dimers or synthesis precursors.

Protocol C: Argentometric Titration

Why this method? To confirm the salt stoichiometry. If the NMR shows high organic purity but titration shows <98%, the sample may contain non-ionic inorganic fillers or moisture.

Procedure:

  • Dissolve 150 mg of sample in 50 mL deionized water.

  • Add 5 mL of 2M Nitric Acid (

    
    ).
    
  • Titrate with 0.1 N Silver Nitrate (

    
    ) using a potentiometric titrator with a silver electrode.
    
  • Endpoint: Sharp change in potential (mV).

Quality Control Workflow

Use this decision matrix to efficiently validate incoming batches.

Figure 2: QC Decision Matrix

qc_workflow Start Sample Receipt Solubility Solubility Check (DMSO-d6) Start->Solubility qNMR 1. Run qNMR (Structural Purity) Solubility->qNMR Decision1 Purity > 98%? qNMR->Decision1 Titration 2. Run Titration (Chloride Content) Decision1->Titration Yes Reject REJECT BATCH (Investigate) Decision1->Reject No HPLC 3. Run HPLC (Impurity Profiling) Titration->HPLC Pass RELEASE BATCH HPLC->Pass

Caption: Sequential workflow prioritizing structural integrity (qNMR) before stoichiometric (Titration) and trace (HPLC) validation.

Safety & Handling (Critical)

Bis(2-chloroethyl)amine HCl is a potent vesicant and alkylating agent (Nitrogen Mustard class).

  • Engineering Controls: All weighing and solution preparation must occur inside a certified chemical fume hood.

  • Decontamination: Spills should be neutralized immediately with a solution of 10% Sodium Thiosulfate , which nucleophilically attacks the mustard, rendering it inactive.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 522769, Bis(2-chloroethyl)amine hydrochloride. PubChem. Available at: [Link]

  • Black, R. M., & Muir, B. (2003). Derivatisation reactions in the chromatographic analysis of chemical warfare agents and their degradation products. Journal of Chromatography A, 1000(1-2), 253-281.
  • European Pharmacopoeia (Ph. Eur.). General Chapter 2.2.33: Nuclear Magnetic Resonance Spectrometry. (Standard for qNMR methodology).

Sources

A Senior Application Scientist's Guide to the Sensitive Quantification of Bis(2-chloroethyl)amine: A Comparative Analysis of LOD and LOQ Across Analytical Platforms

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and quality control analysts in the pharmaceutical industry, the accurate and sensitive determination of genotoxic impurities (GTIs) is a critical aspect of drug development and manufacturing. Bis(2-chloroethyl)amine, also known as nor-mustard or HN1, is a reactive nitrogen mustard compound that can be present as a GTI in active pharmaceutical ingredients (APIs). Its potential to alkylate DNA necessitates highly sensitive and robust analytical methods to ensure patient safety. This guide provides a comprehensive comparison of the analytical methodologies for the determination of bis(2-chloroethyl)amine, with a specific focus on the limits of detection (LOD) and quantification (LOQ) achievable with modern instrumentation.

The Analytical Challenge: Why Trace-Level Detection Matters

Bis(2-chloroethyl)amine is a bifunctional alkylating agent that can form covalent adducts with biological macromolecules, including DNA. This reactivity is the basis for its genotoxic potential. Regulatory bodies worldwide have stringent requirements for the control of such impurities in pharmaceutical products. Therefore, the ability to reliably detect and quantify bis(2-chloroethyl)amine at trace levels is not just an analytical exercise but a fundamental requirement for regulatory compliance and ensuring the safety of medicines.

Comparative Analysis of Analytical Methodologies

The determination of bis(2-chloroethyl)amine at the parts-per-million (ppm) level or lower is predominantly achieved using hyphenated chromatographic techniques coupled with mass spectrometry. The two primary approaches are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these techniques is often dictated by the specific requirements of the analysis, including the sample matrix, desired sensitivity, and available instrumentation.

Data Presentation: A Head-to-Head Comparison of LOD and LOQ

The following table summarizes the reported limits of detection and quantification for bis(2-chloroethyl)amine using different analytical platforms. This data provides a clear overview of the performance capabilities of each technique.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Sample MatrixSource
UHPLC-MS/MS 0.070 ppm0.206 ppmAripiprazole Drug Substance[1]
UHPLC-MS/MS 0.028 ppm0.083 ppmNot Specified[2]
HILIC-MS Not Reported75 ppmVortioxetine Manufacturing Process
GC-MS (of hydrolysis products after derivatization) 2.5 - 10 ng/mL (ppb)Not specifiedWater, Urine, Blood

In-Depth Look at the Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Workhorse for Polar Analytes

LC-MS/MS has emerged as the preferred technique for the analysis of polar and thermally labile compounds like bis(2-chloroethyl)amine. The ability to perform separations in the liquid phase at ambient or slightly elevated temperatures prevents the degradation of the analyte.

The use of Ultra-High-Performance Liquid Chromatography (UHPLC) provides significant advantages in terms of resolution, speed, and sensitivity compared to conventional HPLC. The smaller particle sizes of the stationary phase in UHPLC columns lead to more efficient separations and sharper peaks, which in turn enhances the signal-to-noise ratio and lowers the limits of detection.

For the detection of bis(2-chloroethyl)amine, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is the gold standard. This is due to its exceptional selectivity and sensitivity. In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition minimizes interference from the sample matrix, allowing for confident quantification at very low levels.

This protocol is based on a validated method for the determination of bis(2-chloroethyl)amine in aripiprazole drug substance[1].

1. Sample Preparation:

  • Accurately weigh and dissolve the drug substance in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Prepare a series of calibration standards of bis(2-chloroethyl)amine in the same diluent.

2. UHPLC Conditions:

  • Column: A C18 reversed-phase column is typically used for the separation.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with a small amount of formic acid to improve ionization) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is effective for the ionization of amines.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for bis(2-chloroethyl)amine would need to be optimized.

  • Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to maximize the signal intensity of the analyte.

4. Data Analysis:

  • A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the standards.

  • The concentration of bis(2-chloroethyl)amine in the sample is determined by interpolating its peak area from the calibration curve.

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing start Weigh Drug Substance dissolve Dissolve in Diluent start->dissolve inject Inject Sample dissolve->inject standards Prepare Calibration Standards standards->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: A typical workflow for the analysis of bis(2-chloroethyl)amine by UHPLC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool Requiring Derivatization

GC-MS is a highly sensitive and specific technique that is well-suited for the analysis of volatile and thermally stable compounds. However, bis(2-chloroethyl)amine, being a polar amine, is not directly amenable to GC analysis due to its low volatility and potential for interaction with the GC column. Therefore, a crucial step in the GC-MS analysis of this compound is derivatization.

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical technique. For the GC-MS analysis of bis(2-chloroethyl)amine, derivatization serves several key purposes:

  • Increased Volatility: The derivatizing agent replaces the active hydrogens on the amine group with less polar, more volatile moieties.

  • Improved Thermal Stability: The resulting derivative is often more stable at the high temperatures required for GC analysis.

  • Enhanced Chromatographic Performance: Derivatization reduces the polarity of the analyte, leading to better peak shape and reduced tailing on common GC columns.

  • Improved Mass Spectral Characteristics: The derivative may produce a more characteristic and abundant molecular ion or fragmentation pattern, aiding in identification and quantification.

Common derivatization reagents for amines include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), acylating agents (e.g., trifluoroacetic anhydride - TFAA), and chloroformates. The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction.

While a specific validated method with LOD/LOQ for bis(2-chloroethyl)amine was not found in the public domain, the following protocol outlines a general approach based on established methods for related compounds.

1. Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using a suitable solvent.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add the derivatization reagent (e.g., a solution of TFAA in an appropriate solvent) to the dried residue.

  • Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined period to ensure complete derivatization.

  • After cooling, the derivatized sample is ready for GC-MS analysis.

2. GC-MS Conditions:

  • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection is often employed for trace analysis to maximize the amount of analyte introduced into the column.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components in the sample.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is the most common ionization technique for GC-MS.

    • Detection Mode: Selected Ion Monitoring (SIM) is used for targeted analysis to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized analyte.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing extract Solvent Extraction dry Evaporation to Dryness extract->dry derivatize Derivatization Reaction dry->derivatize inject Inject Derivatized Sample derivatize->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize detect SIM Detection ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: A general workflow for the GC-MS analysis of bis(2-chloroethyl)amine involving a derivatization step.

Conclusion: Selecting the Right Tool for the Job

The choice between LC-MS/MS and GC-MS for the determination of bis(2-chloroethyl)amine hinges on a careful consideration of the analytical requirements and available resources.

  • LC-MS/MS stands out as the more direct and often more sensitive approach for this polar analyte. The elimination of the derivatization step simplifies the workflow and reduces potential sources of error. The reported LODs in the low ppm to sub-ppm range demonstrate its suitability for trace-level quantification in pharmaceutical matrices.

  • GC-MS , while a powerful technique, necessitates a derivatization step for bis(2-chloroethyl)amine, which adds complexity to the method development and validation process. However, for laboratories with extensive expertise and established workflows in GC-MS, it remains a viable option, particularly when high-throughput analysis of volatile impurities is a routine task. The sensitivity of GC-MS for derivatized amines can be excellent, often reaching low ppb levels.

For researchers and drug development professionals, the key takeaway is that robust and sensitive analytical methods are available to control the levels of bis(2-chloroethyl)amine in pharmaceutical products. The validation of these methods according to regulatory guidelines is paramount to ensure the accuracy and reliability of the data. The information presented in this guide serves as a foundation for making informed decisions on the selection and implementation of the most appropriate analytical strategy for this critical genotoxic impurity.

References

  • Manchuri, K., et al. (2022). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. Journal of Chromatographic Science. [Link]

  • Douša, M., et al. (2016). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. Journal of Chromatographic Science, 54(2), 119–124. [Link]

  • Kataoka, H., et al. (2000). Determination of nitrogen mustard hydrolysis products, ethanolamines by gas chromatography-mass spectrometry after tert-butyldimethylsilyl derivatization.

Sources

Comparative Analysis of Vesicant Agents on Skin Cell Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the two primary chemical warfare vesicants—Sulfur Mustard (SM) and Lewisite (L)—alongside the laboratory simulant 2-Chloroethyl Ethyl Sulfide (2-CEES). While both SM and Lewisite result in clinical vesication (blistering), their cellular mechanisms differ fundamentally: SM acts as a delayed alkylating agent driving PARP-1 mediated necrosis, while Lewisite acts as an immediate mitochondrial poison via Pyruvate Dehydrogenase (PDH) inhibition. This document synthesizes experimental data to guide researchers in selecting the appropriate in vitro models (2D vs. 3D Air-Liquid Interface) and validating decontamination or therapeutic efficacy.

Agent Profiles and Mechanisms of Action (MOA)

Understanding the distinct molecular pathways of these agents is critical for interpreting cytotoxicity data and selecting biomarkers.

Sulfur Mustard (HD)[1]
  • Class: Bifunctional Alkylating Agent.

  • Primary Target: DNA (N7-position of guanine).

  • Mechanism: Rapid DNA crosslinking triggers the DNA repair enzyme Poly(ADP-ribose) polymerase-1 (PARP-1). Excessive PARP-1 activation depletes cellular NAD+ and ATP, leading to "metabolic necrosis." This process is delayed, with clinical symptoms often appearing 4–24 hours post-exposure.

  • Key Biomarkers: H2AX phosphorylation (DNA damage), PARP cleavage, IL-8/IL-6 hypersecretion.

Lewisite (L)
  • Class: Organoarsenical.

  • Primary Target: Thiol groups (-SH) and Lipoic Acid.

  • Mechanism: The trivalent arsenic interacts with the dihydrolipoamide component of the Pyruvate Dehydrogenase (PDH) complex in mitochondria. This halts the Krebs cycle immediately, causing rapid ATP collapse and reactive oxygen species (ROS) generation. Unlike SM, Lewisite causes immediate pain and rapid necrosis.

  • Key Biomarkers: ROS spike, mitochondrial membrane potential loss (

    
    ), rapid cell lysis.
    
2-CEES (Half-Mustard)
  • Class: Monofunctional Alkylating Simulant.

  • Utility: Used in BSL-2 labs to mimic SM alkylation without the extreme toxicity or crosslinking capability.

  • Limitation: Requires significantly higher concentrations (mM range) to achieve cytotoxicity comparable to SM (

    
    M range).
    
Visualization: Comparative Signaling Pathways

The following diagram contrasts the necrotic pathways of SM and Lewisite.

Vesicant_MOA SM Sulfur Mustard (SM) (Alkylating Agent) DNA DNA Crosslinking (N7-Guanine) SM->DNA Alkylation Lew Lewisite (L) (Arsenical) Mito Mitochondrial PDH Complex (Lipoic Acid Target) Lew->Mito Thiol Binding PARP PARP-1 Overactivation DNA->PARP Repair Response ROS Rapid ROS Spike Mito->ROS ETC Disruption Glyco Glycolysis Inhibition Mito->Glyco Energy Block NAD NAD+ / ATP Depletion PARP->NAD Substrate Consumption DelayNec Delayed Necrosis (Blister Formation) NAD->DelayNec Metabolic Collapse ROS->DNA Secondary Damage RapidNec Rapid Necrosis (Immediate Pain) ROS->RapidNec Glyco->RapidNec

Caption: Figure 1. Divergent necrotic pathways. SM drives delayed death via DNA repair exhaustion (left), while Lewisite triggers immediate mitochondrial failure (right).

Experimental Model Selection

Choosing the correct biological architecture is the single most important variable in vesicant research.

Table 1: Model Architecture Comparison
FeatureMonolayer (2D)3D Reconstructed Skin (e.g., EpiDerm™)
Cell Types HaCaT (Keratinocytes) or HEKsStratified Keratinocytes (Basal, Spinous, Granular, Cornified)
Exposure Method Submerged (Liquid Medium)Air-Liquid Interface (ALI)
Physiological Relevance Low. Cannot mimic blistering (separation).High. Mimics barrier function and dermal-epidermal separation.
Primary Readout MTT/XTT (Metabolic Viability)TEER (Barrier Integrity), Histology, IL-1

release
Suitability High-throughput screening of antidotes.Validation of topical countermeasures and permeation studies.

Expert Insight: Do not use 2D submerged cultures for "vapor" studies unless you validate the hydrolysis rate of the agent in the media. SM hydrolyzes rapidly in water (


 min at 37°C), meaning submerged cells are exposed to hydrolysis byproducts (thiodiglycol/HCl) rather than the intact agent. ALI exposure is the gold standard. 

Comparative Performance Data

The following data aggregates findings from validated toxicological studies (see References) to provide a baseline for experimental design.

Cytotoxicity Profiles (IC50)

Note: Values vary by exposure time and cell line.[1] These represent consensus ranges for 24-hour viability assays.

AgentCell Line (2D)IC50 (approx.)[1][2]Onset of Cytotoxicity
Sulfur Mustard HaCaT / NHEK30 – 100

M
Delayed (>6 hours)
Lewisite HaCaT / NHEK5 – 15

M
Immediate (<1 hour)
2-CEES HaCaT500 – 1000

M
Intermediate
Inflammatory Cytokine Storm

Vesicants induce a specific "cytokine storm" responsible for the recruitment of immune cells and subsequent tissue damage.

  • Sulfur Mustard: Characterized by a massive, delayed release of IL-8 (neutrophil chemotaxis), IL-6 , and TNF-

    
     . In 3D models, IL-1
    
    
    
    is the primary marker of epidermal injury.
  • Lewisite: Induces a similar profile but with a sharper, earlier peak due to rapid cell lysis releasing intracellular stores.

Detailed Protocol: Air-Liquid Interface (ALI) Exposure[4][5]

This protocol describes the exposure of 3D skin equivalents to vesicant vapors, the most clinically relevant in vitro method.

Safety Pre-requisites
  • Containment: All vesicant work must be performed in a chemical fume hood with charcoal filtration or appropriate scrubbing.

  • PPE: Butyl rubber gloves (double gloved) are mandatory; nitrile is permeable to SM/L vapors over time.

Workflow
  • Equilibration: Transfer 3D tissue inserts (e.g., MatTek EpiDerm) to fresh assay media. Incubate at 37°C/5% CO2 for 1 hour. Ensure the apical surface is dry (blot with sterile gauze).

  • Vapor Cup Assembly: Use a specialized vapor cap (e.g., Vitrocell or custom PTFE cap) that creates a sealed headspace above the tissue insert.

  • Dosing:

    • Place a filter paper disc saturated with the agent (e.g., 2

      
      L of diluted agent) onto the inner ledge of the cap, not touching the tissue.
      
    • Alternatively, use a vapor generator to flow gas into the headspace.

  • Exposure: Seal the plate. Expose for 30–60 minutes at room temperature or 37°C.

  • Post-Exposure: Remove the vapor cap. Wash the apical surface 3x with PBS to remove residual agent (mimicking decontamination).

  • Incubation: Return cells to the incubator for 24 hours (acute) or 48 hours (delayed toxicity).

Visualization: ALI Experimental Workflow

ALI_Protocol Step1 1. Equilibration (Remove Apical Media) Step2 2. Vapor Generation (Saturated Filter/Flow) Step1->Step2 Step3 3. Exposure Phase (30-60 min, Sealed) Step2->Step3 Vapor Diffusion Step4 4. Wash Step (PBS Rinse x3) Step3->Step4 Decon Note CRITICAL: Basal media must remain agent-free Step3->Note Step5 5. Analysis (TEER / MTT / ELISA) Step4->Step5 24h Incubation

Caption: Figure 2. Air-Liquid Interface (ALI) workflow ensuring direct vapor contact with the stratum corneum while maintaining basal nutrition.

References

  • Kehe, K., et al. (2009). "Skin Models Used to Define Mechanisms of Action of Sulfur Mustard." Disaster Medicine and Public Health Preparedness.

  • Steinritz, D., et al. (2016).[3] "Protective effects of the thiol compounds GSH and NAC against sulfur mustard toxicity in a human keratinocyte cell line." Toxicology Letters.

  • Arroyo, C. M., et al. (2000).[4] "Sulfur mustard induces the release of interleukin-1beta, interleukin-6, and interleukin-8 from human keratinocytes."[4] Human & Experimental Toxicology.

  • Bhanuprakash, G. (2019).[5] "Pyruvate Dehydrogenase Complex: Mechanism and Inhibitors (Arsenic)." Medical Biochemistry Reviews.

  • Lacroix, G., et al. (2018). "Air–Liquid Interface In Vitro Models for Respiratory Toxicology Research." Applied In Vitro Toxicology.

  • Tewari-Singh, N., et al. (2011). "Catalytic Antioxidant Aeol 10150 Treatment Ameliorates Sulfur Mustard Analog 2-Chloroethyl Ethyl Sulfide Associated Cutaneous Toxic Effects." Free Radical Biology and Medicine.

Sources

Comparative Efficacy of Sulfur Mustard (HD) Decontamination: From Oxidative Chemistries to Catalytic MOFs

[1]

Executive Summary

The decontamination of Bis(2-chloroethyl) sulfide (Sulfur Mustard, HD) presents a unique chemical paradox: the agent must be neutralized rapidly to prevent vesication, yet the degradation pathways themselves can yield toxic byproducts if not precisely controlled.[1] This guide analyzes the efficacy of three distinct decontamination generations: Hypochlorites (Standard Oxidation) , RSDL (Chemosorption/Nucleophilic Attack) , and Metal-Organic Frameworks (Selective Catalytic Oxidation) .

Key Finding: While hypochlorites remain the logistical standard for bulk terrain decontamination, they lack the selectivity required for sensitive equipment or skin. Zirconium-based MOFs (e.g., UiO-66, NU-1000) represent the current frontier, offering catalytic turnover rates that rival enzymatic speeds without the biological fragility, specifically targeting the sulfoxide endpoint while avoiding the toxic sulfone.

The Chemistry of Decontamination: A Mechanistic Divergence

To evaluate efficacy, one must first understand the degradation targets. HD decontamination is not merely "breaking" the molecule; it is about steering the reaction down a specific thermodynamic valley.

  • Hydrolysis: Occurs in water. It is slow (

    
     minutes to hours depending on agitation) and rate-limited by HD's low solubility. It produces Thiodiglycol (TDG)  and HCl.[2] While TDG is less toxic than HD, it can be reconverted to HD in the presence of chlorinating agents.
    
  • Oxidation (The Critical Bifurcation): This is the preferred rapid kinetic pathway.

    • Partial Oxidation:[1] Yields HD-Sulfoxide (HDO) . This is the desired endpoint (non-vesicant).

    • Over-Oxidation: Yields HD-Sulfone (HDO

      
      ) . This is a critical failure mode ; the sulfone is nearly as vesicant as the parent HD.
      

Expert Insight: The efficacy of a decontaminant is defined by its Selectivity (


)





HD_PathwaysHDSulfur Mustard (HD)(Vesicant)HDOHD-Sulfoxide(Non-Toxic Target)HD->HDOSelective Oxidation(MOFs, RSDL)TDGThiodiglycol(Precursor Risk)HD->TDGHydrolysis(Slow, Aqueous)HDO2HD-Sulfone(Toxic Vesicant)HDO->HDO2Over-Oxidation(Aggressive Bleach)

Figure 1: Reaction pathways for Sulfur Mustard. The green path represents the ideal decontamination trajectory.

Comparative Analysis of Decontamination Agents
A. Hypochlorites (Bleach/HTH)
  • Mechanism: Aggressive non-selective oxidation and chlorination.

  • Efficacy: High capacity but kinetically uncontrolled.

  • Field Assessment: Bleach is the "sledgehammer" approach. While effective for terrain, it fails the "Trustworthiness" pillar for sensitive applications because the high pH and free chlorine corrode electronics and damage skin. Furthermore, uncontrolled oxidation often produces significant quantities of the toxic sulfone.

B. Reactive Skin Decontamination Lotion (RSDL)[3][4][5][6]
  • Mechanism: Nucleophilic breakdown combined with sequestration. The active ingredient (typically Dekon 139/oxime-based) reacts rapidly with HD in a solvent matrix (MPEG) that enhances solubility.

  • Efficacy: RSDL is the current gold standard for dermal application .

  • Data Support: In comparative swine models, RSDL demonstrated statistically superior reduction in lesion size and necrosis compared to physical adsorbents (Fuller’s Earth) and water alone [1].

  • Limitation: It is a stoichiometric reagent, not a catalyst. Once the active sites are consumed, the sponge is spent.

C. Metal-Organic Frameworks (The Emerging Standard)
  • Mechanism: Catalytic hydrolysis and photo-oxidation. Zr-based MOFs (like UiO-66 and NU-1000 ) utilize high surface area nodes to adsorb HD. Under ambient light or UV, they generate singlet oxygen (

    
    ) which selectively attacks the sulfur atom.
    
  • Efficacy:

    • NU-1000 has demonstrated a half-life (

      
      ) for the HD simulant 2-CEES of ~13.5 minutes  under aerated conditions [2].[7]
      
    • Selectivity: Unlike bleach, these catalysts show nearly 100% selectivity for the Sulfoxide (HDO), avoiding the Sulfone trap [3].

  • Self-Validating System: The catalyst does not degrade during the reaction, allowing for continuous turnover—a massive logistical advantage over stoichiometric liquids like DS2 or RSDL.

Quantitative Performance Matrix
FeatureHypochlorite (Bleach)RSDL (Resin/Lotion)Zr-MOFs (NU-1000/UiO-66)
Primary Mechanism Oxidation/ChlorinationNucleophilic AttackCatalytic Photo-Oxidation
Reaction Kinetics (

)
< 2 mins (Liquid)< 5 mins (Dermal)~10-15 mins (Simulant)
Selectivity (Target) Low (Mixed Sulfone/Sulfoxide)High (Neutralized Adducts)Very High (Sulfoxide only)
Capacity Stoichiometric (High Load)Stoichiometric (Limited)Catalytic (Infinite Turnover)
Toxicity of Byproducts Moderate (Chlorinated organics)LowLow
Logistical Burden High (Corrosive, Unstable)Low (Individual Packet)Low (Powder/Coating)
Experimental Protocol: Validating Efficacy in the Lab

Safety Warning: Live HD requires BSL-3/4 facilities. This protocol uses 2-Chloroethyl Ethyl Sulfide (2-CEES) , the standard "half-mustard" simulant, which mimics the C-Cl bond reactivity and sulfur oxidation potential of HD.

Reagents & Equipment[1][6][8]
  • Simulant: 2-CEES (>97% purity).

  • Internal Standard: Decane or Xylene (inert to oxidation).

  • Solvent: Acetonitrile or Hexane (depending on catalyst solubility).

  • Analysis: GC-MS or GC-FID.

Workflow: Kinetic Degradation Assay
  • Preparation: Prepare a 5 mL reaction vial containing the solvent and the decontamination agent (e.g., 10 mg MOF powder).

  • Spike: Add 2-CEES to achieve a concentration of 5 µL/mL. Immediately add Internal Standard (1 µL/mL).

  • Initiation:

    • For MOFs: Expose to LED light source (Blue/UV) to trigger singlet oxygen generation.

    • For Chemical Agents: Vortex immediately.

  • Sampling: At

    
     minutes, withdraw 100 µL aliquots.
    
  • Quench/Extraction:

    • Critical Step: If testing oxidizers, quench immediately with sodium thiosulfate to stop the reaction.

    • Filter solids (if testing MOFs) using a 0.2 µm PTFE syringe filter.

  • Quantification: Inject into GC-MS. Monitor the disappearance of the 2-CEES peak relative to the Internal Standard.

Protocol_Workflowcluster_loopKinetic Loop (t = 0, 5, 15, 30 min)StartStart: Reaction Vial(Solvent + Catalyst)SpikeSpike with 2-CEES+ Internal Standard (Decane)Start->SpikeTriggerTrigger Reaction(Light/Mixing)Spike->TriggerAliquotWithdraw AliquotTrigger->AliquotQuenchQuench/Filter(Stop Reaction)Aliquot->QuenchGCGC-MS AnalysisQuench->GCGC->AliquotNext TimepointCalcCalculate Conversion %vs Internal StandardGC->Calc

Figure 2: Experimental workflow for determining decontamination half-life (

Conclusion

For drug development professionals and researchers designing the next generation of countermeasures, the data suggests a clear segmentation:

  • Immediate Dermal Relief: RSDL remains the superior choice due to its rapid, skin-safe formulation [1].

  • Material/Equipment Decon: Zr-MOFs (NU-1000) are the scientifically superior choice over bleach. They offer a self-validating, non-corrosive mechanism that selectively produces non-toxic sulfoxides [2][3]. Future research should focus on integrating these MOFs into textiles and coatings to create "self-decontaminating" surfaces.

References
  • Skin decontamination of mustards and organophosphates: comparative efficiency of RSDL and Fuller's earth in domestic swine. Source: National Institutes of Health (PubMed) / Taysse et al.

  • Efficient and selective oxidation of sulfur mustard using singlet oxygen generated by a pyrene-based metal–organic framework. Source: Journal of Materials Chemistry A

  • Advances in Metal–Organic Frameworks for the Removal of Chemical Warfare Agents: Insights into Hydrolysis and Oxidation Reaction Mechanisms. Source: MDPI / Catalysts Journal

  • Decomposition of the Simulant 2-Chloroethyl Ethyl Sulfide Blister Agent under Ambient Conditions Using Metal–Organic Frameworks. Source: ACS Applied Materials & Interfaces

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Disulfide, bis(2-chloroethyl)
Reactant of Route 2
Reactant of Route 2
Disulfide, bis(2-chloroethyl)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.